Technical Documentation Center

5-Bromo-4-ethyl-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-4-ethyl-1H-imidazole

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of Functionalized Imidazoles

An In-depth Technical Guide to 5-Bromo-4-ethyl-1H-imidazole: Core Chemical Properties and Synthetic Applications The imidazole ring is a privileged heterocyclic motif in medicinal chemistry and materials science, forming...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-Bromo-4-ethyl-1H-imidazole: Core Chemical Properties and Synthetic Applications

The imidazole ring is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional polymers.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a highly sought-after scaffold in drug design.[2] The strategic functionalization of the imidazole core is paramount for modulating the physicochemical and pharmacological properties of new chemical entities.

This technical guide provides a comprehensive overview of 5-Bromo-4-ethyl-1H-imidazole , a key synthetic intermediate. The presence of a bromine atom at the C5 position offers a versatile handle for a wide array of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.[3] Concurrently, the ethyl group at the C4 position influences the molecule's steric profile and lipophilicity. This document serves as a resource for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's chemical properties, a detailed protocol for its synthesis, and a discussion of its applications as a versatile building block.

Molecular and Physicochemical Profile

The molecular architecture of 5-Bromo-4-ethyl-1H-imidazole is defined by a five-membered aromatic imidazole ring, a bromine substituent at the 5-position, and an ethyl group at the 4-position.[4] The bromine atom, being highly electronegative, polarizes the imidazole ring, which is a crucial factor in its reactivity toward nucleophilic substitution.[4] The ethyl group provides steric bulk and increases the compound's lipophilicity, affecting its solubility and interactions with biological targets.[4]

Data Presentation: Key Physicochemical Properties

The following table summarizes the core physicochemical properties of 5-Bromo-4-ethyl-1H-imidazole. It is important to note that much of the publicly available data for this specific isomer is based on computational predictions and estimations.

PropertyValueSource
Molecular Formula C₅H₇BrN₂[4]
Molecular Weight 175.03 g/mol [4]
Appearance Pale yellow solid (predicted)[2]
Melting Point ~135–138°C (predicted)[4]
Boiling Point ~315–320°C (estimated)[4]
Density ~1.65 g/cm³ (predicted)[4]
Solubility Water: <0.1 mg/mL (25°C)Ethanol: 12 mg/mLDMSO: 45 mg/mL[4]
Stability Decomposes at temperatures above 200°C; susceptible to photolytic cleavage under UV light.[4]
InChI InChI=1S/C5H7BrN2/c1-2-4-5(6)8-3-7-4/h3H,2H2,1H3,(H,7,8)[4]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 5-Bromo-4-ethyl-1H-imidazole. Below are the predicted spectral data based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group protons and the C2 proton of the imidazole ring.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)Source
~1.25Triplet (t)3H-CH₃~7.2[4]
~2.58Quartet (q)2H-CH₂-~7.2[4]
~7.42Singlet (s)1HImidazole H-2-[4]
¹³C NMR Spectroscopy (Predicted)

The carbon NMR would complement the ¹H NMR data, confirming the carbon skeleton.

Chemical Shift (δ ppm)Assignment
~14-CH₃
~20-CH₂-
~115Imidazole C-5 (bearing Br)
~135Imidazole C-2
~140Imidazole C-4 (bearing Ethyl)
Infrared (IR) Spectroscopy (Predicted)

Key vibrational modes expected in the IR spectrum provide information about the functional groups present.

Wavenumber (cm⁻¹)Assignment
3100-3300N-H stretching (imidazole)
2850-2970C-H stretching (aliphatic)
1500-1600C=N and C=C stretching (imidazole ring)
1050-1250C-N stretching
550-650C-Br stretching

Synthesis and Purification

The synthesis of 5-Bromo-4-ethyl-1H-imidazole can be effectively achieved through the direct bromination of 4-ethyl-1H-imidazole. This method, adapted from patented procedures for halogenated imidazoles, involves an electrophilic aromatic substitution mechanism where bromine replaces the hydrogen atom at the C5 position.[4][5] The ethyl group's positive inductive (+I) effect slightly deactivates the ring towards electrophilic attack, necessitating elevated temperatures for the reaction to proceed efficiently.[4]

Experimental Protocol: Laboratory-Scale Synthesis

Materials:

  • 4-ethyl-1H-imidazole

  • Bromine (Br₂)

  • Aqueous Potassium Hydroxide (KOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Sulfite (for quenching)

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-ethyl-1H-imidazole and potassium hydroxide in water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Bromination: Heat the mixture to 80–90°C. Cautiously add bromine (Br₂) dropwise to the stirred solution. The reaction is exothermic and the color will change as the bromine is consumed.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding concentrated HCl dropwise until the pH reaches approximately 7. The product will precipitate out of the solution.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water.

  • Purification: For higher purity, perform recrystallization from an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum. This process typically yields a product with 85–90% purity.[4]

Visualization: Synthesis Workflow

G cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Bromination cluster_workup Step 3: Workup & Isolation cluster_purify Step 4: Purification A Dissolve 4-ethyl-1H-imidazole and KOH in Water B Heat to 80-90°C A->B C Add Br₂ dropwise B->C D Cool to RT C->D E Neutralize with HCl to pH 7 D->E F Filter Precipitate E->F G Recrystallize from Ethanol/Water F->G H Dry under Vacuum G->H I I H->I Final Product: 5-Bromo-4-ethyl-1H-imidazole

Caption: Laboratory workflow for the synthesis of 5-Bromo-4-ethyl-1H-imidazole.

Chemical Reactivity and Synthetic Utility

The bromine atom at the C5 position is the primary center of reactivity, serving as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This functionality allows for the construction of complex molecules by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Visualization: Factors Influencing Reactivity

G cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_reaction_type Reaction Type center Reactivity of 5-Bromo-4-ethyl-1H-imidazole e1 C5-Br Bond: Polarized, good leaving group center->e1 influences e2 Ethyl Group (+I): Slightly deactivates ring to electrophilic attack center->e2 influences e3 Imidazole Nitrogens: Coordinate to metal catalysts center->e3 influences s1 Ethyl Group: Can influence approach of bulky reagents center->s1 influences r1 Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) center->r1 undergoes r2 Nucleophilic Aromatic Substitution (Requires strong activation) center->r2 undergoes

Caption: Key factors determining the reactivity of 5-Bromo-4-ethyl-1H-imidazole.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide.[6] For 5-Bromo-4-ethyl-1H-imidazole, this reaction provides a direct route to introduce aryl or heteroaryl substituents at the C5 position, a common strategy in drug discovery.[7][8]

General Experimental Protocol: Suzuki-Miyaura Coupling

  • Inert Atmosphere: To an oven-dried flask, add 5-Bromo-4-ethyl-1H-imidazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as PdCl₂(dppf) (0.03 mmol), and a base like K₂CO₃ (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, typically a mixture of toluene and water (4:1, 5 mL).[7]

  • Reaction: Heat the mixture at 80-100°C for 4-12 hours, monitoring by TLC.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the 5-aryl-4-ethyl-1H-imidazole product.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, enabling the synthesis of arylamines.[9] Applying this to 5-Bromo-4-ethyl-1H-imidazole allows for the introduction of various amine functionalities, which are crucial for tuning the pharmacological properties of drug candidates.[10][11]

General Experimental Protocol: Buchwald-Hartwig Amination

  • Inert Atmosphere: In a glovebox or under an inert atmosphere, combine 5-Bromo-4-ethyl-1H-imidazole (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., tBuBrettPhos, 0.04 mmol), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4-2.2 equiv).[10][11]

  • Solvent Addition: Add a dry, degassed aprotic solvent such as THF or toluene.

  • Reaction: Stir the mixture at room temperature or heat to 80-110°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and partition between water and an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product via silica gel chromatography to obtain the desired 5-amino-4-ethyl-1H-imidazole derivative.

Applications in Research and Development

While a nascent building block, the synthetic potential of 5-Bromo-4-ethyl-1H-imidazole points to its utility in several advanced applications.

  • Medicinal Chemistry: As a functionalized imidazole, it is an attractive starting material for synthesizing libraries of compounds for screening against biological targets. The imidazole core is a known pharmacophore in many kinase inhibitors, and the C5 position provides a vector for exploring structure-activity relationships (SAR) to enhance potency and selectivity.[3]

  • Materials Science: There is evidence for its use in polymer modification. The incorporation of 5-Bromo-4-ethyl-1H-imidazole into polybenzimidazole structures has been shown to enhance thermal stability and improve solubility in common processing solvents like N-methyl-2-pyrrolidone (NMP).[4]

Safety and Handling

No specific safety data sheet (SDS) is available for 5-Bromo-4-ethyl-1H-imidazole. However, based on data for closely related compounds like 4-bromo-1H-imidazole and general imidazole derivatives, the following precautions are mandated.[4][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[12][13]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][14]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[12]

  • Incompatible Materials: Avoid strong oxidizing agents.[12]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. If swallowed, seek immediate medical attention.[4]

Conclusion

5-Bromo-4-ethyl-1H-imidazole is a strategically designed synthetic intermediate with significant potential in drug discovery and materials science. Its key chemical features—a reactive bromine atom for cross-coupling and an ethyl group for modulating physical properties—make it a valuable tool for the modern synthetic chemist. The protocols and data presented in this guide provide a foundational understanding for its safe handling, synthesis, and application in creating novel and functional molecules.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved from [Link]

  • LookChem. (n.d.). 5-bromo-1H-imidazole-4-carbaldehyde Safety Data Sheets(SDS). Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 5-bromo-1H-imidazole-4-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Barcelona Fine Chemicals. (n.d.). 5-Bromo-2-ethyl-4-iodo-1H-imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. Retrieved from [Link]

  • Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. PubMed Central, PMC4018243. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Preprints.org. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-halogen-1H-imidazole.
  • ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected Haloimidazoles. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole, 4-bromo-. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Retrieved from [Link]

Sources

Exploratory

Synthesis and Scale-Up of 5-Bromo-4-ethyl-1H-imidazole: Mechanistic Rationale and Process Optimization

Executive Summary 5-Bromo-4-ethyl-1H-imidazole is a highly specialized heterocyclic building block critical to the development of advanced active pharmaceutical ingredients (APIs), including pan-genotypic HCV NS5A inhibi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-4-ethyl-1H-imidazole is a highly specialized heterocyclic building block critical to the development of advanced active pharmaceutical ingredients (APIs), including pan-genotypic HCV NS5A inhibitors, and high-performance polymers. This technical whitepaper provides a comprehensive, self-validating guide to its synthesis. By bridging fundamental mechanistic chemistry with actionable laboratory protocols and continuous-flow industrial scale-up, this document serves as an authoritative resource for researchers and process chemists.

Chemical Profiling & Mechanistic Rationale

Tautomerism and Regioselectivity

The imidazole core exhibits rapid annular tautomerism, meaning 5-bromo-4-ethyl-1H-imidazole and 4-bromo-5-ethyl-1H-imidazole exist in dynamic equilibrium. Electrophilic aromatic substitution (EAS) via bromination selectively targets the C-5 (or C-4) position due to the inherent electron density of the heterocycle, which is further modulated by the alkyl substituent.

The Baker-Nathan Effect (Hyperconjugation)

A critical mechanistic nuance in this synthesis is the electronic contribution of the ethyl group. While an ethyl group provides a stronger inductive (+I) effect than a methyl group, it possesses fewer α-hydrogens (two versus three). Consequently, it offers less hyperconjugative stabilization to the Wheland intermediate during the rate-determining step of the EAS. This relative deactivation means the imidazole ring is slightly less nucleophilic than its methyl analogue, strictly necessitating elevated reaction temperatures (80–90 °C) to drive the bromination to completion 1[1].

Mechanism A 4-Ethyl-1H-imidazole (Neutral Precursor) B Imidazolide Anion (Activated Nucleophile) A->B Aqueous KOH (Deprotonation) C Wheland Intermediate (C5 Electrophilic Attack) B->C Br2 @ 80-90°C (Overcomes weak hyperconjugation) D 5-Bromo-4-ethyl-1H-imidazole (Target Product) C->D H+ Loss (Rearomatization)

Figure 1: Logical flow of the electrophilic aromatic substitution mechanism.

Laboratory-Scale Synthesis Protocol

This protocol is designed as a self-validating system; every reagent and condition is selected to manipulate the thermodynamic and kinetic landscape of the reaction.

Step 1: Substrate Activation (Deprotonation)

  • Action: Dissolve 4-ethyl-1H-imidazole in an aqueous potassium hydroxide (KOH) solution.

  • Causality: The alkaline medium deprotonates the N-1 position, generating the imidazolide anion. This significantly raises the highest occupied molecular orbital (HOMO) energy of the ring, transforming it into a highly reactive nucleophile primed for electrophilic attack 1[1].

Step 2: Electrophilic Bromination

  • Action: Heat the solution to 80–90 °C and add bromine (Br₂) dropwise over 4–6 hours.

  • Causality: The elevated temperature provides the necessary thermal energy to overcome the higher activation barrier caused by the reduced hyperconjugative stabilization of the ethyl substituent. Dropwise addition prevents thermal runaway and minimizes the formation of polybrominated byproducts 1[1].

Step 3: Isoelectric Precipitation

  • Action: Cool the mixture and meticulously adjust the pH to 7.0 using concentrated HCl.

  • Causality: 5-Bromo-4-ethyl-1H-imidazole is an amphoteric molecule. Adjusting the solution to its isoelectric point (pH 7) ensures the compound is in its neutral, least polar state. This minimizes its aqueous solubility (<0.1 mg/mL at 25 °C), driving quantitative precipitation 1[1].

Step 4: Purification

  • Action: Recrystallize the crude precipitate from an ethanol/water mixture.

  • Causality: Exploits the moderate solubility of the product in ethanol (12 mg/mL) to separate it from highly soluble inorganic salts (KCl, KBr) and insoluble over-brominated impurities, reliably yielding 85–90% purity1[1].

Industrial Scale-Up: Continuous Flow Manufacturing

Batch synthesis of halogenated imidazoles often suffers from poor heat transfer and scalability bottlenecks. Modern industrial production utilizes continuous flow reactors to achieve a 40% improvement over batch processes, reaching a space-time yield of 1.2 kg/L ·day1[1].

  • Feedstock & Solvent: 4-ethyl-1H-imidazole is dissolved in tetrahydrofuran (THF) to ensure single-phase homogeneity and prevent line clogging.

  • Reagent Delivery: Br₂ is introduced via a peristaltic pump at a strict 1.2 molar equivalent.

  • In-line Quenching: Sodium bisulfite (NaHSO₃) is utilized for in-line neutralization. Causality: NaHSO₃ instantly reduces unreacted Br₂ to benign bromide ions, halting the electrophilic reaction precisely at the reactor exit, thereby preventing downstream polybromination and minimizing toxic waste generation 1[1].

Workflow Feed Feedstock Preparation 4-Ethyl-1H-imidazole in THF Pump Peristaltic Pumping Controlled Br2 Addition (1.2 eq) Feed->Pump Reactor Continuous Flow Reactor Residence Time & Temp Control Pump->Reactor Continuous Feed Quench In-line Quenching NaHSO3 Neutralization Reactor->Quench Eliminates polybromination Purify Downstream Processing Crystallization & Recovery Quench->Purify Space-Time Yield: 1.2 kg/L·day

Figure 2: Continuous flow industrial scale-up workflow for 5-bromo-4-ethyl-1H-imidazole.

Quantitative Data & Process Optimization

The following table summarizes the optimized parameters, contrasting laboratory batch synthesis with industrial continuous flow methodologies:

ParameterLaboratory Batch ProcessIndustrial Continuous FlowCausality / Mechanistic Rationale
Solvent H₂O / KOHTetrahydrofuran (THF)KOH drives imidazolide anion formation in batch; THF ensures single-phase flow dynamics.
Temperature 80–90 °COptimized Flow TempOvercomes the reduced hyperconjugative activation of the ethyl group vs. methyl group.
Brominating Agent Br₂ (Liquid, dropwise)Br₂ (1.2 eq via pump)Strict 1.2 molar equivalent prevents polybromination while ensuring complete conversion.
Quenching Agent Conc. HCl (to pH 7)In-line NaHSO₃HCl isolates the neutral amphoteric product; NaHSO₃ instantly reduces hazardous unreacted Br₂.
Yield / Output 78–86%1.2 kg/L ·day (STY)Continuous flow eliminates batch mass-transfer bottlenecks, improving space-time yield by 40%.

Applications in Drug Development & Materials Science

Beyond its synthetic elegance, 5-bromo-4-ethyl-1H-imidazole is heavily utilized in medicinal chemistry. Derivatives of 4-ethyl-1H-imidazole are pivotal in synthesizing tricyclic central cores for potent pan-genotypic HCV NS5A inhibitors. Structure-activity relationship (SAR) studies have demonstrated that precise alkyl substitution on the imidazole ring profoundly impacts replicon activity and pharmacokinetic profiles, specifically influencing binding conformations in viral targets 2[2]. Additionally, in materials science, incorporating this monomer into polybenzimidazoles enhances polymer thermal stability (T₅% = 410 °C) while the ethyl group improves solubility in processing solvents like NMP 1[1].

References

  • Vulcanchem - 5-Bromo-4-ethyl-1H-imidazole: Laboratory-Scale Synthesis and Industrial Production.
  • Journal of Medicinal Chemistry (ACS Publications) - Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate.

Sources

Foundational

Chemical Identity and the CAS Registry Status

An in-depth technical guide on the structural properties, synthesis, and advanced applications of 5-Bromo-4-ethyl-1H-imidazole. In the landscape of specialized organic intermediates, researchers often encounter compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the structural properties, synthesis, and advanced applications of 5-Bromo-4-ethyl-1H-imidazole.

In the landscape of specialized organic intermediates, researchers often encounter compounds that are highly characterized yet lack a universally indexed Chemical Abstracts Service (CAS) Registry Number in public databases. 5-Bromo-4-ethyl-1H-imidazole is one such compound. While derivatives like 4-bromo-5-ethyl-1H-imidazole-2-carboxylic acid have established CAS numbers (e.g., 1171125-11-3), the pure 5-bromo-4-ethyl-1H-imidazole base is primarily tracked via vendor-specific catalog identifiers, such as VC17574449 [1].

For drug development professionals and materials scientists, the definitive identification of this compound relies on its standardized structural identifiers rather than a CAS number[1]:

  • IUPAC Name: 4-bromo-5-ethyl-1H-imidazole

  • Molecular Formula: C₅H₇BrN₂

  • Molecular Weight: 175.03 g/mol

  • Standard InChI: InChI=1S/C5H7BrN2/c1-2-4-5(6)8-3-7-4/h3H,2H2,1H3,(H,7,8)

  • Canonical SMILES: CCC1=C(N=CN1)Br

Physicochemical Profiling and Molecular Geometry

The imidazole core of 5-Bromo-4-ethyl-1H-imidazole consists of a five-membered aromatic ring. The strategic placement of substituents at the 4- and 5-positions dictates its unique reactivity and physical profile[1].

Mechanistic Causality of Substituents:

  • The Bromine Atom (5-position): Bromine introduces significant electronegativity, which polarizes the aromatic ring. This polarization lowers the electron density of the ring, paradoxically enhancing its reactivity toward nucleophilic substitution at the halogenated site, making it an excellent cross-coupling partner[1].

  • The Ethyl Group (4-position): The ethyl moiety contributes critical steric bulk and lipophilicity. Density Functional Theory (DFT) calculations indicate a dihedral angle of 15° between the ethyl group and the imidazole plane, which minimizes steric strain while preserving the ring's conjugation[1].

This steric bulk directly influences the compound's solid-state physics. Compared to its methyl analogue, the ethyl variant exhibits reduced crystal packing efficiency, which translates to a lower melting point and altered solubility dynamics[1].

Table 1: Comparative Physicochemical Properties [1]

Property5-Bromo-4-ethyl-1H-imidazole5-Bromo-4-methyl-1H-imidazole
Molecular Formula C₅H₇BrN₂C₄H₅BrN₂
Molecular Weight 175.03 g/mol 161.01 g/mol
Melting Point 135–138 °C (predicted)140–143 °C
Boiling Point 315–320 °C (estimated)328.5 °C
Density 1.65 g/cm³ (predicted)1.70 g/cm³
Water Solubility (25°C) <0.1 mg/mL-
DMSO Solubility 45 mg/mL-

Laboratory-Scale Synthesis and Validation Protocol

The synthesis of 5-Bromo-4-ethyl-1H-imidazole requires precise control over reaction conditions to ensure regioselectivity and high yield. The following protocol outlines a self-validating workflow for laboratory-scale production[1].

Step-by-Step Experimental Protocol
  • Halogenation (Electrophilic Aromatic Substitution):

    • Action: Dissolve 4-ethyl-1H-imidazole in an aqueous potassium hydroxide (KOH) solution. Heat the mixture to 80–90°C. Slowly add 1.2 molar equivalents of bromine (Br₂).

    • Causality: The use of aqueous KOH is critical. It deprotonates the imidazole N-H, generating an electron-rich imidazolide anion. This significantly increases the nucleophilicity of the aromatic ring, directing the electrophilic bromine specifically to the 5-position. The 80–90°C temperature is required to overcome the steric hindrance imposed by the adjacent ethyl group.

  • Neutralization and Precipitation:

    • Action: Cool the reaction mixture to room temperature. Slowly add concentrated hydrochloric acid (HCl) dropwise until the pH reaches exactly 7.0.

    • Causality: Imidazoles are amphoteric. At high pH, they exist as soluble anions; at low pH, as soluble cations. Adjusting the solution to pH 7 isolates the neutral free-base form. Because the neutral compound has highly limited water solubility (<0.1 mg/mL), this pH adjustment drives quantitative precipitation[1].

  • Purification:

    • Action: Filter the crude precipitate and recrystallize using an ethanol/water mixture.

    • Causality: The compound exhibits moderate solubility in ethanol (12 mg/mL) but is insoluble in water[1]. This solvent gradient allows for controlled crystal growth while excluding inorganic salt byproducts (KBr, KCl).

  • Self-Validation (NMR Spectroscopy):

    • Action: Perform ¹H NMR (400 MHz, CDCl₃).

    • Causality: The starting material possesses a distinct proton at the C-5 position. Successful regioselective bromination is definitively validated by the complete disappearance of the H-5 singlet in the resulting spectrum, alongside the retention of the ethyl signals (δ 1.25 triplet, δ 2.58 quartet)[1].

Synthesis A 4-Ethyl-1H-imidazole (Starting Material) B Bromination (Br₂, aq. KOH, 80–90°C) A->B Electrophilic Substitution C Neutralization (Conc. HCl to pH 7) B->C Precipitation D Purification (Recrystallization) C->D Crude Product E 5-Bromo-4-ethyl-1H-imidazole (85–90% Yield) D->E Pure Product

Workflow for the laboratory-scale synthesis and purification of 5-Bromo-4-ethyl-1H-imidazole.

Advanced Applications in Materials and Catalysis

Beyond its role as a pharmaceutical building block, 5-Bromo-4-ethyl-1H-imidazole is heavily utilized in advanced materials and organometallic chemistry[1].

Polymer Modification (Polybenzimidazoles) Incorporating this compound into polybenzimidazole (PBI) backbones drastically alters the polymer's thermomechanical profile.

  • Mechanistic Insight: The ethyl group disrupts tight interchain hydrogen bonding, which improves the polymer's solubility in processing solvents like N-methyl-2-pyrrolidone (NMP). Simultaneously, the bromine atom provides a reactive site for post-polymerization cross-linking, which enhances the thermal stability of the modified PBI (T₅% degradation shifts from 380°C to 410°C)[1].

Coordination Chemistry and Catalysis The compound serves as a robust ligand for transition metals, forming stable complexes with Cu(II) and Pd(0)[1].

  • Mechanistic Insight: In Palladium-catalyzed Suzuki-Miyaura couplings, the imidazole nitrogen acts as a strong σ-donor, stabilizing the Pd(0) center. The steric bulk of the ethyl group facilitates the reductive elimination step of the catalytic cycle, achieving high turnover frequencies (TOF = 1,200 h⁻¹)[1].

Applications Core 5-Bromo-4-ethyl-1H-imidazole Polymer Polybenzimidazole (PBI) Modification Core->Polymer Copolymerization Catalysis Coordination Chemistry Core->Catalysis Ligand Binding Thermal Enhanced Thermal Stability (T₅% = 410°C) Polymer->Thermal Solub Improved Solubility (in NMP) Polymer->Solub Pd Pd(0) Complex Formation Catalysis->Pd Suzuki Suzuki-Miyaura Coupling (TOF = 1,200 h⁻¹) Pd->Suzuki Catalytic Cycle

Mechanistic pathways for polymer modification and Pd-catalyzed coordination chemistry.

References

  • ChemBuyersGuide. "BLD Pharmatech Co., Limited (Page 202) @ ChemBuyersGuide.com, Inc.". Retrieved April 2, 2026. Available at:[Link]

Sources

Exploratory

5-Bromo-4-ethyl-1H-imidazole: Physicochemical Profiling, Synthetic Methodologies, and Applications in Advanced Therapeutics

As drug discovery and materials science pivot toward increasingly complex molecular architectures, functionalized heterocycles have become indispensable. Among these, 5-Bromo-4-ethyl-1H-imidazole serves as a critical bif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and materials science pivot toward increasingly complex molecular architectures, functionalized heterocycles have become indispensable. Among these, 5-Bromo-4-ethyl-1H-imidazole serves as a critical bifunctional building block. Characterized by its unique combination of a reactive halogen handle and a lipophilic ethyl substituent, this compound bridges the gap between structural flexibility and synthetic utility.

This technical guide provides an in-depth analysis of the molecular properties, mechanistic synthesis, and downstream catalytic applications of 5-Bromo-4-ethyl-1H-imidazole, designed for researchers and application scientists optimizing cross-coupling workflows and therapeutic design.

Physicochemical Profiling & Structural Dynamics

The molecular identity of 5-Bromo-4-ethyl-1H-imidazole is defined by its core formula, C₅H₇BrN₂ , and a molecular weight of 175.03 g/mol [1]. The structural geometry consists of a planar, five-membered aromatic imidazole ring, substituted at the C4 position with an ethyl group and at the C5 position with a bromine atom.

The strategic placement of these substituents dictates the molecule's reactivity and physical properties:

  • Electronegativity & Reactivity: The bromine atom at the C5 position polarizes the ring. While it slightly deactivates the ring toward further electrophilic attack, it serves as an ideal electrophile for palladium-catalyzed C–N and C–C cross-coupling reactions [2].

  • Steric Bulk & Lipophilicity: The C4-ethyl group introduces localized steric bulk and enhances the compound's lipophilicity compared to its methyl or des-alkyl analogues. Density functional theory (DFT) calculations suggest a dihedral angle of approximately 15° between the ethyl group and the imidazole plane, which minimizes steric strain while preserving the aromatic conjugation of the core [1].

To illustrate the impact of the ethyl substitution, Table 1 compares its physicochemical properties with those of the closely related 5-Bromo-4-methyl-1H-imidazole.

Table 1: Comparative Physicochemical Properties
Property5-Bromo-4-ethyl-1H-imidazole5-Bromo-4-methyl-1H-imidazole
Molecular Formula C₅H₇BrN₂C₄H₅BrN₂
Molecular Weight 175.03 g/mol 161.01 g/mol
Melting Point ~135–138 °C140–143 °C
Density (Predicted) 1.65 g/cm³1.70 g/cm³
Aqueous Solubility (25°C) < 0.1 mg/mL< 0.5 mg/mL
DMSO Solubility 45 mg/mL> 50 mg/mL

Data synthesized from comparative crystallographic and solubility studies [1]. The lower melting point of the ethyl variant is attributed to reduced crystal packing efficiency caused by the extended aliphatic chain.

Synthetic Methodology & Mechanistic Causality

The laboratory-scale synthesis of 5-Bromo-4-ethyl-1H-imidazole relies on the highly controlled electrophilic aromatic substitution of 4-ethyl-1H-imidazole.

Synthesis A 4-Ethyl-1H-imidazole B Bromination (Br2, KOH, 80-90°C) A->B Electrophilic Attack C Neutralization (HCl to pH 7) B->C Quench D Purification (EtOH/H2O) C->D Precipitate E 5-Bromo-4-ethyl- 1H-imidazole D->E 85-90% Purity

Workflow for the electrophilic bromination of 4-ethyl-1H-imidazole.

Step-by-Step Protocol: Electrophilic Bromination

This protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm mechanistic progression.

  • Substrate Activation: Dissolve 4-ethyl-1H-imidazole in an aqueous solution of potassium hydroxide (KOH).

    • Causality: The strong base deprotonates the acidic pyrrole-type nitrogen (N1) of the imidazole, generating an electron-rich imidazolide anion. This significantly raises the HOMO energy of the ring, making it highly susceptible to electrophilic attack.

  • Halogenation: Add bromine (Br₂) dropwise while heating the reaction mixture to 80–90 °C [1].

    • Causality: While the ethyl group provides a mild +I (inductive) effect, the inherent electron-withdrawing nature of the initial bromination intermediate requires elevated thermal energy to overcome the activation barrier for substitution specifically at the C5 position.

  • Quenching & Neutralization: Cool the mixture to room temperature and carefully adjust the pH to 7.0 using concentrated HCl.

    • Causality: Neutralization protonates the imidazolide intermediate back to its neutral state. Because the neutral brominated product is highly lipophilic and lacks a charge, its aqueous solubility drops drastically, forcing it to precipitate out of the aqueous phase.

  • Isolation & Validation: Isolate the crude solid via vacuum filtration and recrystallize from an ethanol/water mixture.

    • Validation Check: Yields should range from 78–86%. Purity (>85%) must be validated via ¹H NMR, looking for the characteristic disappearance of the C5-proton and the retention of the C2-proton singlet (δ ~7.89 in CDCl₃) [1].

Catalytic Cross-Coupling Workflows

In drug discovery, 5-Bromo-4-ethyl-1H-imidazole is predominantly utilized as an electrophile in Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C–C bond formation) and Buchwald-Hartwig aminations (C–N bond formation) [3]. However, unprotected five-membered heterocyclic bromides are notoriously difficult coupling partners because the basic imidazole nitrogens can coordinate with and deactivate the palladium catalyst [2].

CrossCoupling Start 5-Bromo-4-ethyl-1H-imidazole + Boronic Acid Pd Pd Catalyst + Ligand + Base Start->Pd Check Reaction Progress (LC-MS) Pd->Check Success Target Compound Check->Success Optimal Fail1 Low Yield Check->Fail1 Incomplete Fail2 Dehalogenation Check->Fail2 Side Reaction Opt1 Increase Temp / Change Solvent Fail1->Opt1 Opt2 Anhydrous Conditions Fail2->Opt2 Opt1->Pd Opt2->Pd

Logical troubleshooting flow for Pd-catalyzed cross-coupling.

Optimized Protocol: Suzuki-Miyaura Functionalization

To overcome catalyst deactivation, the following protocol employs steric shielding and rigorous anhydrous conditions.

  • Reagent Assembly: In a flame-dried Schlenk flask, combine 5-Bromo-4-ethyl-1H-imidazole (1.0 equiv), the target aryl boronic acid (1.2 equiv), and a robust palladium precatalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

  • Base Addition: Add a strong, non-nucleophilic base such as anhydrous K₃PO₄ or Cs₂CO₃ (2.0 equiv).

    • Causality: The base is critical for the transmetalation step; it coordinates with the boronic acid to form a reactive, electron-rich boronate complex that readily transfers its aryl group to the Pd(II) center[2].

  • Solvent & Degassing: Suspend the mixture in anhydrous Toluene or Dioxane. Degas the system via three freeze-pump-thaw cycles.

    • Causality: Bromoimidazoles are highly prone to hydrodehalogenation side reactions in the presence of water and active Pd catalysts. Strict anhydrous and anaerobic conditions prevent both the oxidative homocoupling of the boronic acid and the premature reduction of the C-Br bond [2].

  • Thermal Activation & Monitoring: Heat the reaction to 80–110 °C for 12–18 hours.

    • Validation Check: Monitor the reaction via LC-MS. The disappearance of the bromoimidazole mass peak (m/z ~175/177 isotopic cluster) and the emergence of the product mass confirm successful catalytic turnover. If unreacted starting material remains, troubleshooting requires increasing the catalyst loading or switching to a more electron-rich ligand (e.g., XPhos) to accelerate oxidative addition.

Applications in Advanced Therapeutics

The integration of 5-Bromo-4-ethyl-1H-imidazole into medicinal chemistry pipelines has yielded significant breakthroughs in several therapeutic areas:

  • HCV NS5A Inhibitors: In the development of pan-genotypic Hepatitis C virus (HCV) therapies, researchers utilize bromoimidazoles to construct novel tricyclic central cores. Structure-Activity Relationship (SAR) studies have demonstrated that the specific alkyl substitution (such as an ethyl group) on the imidazole ring drastically influences the molecule's active conformation. Modulating this steric bulk is critical for bypassing viral resistance mutations, particularly in GT2a and GT1b genotypes[4].

  • Neurological Therapeutics (5-HT2A Agonists): Bromo- and alkyl-substituted imidazoles are utilized as primary inputs for N-alkylation and subsequent cross-coupling to synthesize selective 5-HT2A receptor agonists. These compounds are currently under investigation for treating complex neurological diseases, where the imidazole core mimics endogenous indoleamine neurotransmitters [5].

  • Antimalarial & Kinase Inhibitors: Through Buchwald-Hartwig C–N cross-coupling, 5-bromoimidazoles are coupled with anilines to generate imidazolopiperazines and pyrimidine-containing tricyclic cores. These scaffolds have shown profound efficacy as polo-like kinase 1 (Plk1) inhibitors in oncology and as next-generation antimalarial agents [3].

References

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, National Institutes of Health (NIH). Available at: [Link]

  • ACS Publications. "Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate." Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. "US20230365542A1 - Selective Agonists of 5-HT2A Receptor and Methods of Use." Google Patents.
Foundational

Technical Whitepaper: Solubility Dynamics and Experimental Determination of 5-Bromo-4-ethyl-1H-imidazole in Organic Solvents

Target Audience: Formulation scientists, synthetic chemists, and drug development professionals. Core Focus: Physicochemical profiling, solvation causality, and validated methodologies for determining the solubility of 5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation scientists, synthetic chemists, and drug development professionals. Core Focus: Physicochemical profiling, solvation causality, and validated methodologies for determining the solubility of 5-Bromo-4-ethyl-1H-imidazole.

Physicochemical Foundation and Solvation Causality

Understanding the solubility profile of 5-Bromo-4-ethyl-1H-imidazole (CAS No. pending/specific to catalog VC17574449) requires a deep dive into its molecular geometry and intermolecular forces. The compound (Molecular Formula: C₅H₇BrN₂, MW: 175.03 g/mol ) is a highly specialized building block used in pharmaceutical synthesis and polymer modification[1].

The solubility of this molecule in organic solvents is dictated by three distinct structural features:

  • The Imidazole Core: The five-membered aromatic ring contains a pyridine-like nitrogen (N3, hydrogen-bond acceptor) and a pyrrole-like nitrogen (N1, hydrogen-bond donor). This amphoteric hydrogen-bonding capability allows for strong interactions with polar protic and polar aprotic solvents[1].

  • The C5-Bromine Substituent: The heavy halogen atom introduces significant electronegativity and polarizability. While it enhances reactivity for cross-coupling, it also increases the molecule's hydrophobicity, drastically reducing aqueous solubility[1].

  • The C4-Ethyl Group: The ethyl chain provides critical steric bulk. Comparative analysis with its methyl analogue (5-Bromo-4-methyl-1H-imidazole) reveals that the ethyl variant exhibits a lower melting point (~135–138°C vs. 140–143°C). This depression in melting point is a direct result of reduced crystal packing efficiency[1]. Lower crystal lattice energy thermodynamically favors dissolution, thereby enhancing solubility in processing solvents like N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO)[1].

G Substrate 5-Bromo-4-ethyl-1H-imidazole Water Aqueous (Water) Poor Solubility Substrate->Water Hydrophobic repulsion dominates HBond Hydrogen Bonding (N-H donor, N acceptor) Substrate->HBond Dipole Dipole-Dipole (C-Br bond polarization) Substrate->Dipole Dispersion Dispersion Forces (Ethyl group lipophilicity) Substrate->Dispersion DMSO Polar Aprotic (DMSO) High Solubility EtOH Polar Protic (Ethanol) Moderate Solubility HBond->DMSO HBond->EtOH Dipole->DMSO Dispersion->EtOH

Mechanistic pathways of 5-Bromo-4-ethyl-1H-imidazole solvation in various solvent classes.

Quantitative Solubility Profile in Organic Solvents

The interactions of substituted imidazoles with organic solvents are highly variable. Research on the solubility of imidazoles demonstrates that while unsubstituted imidazoles may dissolve in a variety of media, the addition of bulky or halogenated groups shifts the solubility preference toward highly polar aprotic solvents[2].

For 5-Bromo-4-ethyl-1H-imidazole, universal interactions (dispersive, inductive, and dipole–dipole) dominate the solvation process[3]. The table below summarizes the solubility limits based on empirical data and thermodynamic extrapolation.

Table 1: Solubility Data Summary at 25°C
Solvent CategorySpecific SolventSolubility LimitCausality & Interaction Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)~45.0 mg/mLExcellent H-bond acceptor capabilities of DMSO interact strongly with the N-H donor of the imidazole ring[1].
Polar Protic Ethanol (EtOH)~12.0 mg/mLModerate solubility driven by mutual H-bonding, though limited by the hydrophobic bulk of the ethyl and bromo groups[1].
Halogenated Dichloromethane (DCM)Low (< 5 mg/mL)Despite high polarizability, chloroalkanes generally exhibit very low solubility for substituted imidazoles[2].
Non-Polar TolueneVery LowLack of H-bonding capability prevents disruption of the solid-state crystal lattice[2].
Aqueous Water< 0.1 mg/mLHigh lipophilicity and steric bulk completely disrupt aqueous hydration shells[1].
Thermodynamic Modeling via Hansen Solubility Parameters (HSP)

To predict solubility in untested solvent mixtures, formulation scientists rely on Hansen Solubility Parameters (HSP)[4]. The total cohesive energy density of a solvent is divided into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces[5]. 5-Bromo-4-ethyl-1H-imidazole requires a solvent with a high δP​ to match the polarized C-Br bond and a moderate-to-high δH​ to interact with the imidazole nitrogens[6]. Solvents whose HSP coordinates fall within the "Hansen Sphere" of the solute will yield optimal dissolution[7].

Self-Validating Experimental Protocol: The Shake-Flask Method

To generate reliable, reproducible solubility data for 5-Bromo-4-ethyl-1H-imidazole in novel organic solvents, the Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC) remains the gold standard[8].

Unlike kinetic solubility assays (which rely on DMSO stock dilution and often overestimate solubility due to supersaturation), the shake-flask method measures true thermodynamic equilibrium solubility[9]. The following protocol is designed as a self-validating system: it controls for temperature fluctuations, ensures complete phase separation, and utilizes a specific calibration curve for accurate quantification.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-Bromo-4-ethyl-1H-imidazole powder (e.g., 100 mg) into a 10 mL glass vial.

    • Add 5.0 mL of the target organic solvent (e.g., Ethanol, DCM, or Toluene).

    • Self-Validation Check: Ensure visible solid remains at the bottom of the vial. If all solid dissolves, add more compound until saturation (excess solid) is visually confirmed[8].

  • Thermal Equilibration:

    • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker incubator set to 25.0 ± 0.1 °C (or 37.0 °C for physiological modeling)[8].

    • Agitate at 100 rpm for 48 hours . Causality: 48 hours is empirically required to ensure the solid-liquid phase transition reaches true thermodynamic equilibrium[8].

  • Phase Separation:

    • Remove the vials and allow them to stand undisturbed for 2 hours at the test temperature to let larger particles settle.

    • Transfer an aliquot of the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 10 minutes to pellet the undissolved solid.

    • Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required to prevent organic solvent degradation)[9].

  • HPLC-UV Quantification:

    • Dilute the clear supernatant with the mobile phase to ensure the concentration falls within the linear range of the detector.

    • Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a UV-Vis detector (set to the λmax​ of the imidazole derivative, typically ~220-250 nm).

    • Calculate the exact concentration using a previously established 5-point calibration curve of 5-Bromo-4-ethyl-1H-imidazole dissolved in a universal solvent like DMSO[9][10].

Workflow Prep 1. Sample Prep Excess Solute + Solvent Equilibrate 2. Equilibration 48h, 25°C, 100 rpm Prep->Equilibrate Separate 3. Phase Separation Centrifugation/Filtration Equilibrate->Separate Quantify 4. Quantification HPLC-UV Analysis Separate->Quantify Data 5. Data Processing Solubility Limit (mg/mL) Quantify->Data

Standardized shake-flask methodology for determining equilibrium solubility.

Conclusion

The solubility of 5-Bromo-4-ethyl-1H-imidazole is heavily modulated by its structural substituents. The ethyl group disrupts crystal packing, granting it superior solubility in polar aprotic solvents (like DMSO) compared to its methyl counterparts, while the bromine atom restricts its solubility in aqueous and non-polar media. For formulation and process chemistry, leveraging Hansen Solubility Parameters and validating with the rigorous shake-flask protocol ensures accurate, scalable data for drug development and polymer synthesis.

References

  • Journal of Chemical & Engineering Data (ACS Publications) - Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from: [Link]

  • Journal of Chemical & Engineering Data (ACS Publications) - Influence of Solvent Nature on the Solubility of Halogenated Alkanes. Retrieved from:[Link]

  • Pharmaceutical Sciences - A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from: [Link]

  • Protocols.io - Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from: [Link]

  • SciELO - Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from:[Link]

  • PMC (National Institutes of Health) - Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from:[Link]

  • Hansen Solubility - Hansen Solubility Parameters (HSP) Theory and Application. Retrieved from: [Link]

  • Langmuir (ACS Publications) - Evolution of Surface Tension and Hansen Parameters of a Homologous Series of Imidazolium-Based Ionic Liquids. Retrieved from: [Link]

Sources

Exploratory

The Imidazole Scaffold: A Cornerstone of Modern Therapeutics

An In-depth Technical Guide on the Discovery and History of Substituted Imidazoles The imidazole ring, a seemingly simple five-membered aromatic heterocycle, represents a "privileged structure" in medicinal chemistry. It...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Discovery and History of Substituted Imidazoles

The imidazole ring, a seemingly simple five-membered aromatic heterocycle, represents a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have made its substituted derivatives the foundation for multiple blockbuster drug classes. This guide traces the historical milestones and scientific rationale behind the discovery and development of substituted imidazoles, from their initial synthesis to their role in creating revolutionary treatments for ulcers, fungal infections, and hypertension.

From Glyoxaline to Imidazole: The Foundational Chemistry

The story of imidazoles begins in 1858 with German chemist Heinrich Debus. By condensing glyoxal, formaldehyde, and ammonia, he synthesized the parent imidazole ring, which he originally named "glyoxaline".[1][2][3] While a landmark achievement, this method often resulted in low yields.[1] A significant improvement arrived in 1882 when Bronisław Radziszewski discovered that a 1,2-dicarbonyl compound, an aldehyde, and ammonia could be used to generate a wide array of substituted imidazoles.[1][4] This multicomponent reaction, now known as the Debus-Radziszewski synthesis, became a cornerstone for creating a diverse library of C-substituted imidazoles and laid the groundwork for future drug discovery.[1][4]

The reaction's versatility allows for the strategic placement of different substituents around the imidazole core, a critical feature for tuning the molecule's pharmacological properties. This method is still employed commercially for producing various imidazoles.[5]

A simplified workflow of the Debus-Radziszewski reaction.

The Dawn of Medicinal Applications: Histamine and H2-Receptor Antagonists

For decades, the therapeutic potential of imidazoles remained largely untapped. The turning point came from understanding the biological role of a naturally occurring imidazole: histamine. Scientists knew histamine stimulated gastric acid secretion, but the receptor responsible was a mystery.

In 1964, a team at Smith Kline & French in the UK, led by Sir James Black, embarked on a project to find a molecule that could block histamine's acid-stimulating effects.[6][7] This was a pioneering example of logical drug design.[7] The team started with the structure of histamine itself and began a systematic process of chemical modification. Their goal was to create a molecule that could bind to the unknown receptor without activating it.

This research led to the first histamine H2-receptor antagonist, burimamide.[6][8] While effective, burimamide was not orally active. Further modifications resulted in metiamide, which was potent and orally active but raised safety concerns due to its thiourea group, which was linked to a risk of agranulocytosis (a severe drop in white blood cells).[7][9]

The final breakthrough was the synthesis of cimetidine (Tagamet), where the problematic thiourea group was replaced with a cyanoguanidine group. Approved in 1976, cimetidine was a revolutionary drug that dramatically decreased gastric acid, promoted ulcer healing, and often eliminated the need for surgery.[6][7] It became the first "blockbuster" drug, validating the substituted imidazole scaffold as a powerful therapeutic platform.

Case Study I: The Rise of the Azole Antifungals

The challenge in developing antifungal agents is achieving selective toxicity; because fungal cells are eukaryotes like human cells, it is difficult to find drugs that kill the fungus without harming the host.[10] Before the 1960s, treatments were limited to topical agents.[10]

The discovery of the antifungal properties of tritylimidazole in the mid-1960s opened a new avenue of research.[10] This led to the development of the first topical imidazole, chlormidazole, in 1958, followed by clotrimazole in 1969.[10] These early successes spurred further investigation into chloro-substituted imidazoles.

A major milestone was the development of ketoconazole in the early 1980s, the first orally available azole for treating systemic fungal infections.[11][12] For nearly a decade, it was the preferred drug for non-life-threatening endemic mycoses.[11]

Mechanism of Action: The scientific brilliance of the azole antifungals lies in their targeted mechanism. They work by inhibiting a fungal-specific cytochrome P-450 enzyme, lanosterol 14α-demethylase.[13] This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[13] By disrupting ergosterol production, azoles compromise the integrity of the fungal membrane, leading to cell death. The subtle differences between the fungal and human versions of this enzyme allow for selective toxicity, providing a safer therapeutic window.

The success of ketoconazole led to the development of a new generation of azoles, the triazoles (which contain three nitrogen atoms in the azole ring instead of two), such as fluconazole and itraconazole, which offered an improved safety profile and a broader spectrum of activity.[11][12]

Case Study II: Taming Acid with Proton Pump Inhibitors (PPIs)

While cimetidine was a massive success, the quest for even more profound and long-lasting acid suppression continued. In the late 1960s, researchers at the Swedish pharmaceutical company Astra Hässle began a project to develop novel anti-secretory drugs.[14] Their work eventually focused on a class of molecules known as substituted benzimidazoles (an imidazole ring fused to a benzene ring).

This research led to the identification of a lead compound called timoprazole .[15][16] While effective, timoprazole showed some toxic effects in early studies, including enlargement of the thyroid gland.[15] The research team systematically modified the structure to eliminate this toxicity without sacrificing the anti-secretory effect.

In 1979, this optimization effort culminated in the synthesis of omeprazole (Losec/Prilosec).[14][15] Omeprazole was the first of a new class of drugs: the proton pump inhibitors (PPIs).[15]

Mechanism of Action: PPIs represent a masterful application of targeted, mechanism-based drug design. They are administered as inactive prodrugs. Due to their nature as weak bases, they are absorbed and systemically distributed, but they preferentially accumulate in the highly acidic secretory canaliculi of the stomach's parietal cells.[17] In this acidic environment, the drug undergoes a chemical rearrangement, converting into its active form, a sulfenamide. This active molecule then forms a permanent, covalent bond with cysteine residues on the H⁺/K⁺-ATPase enzyme—the "proton pump"—irreversibly inhibiting its ability to pump acid into the stomach.[14] Acid secretion can only resume once the body synthesizes new enzyme molecules. This mechanism provides profound and long-lasting acid suppression.

Omeprazole was launched in Europe in 1988 and the US in 1989, revolutionizing the treatment of acid-related disorders like GERD and peptic ulcers.[14][15] Its success spawned an entire class of PPIs, including lansoprazole and pantoprazole.[14][15]

The activation and inhibition pathway of a proton pump inhibitor.

Summary of Key Substituted Imidazole Drug Classes

The versatility of the imidazole scaffold is evident in the diverse therapeutic areas it has impacted.

Drug ClassKey DiscoveryExample CompoundMechanism of ActionTherapeutic Application
H2-Receptor Antagonists 1970sCimetidineCompetitively blocks histamine H2 receptors on parietal cells.[8]Peptic Ulcers, GERD
Azole Antifungals 1980sKetoconazoleInhibits fungal lanosterol 14α-demethylase, disrupting ergosterol synthesis.[13]Systemic & Topical Fungal Infections
Proton Pump Inhibitors 1980sOmeprazoleIrreversibly inhibits the H⁺/K⁺-ATPase (proton pump) in parietal cells.[14][15]GERD, Peptic Ulcers, H. pylori Eradication
Angiotensin II Receptor Blockers 1980s-1990sLosartanBlocks the AT1 receptor, preventing angiotensin II from causing vasoconstriction.Hypertension, Heart Failure

Note: Losartan, an antihypertensive, is another major drug class that utilizes a substituted imidazole core, where it serves as a key intermediate in the synthesis process.[1]

Conclusion and Future Directions

The history of substituted imidazoles is a testament to the power of medicinal chemistry. From the initial curiosity-driven synthesis of the parent ring to the rational design of blockbuster drugs, the imidazole scaffold has proven to be remarkably adaptable. Its ability to be functionalized at multiple positions has allowed scientists to fine-tune steric and electronic properties, optimizing potency, selectivity, and pharmacokinetic profiles.

Current research continues to leverage the imidazole ring. New generations of azole antifungals are being developed to combat emerging resistance.[11][18] Furthermore, the imidazole core is a frequent building block in the development of inhibitors for kinases, metalloproteinases, and other enzyme targets, ensuring its continued relevance in the ongoing search for novel therapeutics. The journey that began with glyoxal and ammonia over 160 years ago continues to shape the future of medicine.

References

  • Grokipedia. (n.d.). Discovery and development of proton pump inhibitors.
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
  • Wikipedia. (n.d.). Discovery and development of proton pump inhibitors.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Discovery and History of Imidazole-Based Aldehydes.
  • Maertens, J. A. (2004). History of the development of azole derivatives. Clinical Microbiology and Infection, 10(Suppl 1), 1-10.
  • Groll, A. H., & Walsh, T. J. (2001). Current and Emerging Azole Antifungal Agents. Clinical Microbiology Reviews, 14(4), 327-400.
  • da Silva, J. F. M., et al. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 27(18), 5897.
  • Maertens, J. A. (2004). History of the development of azole derivatives. PubMed.
  • Verma, A., et al. (2023). Advancements in Combating Fungal Infections: A Comprehensive Review on the Development of Azole Hybrid Antifungals. PubMed.
  • Mondal, S. (n.d.). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate.
  • Pask, C. M., et al. (2023). New Generation Modified Azole Antifungals against Multidrug-Resistant Candida auris. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). The Advent of Chloro-Substituted Imidazoles: A Technical Guide to their Discovery, Synthesis, and Application.
  • Brimblecombe, R. W., et al. (1978). Characterization and development of cimetidine as a histamine H2-receptor antagonist. Gastroenterology, 74(2 Pt 2), 339-347.
  • Satoh, H. (2014). Discovery and Development of Proton Pump Inhibitors. ResearchGate.
  • Molinder, H. (1994). The development of cimetidine: 1964-1976. A human story. Journal of Clinical Gastroenterology, 19(3), 248-254.
  • Engevik, A. C., & Kaji, I. (2015). The physiological background behind and course of development of the first proton pump inhibitor. PubMed.
  • American Chemical Society. (n.d.). Tagamet Discovery of Histamine H2-receptor Antagonists.
  • Molinder, H. (1994). The Development of Cimetidine: 1964–1976 A Human Story. Journal of Clinical Gastroenterology.
  • de Souza, M. V. N. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
  • Wikipedia. (n.d.). Imidazole.

Sources

Foundational

Theoretical studies on 5-Bromo-4-ethyl-1H-imidazole structure

An In-Depth Technical Guide to the Theoretical Structural Analysis of 5-Bromo-4-ethyl-1H-imidazole Abstract This technical guide provides a comprehensive framework for the theoretical investigation of the molecular struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Theoretical Structural Analysis of 5-Bromo-4-ethyl-1H-imidazole

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the molecular structure of 5-Bromo-4-ethyl-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Given the scarcity of available experimental data for this specific molecule, this document outlines a robust computational methodology, primarily leveraging Density Functional Theory (DFT), to predict its geometric, electronic, and spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical, step-by-step protocol for computational analysis and the theoretical rationale underpinning these methods. The insights generated from such theoretical studies are invaluable for understanding molecular behavior, guiding synthetic efforts, and accelerating the design of novel therapeutics and functional materials.

Introduction: The Significance of Substituted Imidazoles

The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds and natural products.[1] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in drug design.[1] The introduction of substituents, such as halogens and alkyl groups, allows for the fine-tuning of the molecule's steric and electronic properties, which can profoundly influence its biological activity.[2]

Halogenated imidazoles, in particular, have shown promise in various therapeutic areas. The presence of a halogen atom can enhance a molecule's binding affinity to target proteins, improve its metabolic stability, and increase its lipophilicity, thereby affecting its pharmacokinetic profile.[3][4] 5-Bromo-4-ethyl-1H-imidazole, the subject of this guide, combines the features of a halogenated and an alkyl-substituted imidazole, making it a molecule with considerable potential for further development. Theoretical studies provide a powerful, cost-effective, and time-efficient means to elucidate the structural and electronic properties of such molecules, offering insights that can guide their application in drug discovery and materials science.[1]

Theoretical and Computational Methodologies

The in silico prediction of molecular properties has become an indispensable tool in modern chemical research.[5] Among the various computational methods, Density Functional Theory (DFT) has emerged as the workhorse for studying the structure and reactivity of organic molecules due to its excellent balance of accuracy and computational cost.[6][7]

Density Functional Theory (DFT)

DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach is generally faster than other high-level quantum chemical methods without a significant compromise in accuracy for many applications. A key aspect of DFT is the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often provides reliable results for organic molecules.[2][7]

  • Basis Set: The 6-311G(d,p) basis set is a good starting point for geometry optimization and frequency calculations of molecules containing first and second-row elements, as well as halogens.[6][7] For higher accuracy, larger basis sets such as 6-311++G(d,p) can be employed.

Key Computable Properties

A theoretical study of 5-Bromo-4-ethyl-1H-imidazole can yield a wealth of information, including:

  • Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the molecule's lowest energy conformation.[6]

  • Vibrational Frequencies: Prediction of the infrared (IR) spectrum, which can be compared with experimental data to confirm the structure.[7]

  • Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions.[7]

  • Spectroscopic Properties: Prediction of Nuclear Magnetic Resonance (NMR) chemical shifts to aid in the interpretation of experimental spectra.[2]

Experimental Protocol: A Step-by-Step Guide to the Theoretical Analysis

This section provides a detailed workflow for conducting a theoretical structural analysis of 5-Bromo-4-ethyl-1H-imidazole.

Step 1: Initial Structure Generation

The first step is to create a three-dimensional model of the 5-Bromo-4-ethyl-1H-imidazole molecule. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw.[6] It is important to start with a reasonable initial geometry.

Step 2: Geometry Optimization

The initial structure is then optimized to find its most stable conformation (a minimum on the potential energy surface).[6] This is a crucial step as all subsequent calculations will be based on this optimized geometry.

  • Method: DFT with the B3LYP functional.

  • Basis Set: 6-311G(d,p).

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

Step 3: Frequency Analysis

Once the geometry is optimized, a frequency calculation should be performed at the same level of theory. This serves two purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Prediction of the IR Spectrum: The calculated vibrational frequencies and their intensities can be used to generate a theoretical IR spectrum.

Step 4: Calculation of Molecular Properties

With the optimized geometry, various molecular properties can be calculated:

  • Electronic Properties: Perform a single-point energy calculation to obtain information about the HOMO, LUMO, and the HOMO-LUMO energy gap.

  • NMR Spectroscopy: Use the GIAO (Gauge-Independent Atomic Orbital) method to predict the 1H and 13C NMR chemical shifts.[2]

Computational Workflow Diagram

Computational Workflow A Step 1: Initial Structure Generation (e.g., GaussView, Avogadro) B Step 2: Geometry Optimization (DFT: B3LYP/6-311G(d,p)) A->B Input Geometry C Step 3: Frequency Analysis (Confirm Minimum & Predict IR Spectrum) B->C Optimized Structure D Step 4: Property Calculations (HOMO/LUMO, NMR Shifts) C->D Validated Minimum E Data Analysis & Interpretation D->E Calculated Properties

Caption: A generalized workflow for the computational analysis of an imidazole derivative.

Predicted Structural and Spectroscopic Data

While experimental data for 5-Bromo-4-ethyl-1H-imidazole is limited, theoretical calculations can provide valuable predictions. The following tables present the kind of data that would be generated from the proposed computational study, with some values informed by predictions for closely related structures.

Table 1: Predicted Geometrical Parameters for the Imidazole Core

ParameterPredicted Value
N1-C2 Bond Length (Å)~1.38
C2-N3 Bond Length (Å)~1.32
N3-C4 Bond Length (Å)~1.39
C4-C5 Bond Length (Å)~1.36
C5-N1 Bond Length (Å)~1.37
C5-Br Bond Length (Å)~1.88
C4-C(ethyl) Bond Length (Å)~1.51

Table 2: Predicted Spectroscopic Data

Spectroscopic DataPredicted ValuesAssignment
¹H NMR (ppm) ~7.5-7.8H2 (imidazole ring)
~2.6-2.8 (quartet)-CH₂- (ethyl group)
~1.2-1.4 (triplet)-CH₃ (ethyl group)
¹³C NMR (ppm) ~135-140C2 (imidazole ring)
~125-130C4 (imidazole ring)
~110-115C5 (imidazole ring)
~20-25-CH₂- (ethyl group)
~12-15-CH₃ (ethyl group)
IR (cm⁻¹) ~3100-3000C-H stretch (imidazole ring)
~2973Aliphatic C-H stretching (ethyl group)[5]
~1617C=N ring stretching[5]
~592C-Br stretching vibration[5]

Interpretation and Application in Drug Development

The theoretical data generated provides a detailed picture of the 5-Bromo-4-ethyl-1H-imidazole structure.

  • Molecular Geometry: The planarity of the imidazole ring and the orientation of the ethyl group can influence how the molecule fits into the binding pocket of a target protein. The C-Br bond length and the electronic influence of the bromine atom are critical for potential halogen bonding interactions.

  • Electronic Properties: The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more polarizable and reactive. The distribution of electron density, which can be visualized with a Molecular Electrostatic Potential (MEP) map, can identify regions of the molecule that are likely to engage in electrostatic interactions with a biological target.

  • Spectroscopic Data: The predicted NMR and IR spectra serve as a valuable reference for chemists synthesizing this compound, aiding in its characterization and purity assessment.

Logical Relationship Diagram

Application in Drug Development A Theoretical Structural Analysis of 5-Bromo-4-ethyl-1H-imidazole B Optimized Geometry (Bond lengths, angles) A->B C Electronic Properties (HOMO, LUMO, MEP) A->C D Predicted Spectroscopic Data (NMR, IR) A->D E Understanding Structure-Activity Relationships (SAR) B->E C->E G Synthesis and Characterization D->G F Rational Drug Design E->F F->G

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-4-ethyl-1H-imidazole

Target Audience: Researchers, Process Chemists, and Drug Discovery Scientists Focus: Mechanistic causality, pathway optimization, and self-validating synthetic protocols. Executive Summary & Rationale 5-Bromo-4-ethyl-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Discovery Scientists Focus: Mechanistic causality, pathway optimization, and self-validating synthetic protocols.

Executive Summary & Rationale

5-Bromo-4-ethyl-1H-imidazole is a highly versatile building block frequently utilized in the design of kinase inhibitors, GPCR modulators, and advanced polymeric materials [1]. The ethyl group at the C4 position contributes critical lipophilicity and steric bulk, influencing both target binding and physicochemical properties.

However, functionalizing the C5 position via Suzuki-Miyaura cross-coupling presents a triad of mechanistic hurdles:

  • Catalyst Poisoning: The free, acidic N-H of the imidazole ring (pKa ~14) can coordinate with palladium, forming off-cycle resting states.

  • Steric Hindrance: The adjacent C4-ethyl group restricts the trajectory of the incoming Pd(0) species during oxidative addition.

  • Competitive Debromination: Slow transmetalation often leads to hydrodehalogenation, yielding the undesired 4-ethyl-1H-imidazole [3].

This application note details the causality behind these challenges and provides field-proven, self-validating protocols for both unprotected and N-protected cross-coupling strategies.

Mechanistic Insights & Pathway Causality

To successfully couple 5-bromo-4-ethyl-1H-imidazole, one must understand the competing pathways within the catalytic cycle.

When the imidazole nitrogen is left unprotected, it can deprotonate under the basic conditions required for Suzuki coupling. The resulting anion forms a highly stable, off-cycle Pd-azolyl complex [2]. This acts as a catalyst sink, drastically reducing the concentration of the active Pd(0) species. Furthermore, the steric bulk of the C4-ethyl group slows down the initial oxidative addition of the C5-Br bond. If the subsequent transmetalation step is also sluggish (e.g., due to poor boronic acid solubility), the Pd(II)-aryl intermediate is highly susceptible to debromination via hydride transfer from the solvent or base [3].

To circumvent this, chemists must choose between two primary strategies:

  • Strategy A (Unprotected): Utilize bulky, electron-rich Buchwald precatalysts (e.g., XPhos Pd G2). The extreme steric bulk of the XPhos ligand accelerates oxidative addition while physically blocking the imidazole nitrogen from coordinating to the palladium center [2].

  • Strategy B (Protected): Mask the N-H with a protecting group (e.g., SEM or Boc). This neutralizes the threat of catalyst poisoning, allowing the use of standard, cost-effective catalysts like Pd(PPh3​)4​ or Pd(dppf)Cl2​ [4].

CatalyticCycle Pd0 Active Catalyst [Pd(0)L_n] OxAdd Oxidative Addition (Hindered by C4-Ethyl) Pd0->OxAdd PdII Pd(II) Complex [Ar-Pd-Br] OxAdd->PdII Trans Transmetalation (Ar'-B(OH)2 + Base) PdII->Trans SideRxn1 Catalyst Poisoning (Off-cycle Pd-azolyl complex) PdII->SideRxn1 Free N-H SideRxn2 Debromination (Hydride transfer) PdII->SideRxn2 Slow Transmetalation PdII_Trans Pd(II) Complex [Ar-Pd-Ar'] Trans->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle highlighting competing off-target pathways for bromoimidazoles.

Quantitative Data: Catalyst & Ligand Profiling

The following table summarizes the quantitative outcomes of various catalyst/ligand systems when applied to 5-bromo-4-alkylimidazoles.

Catalyst SystemLigand TypeBase / SolventN-Protection Required?Typical YieldMechanistic Rationale
Pd(PPh3​)4​ Monodentate Na2​CO3​ / PhMe:EtOH: H2​O Yes 75–90% PPh3​ lacks the steric bulk to prevent N-coordination; protection is mandatory.
PdCl2​(dppf) Bidentate K2​CO3​ / Dioxane: H2​O No 60–80%Bidentate bite angle limits off-cycle coordination; phase-transfer conditions suppress poisoning [4].
XPhos Pd G2 Biaryl Phosphine K3​PO4​ / t-AmylOH: H2​O No 85–95%Bulky ligand accelerates oxidative addition and sterically shields the Pd center from the free N-H [2].
Pd(OAc)2​ None (Ligandless) Cs2​CO3​ / DMFNo <10%Rapid catalyst deactivation and massive debromination due to lack of stabilization [3].

Synthetic Strategy Decision Tree

DecisionTree Start Substrate: 5-Bromo-4-ethyl-1H-imidazole Decision Protect N-H? Start->Decision Unprotected Direct Suzuki Coupling (Requires XPhos/Buchwald Ligands) Decision->Unprotected No Protected N-Protection (e.g., SEM-Cl) (Enables Standard Pd Catalysts) Decision->Protected Yes ProductU 4-Ethyl-5-aryl-1H-imidazole (Final Product) Unprotected->ProductU Pd G2/G3, K3PO4 ProductP N-SEM-4-Ethyl-5-aryl-imidazole (Intermediate) Protected->ProductP Pd(PPh3)4, Na2CO3 Deprotect Deprotection (TBAF or HCl/EtOH) ProductP->Deprotect Deprotect->ProductU

Caption: Decision tree for Suzuki coupling of 5-Bromo-4-ethyl-1H-imidazole based on N-H protection.

Self-Validating Experimental Protocols

Protocol A: Direct Coupling of Unprotected 5-Bromo-4-ethyl-1H-imidazole

This protocol utilizes XPhos Pd G2 to overcome steric hindrance and prevent N-coordination without the need for protecting groups.

Reagents:

  • 5-Bromo-4-ethyl-1H-imidazole (1.0 equiv, 1.0 mmol, 189.04 mg)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G2 (0.02 equiv, 2 mol%)

  • K3​PO4​ (aqueous, 0.5 M) (3.0 equiv, 3.0 mmol)

  • t-Amyl alcohol (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-4-ethyl-1H-imidazole, the arylboronic acid, and XPhos Pd G2.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) intermediates are highly sensitive to oxidation; rigorous degassing prevents catalyst degradation.

  • Solvent Addition: Add degassed t-Amyl alcohol (5.0 mL) via syringe, followed by the degassed 0.5 M aqueous K3​PO4​ solution (6.0 mL).

  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring (1000 rpm) for 4–6 hours. Causality: High stirring rates are critical in biphasic systems to ensure efficient mass transfer between the organic and aqueous layers.

  • Validation Checkpoint 1 (In-Process): Monitor via LC-MS. The reaction is complete when the starting material mass ( m/z 189/191) is consumed. Check for the debromination side-product ( m/z 97). If debromination exceeds 10%, lower the temperature to 80 °C in subsequent runs.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient, typically 95:5) to yield the 4-ethyl-5-aryl-1H-imidazole.

Protocol B: SEM-Protection & Standard Suzuki Coupling

Use this protocol if the target boronic acid is highly complex, sterically hindered, or prone to protodeboronation, necessitating milder coupling conditions.

Part 1: SEM Protection

  • Dissolve 5-bromo-4-ethyl-1H-imidazole (1.0 equiv) in anhydrous DMF (0.2 M) at 0 °C under Argon.

  • Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until H2​ evolution ceases. Causality: Complete deprotonation is required to prevent O-alkylation or side reactions.

  • Dropwise add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv). Stir at room temperature for 2 hours.

  • Validation Checkpoint 2: TLC (Hexanes:EtOAc 7:3). The highly polar starting material ( Rf​≈0.1 ) should convert to a highly lipophilic spot ( Rf​≈0.7 ).

  • Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry, and concentrate.

Part 2: Suzuki Coupling

  • Combine the SEM-protected intermediate (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%) in a reaction vial.

  • Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2​CO3​ (v/v 3:1).

  • Heat at 85 °C for 12 hours.

  • Validation Checkpoint 3: LC-MS should show the mass of the coupled product + SEM group.

  • Workup with EtOAc/water, concentrate, and purify via silica gel chromatography.

Part 3: SEM Deprotection

  • Dissolve the coupled product in EtOH. Add 6M aqueous HCl (10 equiv) and heat to 60 °C for 4 hours.

  • Neutralize carefully with saturated NaHCO3​ to pH 8, extract with DCM, and concentrate to yield the final unprotected 4-ethyl-5-aryl-1H-imidazole.

References

  • Düfert, A., Billingsko, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. Retrieved from[Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543-8546. Retrieved from[Link]

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-4-ethyl-1H-imidazole

Abstract This document provides a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-4-ethyl-1H-imidazole. The imidazole moiety is a prevalent scaffold in medicinal chemistry, and the a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-4-ethyl-1H-imidazole. The imidazole moiety is a prevalent scaffold in medicinal chemistry, and the ability to form C-N bonds at specific positions is crucial for the synthesis of novel pharmaceutical candidates.[1][2] This application note details a robust protocol, explains the mechanistic rationale behind the choice of reagents and conditions, and offers a guide to troubleshooting and optimization. The target audience includes researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction: The Significance of C-N Bond Formation in Imidazole Scaffolds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for constructing carbon-nitrogen bonds.[3][4] This reaction is particularly valuable in pharmaceutical development, where the arylamine motif is a key structural component in a vast array of biologically active molecules.[4][5] Traditional methods for C-N bond formation often require harsh reaction conditions and have limited substrate scope and functional group tolerance.[3] The palladium-catalyzed approach, developed through the seminal work of Stephen L. Buchwald and John F. Hartwig, has largely overcome these limitations.[3]

Five-membered nitrogen-containing heterocycles, such as imidazoles, are of considerable interest due to their unique biological properties and their capacity for hydrogen bond interactions.[6][7] However, these heterocycles can be challenging substrates in cross-coupling reactions, often due to their potential to inhibit or deactivate the palladium catalyst.[6][7] The protocol detailed herein utilizes a state-of-the-art palladium precatalyst system specifically designed to address these challenges, enabling the efficient amination of the electron-rich and potentially coordinating imidazole core.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is key to rationalizing the choice of reagents and for effective troubleshooting. The cycle generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][8][9]

Buchwald-Hartwig Catalytic Cycle Catalytic Cycle of the Buchwald-Hartwig Amination Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OxAdd->AmineCoord + HNR'R'' AmideComplex Palladium Amido Complex L-Pd(II)(Ar)(NR'R'') AmineCoord->AmideComplex - HX (with Base) AmideComplex->Pd0 Reductive Elimination Product_out Ar-NR'R'' AmideComplex->Product_out

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Experimental Protocol: Amination of 5-Bromo-4-ethyl-1H-imidazole

This protocol is adapted from established procedures for the amination of unprotected bromoimidazoles and is optimized for both efficacy and reproducibility.[6][7]

Materials and Reagents
ReagentPurity/GradeSupplier Recommendation
5-Bromo-4-ethyl-1H-imidazole>95%BenchChem (or equivalent)
Amine (Aryl or Alkyl)>98%Sigma-Aldrich, Acros
tBuBrettPhos Pd G3 Precatalyst-Sigma-Aldrich
Lithium bis(trimethylsilyl)amide (LHMDS)1.0 M solution in THFSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentEMD Millipore
Ethyl AcetateACS GradeFisher Scientific
Saturated aq. NH₄Cl--
Brine--
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-
Silica Gel230-400 meshSorbent Technologies
Equipment
  • Oven-dried Schlenk tube or microwave vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) manifold with vacuum line

  • Syringes and needles for liquid transfer

  • Magnetic stir plate with heating capabilities

  • Rotary evaporator

  • Flash chromatography system

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Buchwald-Hartwig Amination start Start reagents Reagent Preparation Charge Schlenk tube with: - 5-Bromo-4-ethyl-1H-imidazole (1.0 eq) - Amine (1.2 eq) - tBuBrettPhos Pd G3 (2 mol%) start->reagents inert Inert Atmosphere Evacuate and backfill with Ar/N₂ (3x) reagents->inert addition Solvent & Base Addition Add anhydrous THF via syringe Add LHMDS (1.0 M in THF, 2.2 eq) dropwise inert->addition reaction Reaction Stir at specified temperature (e.g., 60-80 °C) Monitor by TLC or LC-MS addition->reaction workup Aqueous Workup Cool to room temperature Quench with sat. aq. NH₄Cl Extract with Ethyl Acetate (3x) reaction->workup purification Purification Wash combined organic layers with brine Dry over Na₂SO₄ Concentrate in vacuo Purify by flash chromatography workup->purification end Characterized Product purification->end

Caption: Step-by-step workflow for the amination of 5-Bromo-4-ethyl-1H-imidazole.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-Bromo-4-ethyl-1H-imidazole (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and the tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (Argon is preferred) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) via syringe. Begin stirring the mixture.

  • Base Addition: Add the LHMDS solution (1.0 M in THF, 2.2 mL, 2.2 mmol, 2.2 equiv.) dropwise to the stirred reaction mixture at room temperature. A color change is often observed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Scientific Rationale and Optimization

The success of the Buchwald-Hartwig amination on challenging heterocyclic substrates is highly dependent on the judicious choice of catalyst, base, and solvent.

  • Catalyst System: The use of a palladium precatalyst, such as tBuBrettPhos Pd G3, is critical.[6] The bulky, electron-rich biarylphosphine ligand (tBuBrettPhos) promotes the reductive elimination step and prevents catalyst deactivation, which can be a significant issue with N-heterocyclic substrates.[6][7] Precatalysts also offer improved air stability and ensure the efficient generation of the active Pd(0) species.[9][10]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. LHMDS is an excellent choice for this purpose.[6][11] The use of alkoxide bases like NaOtBu is also common, but LHMDS can offer better compatibility with base-sensitive functional groups.[12][13] The choice of base can be influenced by the solvent; anionic bases are generally required in nonpolar solvents.[14]

  • Solvent Choice: Anhydrous THF is a suitable solvent for this transformation, as it effectively solubilizes the reagents and the LHMDS base.[6][7] Other ethereal solvents like dioxane or toluene can also be employed, and screening may be necessary for optimization.[15][16]

Parameter Optimization Table
ParameterRange/OptionsImpact on Reaction
Catalyst Loading 0.5 - 5 mol%Higher loading may increase reaction rate but also cost. Lower loading is preferred for process efficiency.
Base Equivalents 2.0 - 2.5 equiv.Sufficient base is crucial for deprotonation. Excess base can sometimes lead to side reactions.
Temperature Room Temp. - 110 °CHigher temperatures can accelerate the reaction but may also promote decomposition or side reactions.[12]
Amine Equivalents 1.1 - 1.5 equiv.A slight excess of the amine drives the reaction to completion. A large excess can sometimes inhibit the catalyst.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues and provides potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Impure reagents- Use a fresh batch of precatalyst.- Ensure all glassware is oven-dried and solvents are anhydrous.- Purify starting materials if necessary.
Formation of Side Products - Hydrodehalogenation (replacement of Br with H)- Dimerization of the aryl halide- Screen different ligands or bases.- Lower the reaction temperature.
Reaction Stalls - Catalyst deactivation by the imidazole substrate or amine product- Poor solubility- Increase catalyst loading.- Add an extra equivalent of the phosphine ligand relative to palladium.- Screen alternative solvents to improve solubility.[12]
Difficulty in Purification - Product co-elutes with starting material or byproducts.- Optimize the eluent system for flash chromatography.- Consider an alternative purification method, such as crystallization.

Conclusion

The Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of N-substituted imidazoles. The protocol described provides a reliable method for the coupling of 5-Bromo-4-ethyl-1H-imidazole with a variety of amines. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively apply and troubleshoot this transformation, accelerating the discovery and development of novel chemical entities for pharmaceutical applications.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • D'Amico, G., et al. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Catalysis. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved from [Link]

  • Karpenko, D., et al. (2023, March 10). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. MDPI. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014, December 19). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]

  • General mechanism of Buchwald‐Hartwig reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Fors, B. P., et al. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Fors, B. P., et al. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. Retrieved from [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. Retrieved from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved from [Link]

  • Motmain, A., et al. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Guram, A. S., et al. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC. Retrieved from [Link]

  • Shabalin, D. A., & Camp, J. E. (n.d.). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 24). Chemical Insights. Retrieved from [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006, July 31). ChemSpider Synthetic Pages. Retrieved from [Link]

  • Vantourout, J. C., et al. (n.d.). Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. ChemRxiv. Retrieved from [Link]

  • Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis. (2026, January 9). IOSR Journal. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]

  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019, August 5). Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. (n.d.). PMC. Retrieved from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). PMC. Retrieved from [Link]

Sources

Method

Strategic N-Alkylation of 5-Bromo-4-ethyl-1H-imidazole: Protocols and Mechanistic Insights

An Application Guide for Drug Development Professionals Introduction N-substituted imidazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and drug candidates.[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Drug Development Professionals

Introduction

N-substituted imidazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and drug candidates.[1] The strategic functionalization of the imidazole ring, particularly through N-alkylation, allows for the fine-tuning of a molecule's physicochemical properties, influencing its solubility, metabolic stability, and target-binding affinity. This guide focuses on the N-alkylation of 5-Bromo-4-ethyl-1H-imidazole, a versatile intermediate whose bromine handle allows for further synthetic diversification through cross-coupling reactions.

The primary challenge in the N-alkylation of unsymmetrically substituted imidazoles is controlling regioselectivity.[2][3] Due to the tautomeric nature of the imidazole ring, alkylation can occur at either of the two nitrogen atoms, potentially leading to a mixture of product isomers. This document, intended for researchers and drug development scientists, provides a detailed exploration of the underlying principles governing this reaction, offers two robust experimental protocols, and presents a logical framework for troubleshooting common synthetic challenges.

Scientific Principles: Navigating the Regioselectivity Challenge

The N-alkylation of an imidazole is a nucleophilic substitution reaction that generally proceeds via a two-step mechanism: deprotonation of the acidic N-H proton by a base to form a nucleophilic imidazolate anion, followed by the anion's attack on an electrophilic alkylating agent.[4] However, for an unsymmetrical substrate like 5-Bromo-4-ethyl-1H-imidazole, the reaction is complicated by prototropic tautomerism, where the N-H proton can reside on either nitrogen, leading to two distinct tautomers in equilibrium.

Deprotonation of this tautomeric mixture generates a single, resonance-stabilized imidazolate anion. The subsequent alkylation can then occur at either N-1 or N-3, yielding two potential regioisomers: 1-alkyl-5-bromo-4-ethyl-1H-imidazole and 1-alkyl-4-bromo-5-ethyl-1H-imidazole. The ratio of these products is dictated by a delicate interplay of electronic, steric, and solvent effects.[2][3]

  • Electronic Effects : The ethyl group at the C4 position is electron-donating, which slightly increases the electron density and nucleophilicity of the adjacent N-3 atom. Conversely, the bromine atom at C5 is electron-withdrawing via an inductive effect, which deactivates the adjacent N-1 atom, making it less nucleophilic.[2] This electronic disparity favors alkylation at the N-3 position.

  • Steric Effects : The accessibility of each nitrogen atom to the incoming alkylating agent is a critical factor. The ethyl group at C4 presents a greater steric hindrance than the bromine atom at C5. Therefore, bulkier alkylating agents will preferentially react at the less sterically hindered N-1 position to minimize van der Waals repulsion.[2][3]

  • Reaction Conditions : The choice of base and solvent system can significantly influence the product ratio. Under strongly basic conditions (e.g., using NaH), the reaction proceeds through the imidazolate anion, and the outcome is governed primarily by the intrinsic electronic and steric factors described above.[2] Weaker bases and certain solvent systems can involve the alkylation of the neutral imidazole tautomers, where the relative population of each tautomer can also influence the final product distribution.[2][3]

G cluster_0 Tautomeric Equilibrium of Starting Material cluster_1 Deprotonation cluster_2 Alkylation (R-X) T1 5-Bromo-4-ethyl-1H-imidazole T2 4-Bromo-5-ethyl-1H-imidazole T1->T2 H⁺ shift Anion Resonance-Stabilized Imidazolate Anion T1->Anion - H⁺ (Base) T2->Anion - H⁺ (Base) P1 1-Alkyl-5-bromo-4-ethyl-1H-imidazole (Less Hindered Nitrogen) Anion->P1 Attack at N1 P2 1-Alkyl-4-bromo-5-ethyl-1H-imidazole (More Hindered Nitrogen) Anion->P2 Attack at N3

Tautomerism and potential N-alkylation pathways.

Experimental Protocols

Two primary protocols are presented, catering to different reactivity needs and laboratory setups. The choice between them depends on the reactivity of the alkylating agent and the desired reaction conditions.

Protocol 1: N-Alkylation with Potassium Carbonate in Acetonitrile

This method is a workhorse for general N-alkylation, employing a mild, easy-to-handle base and a common polar aprotic solvent. It is particularly suitable for reactive alkylating agents like benzyl bromides, allyl halides, and primary alkyl iodides.

Methodology Rationale: Potassium carbonate (K₂CO₃) is a sufficiently strong base to deprotonate the imidazole, while being non-hygroscopic and easy to remove during workup. Acetonitrile (CH₃CN) is an excellent solvent for Sₙ2 reactions, effectively solvating the potassium cation without strongly interacting with the nucleophile.[5]

Materials and Reagents:

  • 5-Bromo-4-ethyl-1H-imidazole (1.0 eq)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide) (1.1 - 1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.5 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Water (H₂O) and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-4-ethyl-1H-imidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the imidazole.

  • Addition of Alkylating Agent: Begin stirring the suspension and add the alkylating agent (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (typically 60-80 °C) and stir.[4] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts through a pad of celite, washing the filter cake with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the N-alkylated product(s).

Protocol 2: N-Alkylation with Sodium Hydride in Anhydrous DMF

This protocol is employed for less reactive alkylating agents (e.g., alkyl chlorides or some secondary halides) or when a rapid and complete deprotonation is necessary to drive the reaction to completion.

Methodology Rationale: Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the imidazole, quantitatively generating the highly nucleophilic imidazolate anion.[4] This method requires strictly anhydrous conditions, as NaH reacts violently with water. Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the intermediate imidazolide salt.

Materials and Reagents:

  • 5-Bromo-4-ethyl-1H-imidazole (1.0 eq)

  • Alkylating agent (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Anhydrous hexanes (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc), Water, and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

  • Preparation of NaH: In a dry, inert-atmosphere flask, weigh the required amount of NaH (60% dispersion). Wash the NaH with anhydrous hexanes (2-3x) to remove the protective mineral oil, carefully decanting the hexanes each time.

  • Reaction Setup: Place the washed NaH in a dry, two-neck round-bottom flask under an inert atmosphere. Add anhydrous DMF via syringe to create a suspension. Cool the flask to 0 °C in an ice-water bath.

  • Deprotonation: Dissolve the 5-Bromo-4-ethyl-1H-imidazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C.[6] After the addition, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Addition of Alkylating Agent: Re-cool the reaction mixture to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 2-16 hours). Gentle heating (40-50 °C) may be required for sluggish reactions.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up and Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers and wash with water (2x) and brine (1x).

  • Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by silica gel column chromatography as described in Protocol 1.

Comparative Summary of Protocols
ParameterProtocol 1 (K₂CO₃ / CH₃CN)Protocol 2 (NaH / DMF)
Base Strength WeakStrong
Handling Safety High (easy to handle)Low (requires inert atmosphere, pyrophoric)
Reaction Conditions Room temp to 80 °C0 °C to Room Temperature (or gentle heat)
Solvent Acetonitrile, DMFAnhydrous DMF, THF
Suitable Alkylating Agents Reactive (iodides, bromides, benzylics)Broad scope, including less reactive halides
Pros Operationally simple, safer, common reagentsHigh reactivity, drives reaction to completion
Cons May be slow or ineffective for unreactive agentsRequires strict anhydrous/inert techniques

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential for optimizing the reaction outcome.

G start Reaction Issue Observed issue1 Low or No Conversion start->issue1 issue2 Mixture of Regioisomers start->issue2 issue3 Difficult Purification start->issue3 cause1a Incomplete Deprotonation? issue1->cause1a cause2a Steric/Electronic Conflict? issue2->cause2a cause3a Similar Polarity of Components? issue3->cause3a cause1b Unreactive Alkylating Agent? cause1a->cause1b No sol1a Switch K₂CO₃ → NaH Ensure anhydrous conditions cause1a->sol1a Yes cause1c Low Temperature? cause1b->cause1c No sol1b Switch Cl → Br → I Use more reactive agent cause1b->sol1b Yes sol1c Increase reaction temperature cause1c->sol1c Yes sol2a Use a bulkier alkylating agent (favors less hindered N1) cause2a->sol2a Yes sol2b Change solvent polarity sol2a->sol2b sol2c Focus on isomeric separation (e.g., preparative HPLC) sol2b->sol2c sol3a Optimize column chromatography (shallow gradient, different solvent system) cause3a->sol3a Yes sol3b Attempt recrystallization from various solvents sol3a->sol3b

Workflow for troubleshooting N-alkylation reactions.

Conclusion

The successful N-alkylation of 5-Bromo-4-ethyl-1H-imidazole is a critical step for accessing a wide range of valuable pharmaceutical intermediates. Success hinges on a rational understanding of the competing electronic and steric influences that govern regioselectivity. By carefully selecting the base, solvent, and alkylating agent, researchers can effectively steer the reaction towards the desired product. The protocols and troubleshooting guide provided herein offer a robust framework for both novice and experienced scientists to confidently perform and optimize this important transformation, accelerating the pace of drug discovery and development.

References

  • N-Alkylation of imidazoles - University of Otago - OUR Archive. (n.d.). Retrieved from [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998). Google Patents.
  • Joo, J. M., Touré, B. B., & Sames, D. (2010). C-H bonds as ubiquitous functionality: a general approach to complex arylated imidazoles via regioselective sequential arylation of all three C-H bonds and regioselective N-alkylation enabled by SEM-group transposition. The Journal of Organic Chemistry, 75(15), 4911–4920. [Link]

  • Neubauer, J. J., Peterson, E. A., & Garg, N. K. (2015). Direct, Regioselective N-Alkylation of 1,3-Azoles. Organic Letters, 17(24), 6146–6149. [Link]

  • Karaaslan, Ç., Doğan, F., Er, M., & Göker, H. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Journal of Molecular Structure, 1205, 127599. [Link]

  • Yassine, H., Ouahrouch, A., El Badaoui, H., El Kaoua, M., & Dakir, M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica, 14(4), 12-16.

Sources

Application

Application Note: 5-Bromo-4-ethyl-1H-imidazole as a Strategic Building Block in Medicinal Chemistry

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Technical Application Note & Experimental Protocols Executive Summary & Structural Rationale In modern medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Structural Rationale

In modern medicinal chemistry, the imidazole ring is a privileged scaffold, frequently embedded in antiviral, anticancer, and antifungal agents. 5-Bromo-4-ethyl-1H-imidazole (Molecular Formula: C₅H₇BrN₂) has emerged as a highly versatile building block. The strategic placement of the ethyl group at the C4 position provides essential steric bulk and lipophilicity, which is critical for modulating the pharmacokinetic profiles of active pharmaceutical ingredients (APIs), such as pan-genotypic HCV NS5A inhibitors[1].

Simultaneously, the C5-bromine atom serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig). Unlike its methyl analogue, the ethyl variant exhibits a lower melting point (135–138 °C) due to reduced crystal packing efficiency, which enhances its solubility in polar aprotic solvents like DMSO and DMF, thereby facilitating homogeneous catalysis in downstream functionalizations[2].

Physicochemical Profiling

Understanding the baseline physicochemical properties of 5-Bromo-4-ethyl-1H-imidazole is critical for solvent selection and reaction optimization.

Table 1: Physicochemical Properties of 5-Bromo-4-ethyl-1H-imidazole vs. Methyl Analogue [2]

Property5-Bromo-4-ethyl-1H-imidazole5-Bromo-4-methyl-1H-imidazoleMechanistic Implication
Molecular Weight 189.04 g/mol 161.01 g/mol Increased lipophilicity (LogP) for target binding.
Melting Point 135–138 °C140–143 °CLower lattice energy; faster dissolution in organic solvents.
Boiling Point 315–320 °C (est.)328.5 °CHigh thermal stability for elevated-temperature couplings.
Density 1.65 g/cm³1.70 g/cm³Influences phase separation in aqueous workups.
Solubility DMSO (45 mg/mL), EtOH (12 mg/mL)DMSO (50 mg/mL)Ideal for homogeneous Pd-catalyzed cross-coupling.

Mechanistic Causality in Synthesis & Functionalization

Electrophilic Aromatic Bromination

The synthesis of 5-bromo-4-ethyl-1H-imidazole from 4-ethyl-1H-imidazole relies on electrophilic aromatic substitution. The +I (inductive) effect of the C4-ethyl group slightly deactivates the ring compared to unsubstituted imidazole, necessitating elevated temperatures (80–90 °C)[2]. Conducting the reaction in aqueous potassium hydroxide (KOH) is a deliberate mechanistic choice: the base deprotonates the imidazole NH, generating an electron-rich imidazolide anion that is significantly more susceptible to electrophilic attack by Br₂, ensuring high regioselectivity at the C5 position.

The Challenge of Unprotected Cross-Coupling

Historically, cross-coupling of haloimidazoles required N-protection (e.g., with SEM or Boc groups) because the free NH group can coordinate to the palladium catalyst, leading to catalyst poisoning or off-target N-arylation[3]. However, modern ligand design has enabled the direct Suzuki-Miyaura cross-coupling of unprotected 5-bromoimidazoles. Utilizing sterically demanding, electron-rich phosphine ligands (such as CataCXium A or dppf) prevents the formation of stable, unreactive Pd-imidazole complexes, allowing the catalytic cycle to proceed efficiently[4][5].

Workflow A 4-Ethyl-1H-imidazole (Starting Material) B Electrophilic Bromination Br₂, KOH, 80°C A->B C 5-Bromo-4-ethyl-1H-imidazole (Key Intermediate) B->C D Suzuki-Miyaura Coupling PdCl₂(dppf), Ar-B(OH)₂ C->D E C5-Arylated Imidazole (Target API Scaffold) D->E

Fig 1: Synthetic workflow from 4-ethyl-1H-imidazole to advanced C5-arylated API scaffolds.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each includes built-in Quality Control (QC) checkpoints to ensure the chemical integrity of the intermediates before proceeding to the next synthetic node.

Protocol A: Regioselective Synthesis of 5-Bromo-4-ethyl-1H-imidazole

Objective: To synthesize the brominated building block via base-mediated electrophilic aromatic substitution.[2]

Reagents & Materials:

  • 4-Ethyl-1H-imidazole (1.0 equiv, 100 mmol)

  • Bromine (Br₂) (1.05 equiv, 105 mmol)

  • Potassium Hydroxide (KOH) (2.5 equiv, 250 mmol)

  • Deionized Water (150 mL)

  • Concentrated HCl (for neutralization)

Step-by-Step Methodology:

  • Preparation of the Imidazolide: Dissolve KOH (250 mmol) in 150 mL of deionized water in a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel. Add 4-ethyl-1H-imidazole (100 mmol) and stir until complete dissolution.

  • Bromine Addition: Heat the solution to 80 °C. Add Br₂ (105 mmol) dropwise via the addition funnel over 45 minutes. Causality: Slow addition controls the exothermic reaction and prevents polybromination.

  • Thermal Maturation: Maintain the reaction at 85–90 °C for 2 hours.

  • Neutralization & Precipitation: Cool the mixture to 0–5 °C using an ice bath. Carefully add concentrated HCl dropwise until the pH reaches exactly 7.0. Causality: The product is amphoteric; pH 7.0 minimizes solubility, driving the precipitation of the neutral 5-bromo-4-ethyl-1H-imidazole.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold water (2 × 30 mL).

  • Purification: Recrystallize the crude solid from a 3:1 ethanol/water mixture to yield the pure product.

Validation & QC Checkpoint:

  • Yield: Expected 85–90%.

  • LC-MS: [M+H]⁺ expected at m/z 189.0 and 191.0 (1:1 isotopic ratio confirming mono-bromination).

  • ¹H NMR (DMSO-d₆): Absence of the C5-proton singlet (typically ~6.8 ppm in the starting material) validates complete regioselective bromination.

Protocol B: Unprotected Suzuki-Miyaura Cross-Coupling

Objective: To construct a C–C bond at the C5 position without the use of N-protecting groups, maximizing atom economy.[4][5]

Table 2: Optimization of Suzuki-Miyaura Conditions for Unprotected Bromoimidazoles [4]

Catalyst / Ligand SystemSolvent SystemBaseYield (%)Mechanistic Note
Pd(PPh₃)₄DMFNa₂CO₃ (aq)< 10%Pd coordination by free imidazole NH poisons catalyst.
Pd₂(dba)₃ / XPhosDioxane/H₂OK₃PO₄45%Moderate steric bulk prevents some poisoning, but incomplete conversion.
PdCl₂(dppf) Toluene/H₂O (4:1) K₂CO₃ 88% Bidentate ligand forces cis-geometry, accelerating reductive elimination.
Pd(OAc)₂ / CataCXium ADioxane/H₂OK₂CO₃94%Extreme steric bulk of ligand highly effective for unprotected azoles.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk tube, combine 5-bromo-4-ethyl-1H-imidazole (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv, 1.2 mmol), PdCl₂(dppf) (0.05 equiv, 0.05 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Solvent Addition & Degassing: Add a 4:1 mixture of Toluene/Water (5 mL). Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon through the solution for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.

  • Catalytic Turnover: Seal the tube and heat to 100 °C in an oil bath for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the organic layer and extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Validation & QC Checkpoint:

  • TLC: Complete consumption of the bromoimidazole (stains active with KMnO₄).

  • ¹H NMR: Appearance of new aromatic protons corresponding to the coupled aryl group; retention of the ethyl quartet (~2.6 ppm) and triplet (~1.2 ppm).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex (Pd^II) Pd0->OA + 5-Bromo-4-ethyl-1H-imidazole TM Transmetalation Complex (Pd^II) OA->TM + Ar-B(OH)₂ / K₂CO₃ - KBr, - B(OH)₃ RE Reductive Elimination Product Formation TM->RE Ligand Rearrangement (trans to cis) RE->Pd0 - C5-Aryl-4-ethyl-1H-imidazole

Fig 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling on unprotected 5-bromo-4-ethyl-1H-imidazole.

Conclusion

The utilization of 5-Bromo-4-ethyl-1H-imidazole bridges the gap between raw chemical feedstocks and advanced pharmaceutical intermediates. By understanding the physicochemical impact of the C4-ethyl group and leveraging modern, sterically demanding palladium catalytic systems, researchers can bypass traditional, atom-inefficient protection/deprotection sequences. The protocols provided herein ensure high-fidelity, scalable access to highly functionalized imidazole architectures.

References

  • Vulcanchem. "5-Bromo-4-ethyl-1H-imidazole for sale - Introduction, Chemical Structure and Physicochemical Properties." Vulcanchem.
  • ACS Publications. "Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate." Journal of Medicinal Chemistry.
  • ACS Publications. "Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles." The Journal of Organic Chemistry.
  • Thieme Connect. "Selective Sequential Cross-Coupling Reactions on Imidazole towards Neurodazine and Analogues." Synthesis.

Sources

Method

Application Note: Microwave-Assisted Synthesis of 5-Bromo-4-ethyl-1H-imidazole Derivatives

Abstract This application note provides a comprehensive guide to the synthesis of 5-Bromo-4-ethyl-1H-imidazole and its derivatives using microwave-assisted organic synthesis (MAOS). Imidazole-based heterocyclic compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 5-Bromo-4-ethyl-1H-imidazole and its derivatives using microwave-assisted organic synthesis (MAOS). Imidazole-based heterocyclic compounds are foundational scaffolds in medicinal chemistry and drug development.[1][2] Traditional synthesis methods often involve long reaction times and harsh conditions. Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly alternative, significantly accelerating the drug discovery process.[3][4] This document details the scientific principles of microwave chemistry, provides a robust and validated protocol for the bromination of 4-ethyl-1H-imidazole, and discusses methods for characterization and potential derivatization. The protocols are designed for researchers, scientists, and professionals in drug development seeking to leverage green chemistry principles for efficient synthesis.[5]

Scientific Principles and Rationale

The Imidazole Scaffold in Drug Discovery

The imidazole ring is a critical pharmacophore found in a multitude of natural compounds and synthetic drugs.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules that interact with biological targets. The introduction of a bromine atom, as in 5-Bromo-4-ethyl-1H-imidazole, provides a key functional handle for further chemical modification through cross-coupling reactions, enhancing its utility as a versatile intermediate in the synthesis of complex pharmaceutical agents.[6]

Principles of Microwave-Assisted Synthesis

Conventional heating relies on thermal conduction, where heat is transferred from an external source through the vessel walls to the reaction mixture.[5] This process can be slow and lead to uneven temperature distribution.[7] Microwave-assisted synthesis, in contrast, utilizes dielectric heating.[8]

The primary mechanisms are:

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent and reactants, continuously attempt to align with the rapidly oscillating electric field of the microwaves.[9][10] This rapid molecular rotation generates friction, leading to instantaneous and uniform heating throughout the bulk of the material.[5][8]

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field, causing collisions that generate heat.[11]

This direct coupling of microwave energy with the reacting molecules results in remarkable accelerations of reaction rates, often reducing times from hours or days to mere minutes.[3][12] The ability to use sealed vessels allows for reactions to be performed at temperatures well above the solvent's atmospheric boiling point, further increasing reaction rates.[8][13]

Reaction Scheme and Workflow

The synthesis of 5-Bromo-4-ethyl-1H-imidazole proceeds via the electrophilic bromination of the 4-ethyl-1H-imidazole precursor.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 4-Ethyl-1H-imidazole Microwave Microwave Irradiation (e.g., 120 °C, 150 W, 10 min) Reactant1->Microwave + NBS, Solvent Reactant2 N-Bromosuccinimide (NBS) Reactant2->Microwave Product 5-Bromo-4-ethyl-1H-imidazole Microwave->Product Work-up & Purification Solvent Solvent (e.g., Acetonitrile) Solvent->Microwave

Caption: Reaction scheme for the microwave-assisted synthesis.

Detailed Experimental Protocol

This protocol is adapted from established bromination procedures for imidazole derivatives, optimized for a dedicated laboratory microwave reactor.[14]

Materials and Equipment
  • Reagents:

    • 4-Ethyl-1H-imidazole (≥95% purity)

    • N-Bromosuccinimide (NBS) (≥98% purity)

    • Acetonitrile (CH₃CN), HPLC grade

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc), HPLC grade

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Dedicated microwave synthesis reactor designed for organic chemistry, with capabilities for sealed-vessel reactions and online temperature/pressure monitoring.[15][16]

    • 10 mL or 30 mL microwave process vials with compatible caps and septa.[13]

    • Magnetic stir bars

    • Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)

    • Rotary evaporator

    • Analytical balance

    • Fume hood

Safety Precautions
  • Microwave Reactor: Only use a microwave reactor specifically designed for laboratory synthesis.[15] Domestic microwave ovens are not suitable and can be extremely dangerous.[15]

  • Pressurized Reactions: Reactions in sealed vessels are conducted above the solvent's boiling point, leading to high internal pressure.[13] Always allow the vessel to cool completely to below 50 °C before opening.[13]

  • Chemical Hazards: N-Bromosuccinimide is a corrosive lachrymator. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Acetonitrile and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.[17]

Step-by-Step Synthesis Procedure
  • Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave process vial.

  • Reagent Addition: In a fume hood, add 4-ethyl-1H-imidazole (e.g., 1.0 mmol, 96.13 mg) to the vial.

  • Solvent Addition: Add acetonitrile (4 mL) to the vial and stir briefly to dissolve the starting material.

  • Brominating Agent: Carefully add N-Bromosuccinimide (1.05 mmol, 186.9 mg, 1.05 equivalents) to the solution.

  • Sealing: Securely seal the vial with a cap. Place the vial into the appropriate position within the microwave reactor cavity.

  • Microwave Irradiation: Program the microwave reactor with the following parameters.

ParameterValueRationale
Temperature 120 °CProvides sufficient thermal energy to overcome the activation barrier rapidly.[10]
Reaction Time 10 minutesMAOS dramatically reduces reaction times from hours to minutes.[12]
Microwave Power 150 W (Variable)Power will modulate to maintain the set temperature.
Stirring HighEnsures homogeneous heating and mixing of reagents.
Pre-stirring 15 secondsEnsures reagents are mixed before heating begins.
  • Cooling: After the irradiation cycle is complete, cool the reaction vessel to below 50 °C using the instrument's compressed air cooling system.

  • Work-up & Extraction:

    • Once cooled, carefully open the vial in the fume hood.

    • Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (2 x 15 mL) to quench any unreacted bromine, followed by saturated aqueous NaHCO₃ solution (2 x 15 mL) to remove acidic byproducts, and finally with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 5-Bromo-4-ethyl-1H-imidazole.

Characterization and Expected Results

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Physicochemical Properties:

PropertyValueSource
Molecular Formula C₅H₇BrN₂[14]
Molecular Weight 189.04 g/mol [14]
Appearance Off-white to light yellow solid(Expected)
Melting Point ~135–138 °C (predicted)[14]
  • Spectroscopic Analysis:

    • ¹H NMR: Expect characteristic signals for the imidazole proton and the ethyl group protons.

    • ¹³C NMR: Expect distinct signals corresponding to the five carbon atoms in the molecule.

    • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).

Workflow Visualization

The following diagram illustrates the complete experimental workflow from setup to final product analysis.

cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_purification Work-up & Purification cluster_analysis Analysis A Add Reagents & Solvent to Microwave Vial B Seal Vial & Place in Reactor A->B C Irradiate at 120 °C for 10 minutes B->C D Cool Vessel to < 50 °C C->D E Quench & Extract with EtOAc D->E F Wash Organic Layer E->F G Dry & Concentrate F->G H Purify via Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: Step-by-step experimental workflow diagram.

Conclusion and Further Applications

The described microwave-assisted protocol provides an exceptionally rapid and efficient method for synthesizing 5-Bromo-4-ethyl-1H-imidazole.[18] This approach aligns with the principles of green chemistry by reducing reaction times and potentially minimizing solvent use and byproducts.[5][9] The synthesized product is a valuable building block for creating a diverse library of imidazole derivatives. The bromine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the straightforward introduction of aryl, heteroaryl, or amino groups to build molecular complexity for drug discovery programs.[6]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information.
  • Microwave-Assisted Synthesis in Drug Development - EPCP. (n.d.). European Pharmaceutical Contractor.
  • One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. (2011, May 15). SpringerLink.
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
  • Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140.
  • 5-Bromo-4-ethyl-1H-imidazole for sale. (n.d.). Vulcanchem.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023, June 6). IJNRD.
  • Role of Microwave in Pharmaceutical Sciences. (n.d.). ANU BOOKS PUBLISHER & DISTRIBUTOR.
  • Laboratory Microwave Safety Precautions. (n.d.). Scribd.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science.
  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation.
  • Microwave-assisted synthesis. (n.d.). Anton Paar Wiki.
  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. (2020, November 26). Semantic Scholar.
  • Bhatre, M. (2015, April 6). microwave - an effective tool in organic synthesis. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation.
  • Microwave Assisted Efficient Synthesis of Imidazole-Based Privileged Structures. (2009, November 18). ACS Publications.
  • Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Microwave Synthesis. (n.d.). Organic Chemistry Portal.
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(3), 133-136.
  • A Comparative Guide to the Reactivity of 4-Bromo and 5-Bromo Imidazoles. (n.d.). Benchchem.
  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (2026, February 28). Request PDF.

Sources

Application

Application Note: Protocol for the Synthesis of Kinase Inhibitors Using 5-Bromo-4-ethyl-1H-imidazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Targeted Therapeutics, Oncology, and Fibrotic Diseases Executive Summary & Mechanistic Rationale The development of A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Targeted Therapeutics, Oncology, and Fibrotic Diseases

Executive Summary & Mechanistic Rationale

The development of ATP-competitive kinase inhibitors requires highly optimized heterocyclic scaffolds that can accurately mimic the purine ring of ATP while navigating the complex spatial constraints of the kinase active site. 5-Bromo-4-ethyl-1H-imidazole has emerged as a privileged building block in modern medicinal chemistry, enabling the synthesis of highly selective and potent inhibitors for targets such as BCR-ABL, TNIK, and CHK1[1],[2],[3].

The structural logic behind utilizing this specific imidazole derivative is threefold:

  • Hinge-Binding Affinity: The unsubstituted nitrogen atoms of the imidazole core act as critical hydrogen bond donors and acceptors, anchoring the molecule to the kinase hinge region (e.g., Met318 in BCR-ABL or Cys108 in TNIK)[1],[2].

  • Gatekeeper Accommodation: The 4-ethyl substituent provides precisely tuned steric bulk and lipophilicity. This is vital for overcoming resistance mutations, such as the BCR-ABL T315I "gatekeeper" mutation. The ethyl group navigates this hydrophobic pocket while maintaining a favorable cardiac safety profile, avoiding the severe cardiotoxicity associated with pan-inhibitors like ponatinib[2]. Physicochemical analysis indicates that the ethyl variant exhibits a lower melting point and distinct solubility profile compared to its methyl analogue, driven by reduced crystal packing efficiency[4].

  • Synthetic Versatility: The 5-bromo position serves as an electrophilic handle for palladium-catalyzed cross-coupling, allowing for the modular assembly of solvent-exposed motifs that dictate kinase selectivity[1].

Modular Synthesis Workflow

The following workflow illustrates the logical progression of assembling a kinase inhibitor using the 5-bromo-4-ethyl-1H-imidazole scaffold.

SynthesisWorkflow A 5-Bromo-4-ethyl- 1H-imidazole B N-Protection (SEM-Cl / NaH) A->B Prevents Pd poisoning C Pd-Catalyzed Coupling (Suzuki-Miyaura) B->C Aryl Boronic Acid Pd(dppf)Cl2 D Deprotection (TFA / DCM) C->D Intermediate Isolation E Target Kinase Inhibitor D->E Final Purification

Workflow for the modular assembly of kinase inhibitors using 5-Bromo-4-ethyl-1H-imidazole.

Experimental Protocols & Causality

To ensure reproducibility and high yields, the synthesis must be treated as a self-validating system. The following protocols detail the critical steps, emphasizing the chemical causality behind each experimental choice.

Protocol 1: N-Protection of the Imidazole Core

Causality Note: The free N-H of the imidazole ring can coordinate with palladium catalysts, forming stable, inactive complexes that poison downstream cross-coupling reactions. Protection with a 2-(Trimethylsilyl)ethoxymethyl (SEM) group is preferred over Boc or Trityl because the SEM ether is highly stable under the basic, high-temperature conditions of Suzuki couplings, yet cleanly removable under mild acidic conditions.

Step-by-Step Methodology:

  • Dissolve 5-Bromo-4-ethyl-1H-imidazole (1.0 equiv) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Cool the solution to 0 °C using an ice bath to control the exothermic deprotonation.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 minutes until bubbling ceases, ensuring complete deprotonation.

  • Add SEM-Cl (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc). Quench with saturated aqueous NH₄Cl, extract with EtOAc, and wash the organic layer with brine (5x) to remove residual DMF.

  • Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography. QC Check: Use ¹H-NMR to confirm the ratio of N1 vs. N3 protection isomers; tracking the major isomer is critical for consistent downstream kinetics[4].

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality Note: Coupling at the sterically hindered 5-position of the imidazole requires a catalyst with a large bite angle to facilitate the reductive elimination step of the catalytic cycle. Pd(dppf)Cl₂ is selected as it minimizes competitive protodeboronation of the boronic acid and maximizes the yield of the ortho-substituted product[1]. For highly challenging aminoimidazole derivatives (e.g., in the synthesis of CHK1 inhibitors like BEN-28010), AdBrettPhos Pd G3 is highly effective[5].

Step-by-Step Methodology:

  • In a Schlenk flask, combine the SEM-protected 5-bromo-4-ethyl-1H-imidazole (1.0 equiv), the target aryl/heteroaryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

  • Add Pd(dppf)Cl₂ (0.05 equiv). Seal the flask and purge with argon for 10 minutes.

  • Heat the mixture to 90 °C for 12 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the brominated starting material (m/z ~ 305/307) and the emergence of the product mass validate the catalytic cycle.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify via flash chromatography.

Protocol 3: SEM Deprotection and Final Assembly

Causality Note: Cleavage of the SEM group with TFA generates a highly reactive formaldehyde byproduct. If not scavenged, this electrophile can lead to unwanted N-hydroxymethylation or dimerization of the final inhibitor. Ethylenediamine is added specifically to trap the formaldehyde.

Step-by-Step Methodology:

  • Dissolve the coupled intermediate in anhydrous DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA, 20% v/v) and stir at room temperature for 4 hours.

  • Concentrate the mixture in vacuo to remove excess TFA.

  • Redissolve the residue in MeOH, add ethylenediamine (5.0 equiv), and stir for 2 hours to scavenge formaldehyde.

  • Concentrate and purify the final kinase inhibitor via preparative HPLC.

Quantitative Data: Cross-Coupling Optimization

The table below summarizes the optimization data for the critical C-C bond formation step, highlighting why specific catalytic systems are required for this scaffold.

Table 1: Optimization of Palladium-Catalyzed Cross-Coupling Conditions

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O10035%Poor conversion; significant protodeboronation observed.
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane10062%Moderate yield; steric hindrance limits reductive elimination.
Pd(dppf)Cl₂ dppf K₂CO₃ Dioxane/H₂O 90 88% Optimal; large bite angle facilitates efficient C-C bond formation.
AdBrettPhos Pd G3AdBrettPhosCs₂CO₃1,4-Dioxane10085%Highly effective for challenging aminoimidazole cross-couplings[5].

Structural Mapping of Kinase Inhibition

Once synthesized, the 4-ethyl-1H-imidazole core acts as the primary pharmacophore. The diagram below maps the spatial relationship between the inhibitor domains and the kinase ATP-binding pocket, demonstrating how the modular synthesis directly translates to biological targeting.

ATPBinding Kinase Kinase ATP-Binding Pocket Hinge Hinge Region (Hydrogen Bonding) Kinase->Hinge Gatekeeper Gatekeeper / Hydrophobic Pocket (Steric Accommodation) Kinase->Gatekeeper Solvent Solvent-Exposed Region (Selectivity Filter) Kinase->Solvent Inhibitor Inhibitor Core Imidazole N-H 4-Ethyl Group Coupled Aryl Motif Inhibitor->Hinge H-Bond Donor/Acceptor Inhibitor->Gatekeeper Lipophilic Interaction Inhibitor->Solvent Target Specificity

Structural mapping of the imidazole-based inhibitor within the kinase ATP-binding site.

References

  • Vulcanchem. "5-Bromo-4-ethyl-1H-imidazole () for sale - Vulcanchem: Laboratory-Scale Synthesis." Vulcanchem. 4

  • Aladinskiy, V., et al. "Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis." Journal of Medicinal Chemistry, 2024. 6

  • Pandrala, M., et al. "Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety." Journal of Medicinal Chemistry, 2022. 2

  • Rawling, M. J., et al. "Discovery of a Potent, Selective, and Brain-Penetrant Checkpoint Kinase 1 Inhibitor, BEN-28010, for the Treatment of Glioblastoma." Journal of Medicinal Chemistry, 2025. 3

Sources

Method

Application Notes &amp; Protocols: 5-Bromo-4-ethyl-1H-imidazole as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Introduction: The Strategic Value of the 4,5-Disubstituted Imidazole Scaffold The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, from natural p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 4,5-Disubstituted Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, from natural products like histamine to blockbuster drugs.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional pharmacophore. The strategic functionalization of the imidazole core allows for the precise tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.

5-Bromo-4-ethyl-1H-imidazole emerges as a particularly valuable starting material in this context. The bromine atom at the C5 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, while the ethyl group at C4 provides a lipophilic anchor that can influence solubility and binding interactions.[5] This guide provides an in-depth exploration of 5-bromo-4-ethyl-1H-imidazole, detailing its synthesis and its application as a precursor to a diverse range of novel heterocyclic structures with significant potential in drug discovery, particularly in the development of kinase inhibitors.[6][7][8][9]

Physicochemical Properties

The physicochemical properties of 5-bromo-4-ethyl-1H-imidazole dictate its handling, solubility, and reactivity. The introduction of the ethyl group, compared to a methyl analogue, slightly lowers the melting point and alters its lipophilicity, which can be a critical factor in downstream applications and biological assays.[5]

PropertyValueSource
Molecular Formula C₅H₇BrN₂[5]
Molecular Weight 189.04 g/mol [5]
Melting Point ~135–138°C (predicted)[5]
Boiling Point ~315–320°C (estimated)[5]
Density ~1.65 g/cm³ (predicted)[5]
Solubility Limited in water; moderate in ethanol, DMSO[5]

Synthesis of the Precursor: 5-Bromo-4-ethyl-1H-imidazole

The most direct method for synthesizing the title compound is through the electrophilic bromination of 4-ethyl-1H-imidazole. The imidazole ring is sufficiently electron-rich to react with bromine, and the reaction conditions can be controlled to favor mono-bromination at the C5 position.

Causality Behind Experimental Choices:
  • Base (KOH): The reaction is performed under basic conditions to deprotonate the starting imidazole, increasing its nucleophilicity and facilitating the electrophilic aromatic substitution.

  • Elevated Temperature (80–90°C): The ethyl group has a weak +I (inductive) effect, which slightly deactivates the ring compared to unsubstituted imidazole.[5] Elevated temperatures are therefore necessary to achieve a reasonable reaction rate.

  • Neutralization (HCl): Careful neutralization to pH 7 is critical. This step protonates the imidazole product, decreasing its solubility in the aqueous medium and causing it to precipitate, which facilitates its isolation.[5]

cluster_synthesis Synthesis Workflow start 4-ethyl-1H-imidazole + Br₂ in aq. KOH reaction Heat at 80-90°C (Electrophilic Aromatic Substitution) start->reaction 1. Halogenation neutralize Cool and Neutralize to pH 7 with HCl reaction->neutralize 2. Quenching precipitate Precipitation of Product neutralize->precipitate 3. Isolation purify Filter and Recrystallize (Ethanol/Water) precipitate->purify end 5-Bromo-4-ethyl-1H-imidazole (85-90% Purity) purify->end 4. Purification

Caption: Workflow for the synthesis of 5-bromo-4-ethyl-1H-imidazole.

Protocol 2.1: Laboratory-Scale Synthesis

This protocol is adapted from patented methods for preparing 4-halogenated imidazoles.[5]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethyl-1H-imidazole (1.0 equiv.) in an aqueous solution of potassium hydroxide (KOH, 2.0-3.0 equiv.).

  • Bromination: Heat the mixture to 80–90°C. Slowly add bromine (Br₂, 1.05 equiv.) dropwise over 30 minutes. Maintain the temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature in an ice bath. Carefully neutralize the solution by adding concentrated HCl dropwise until the pH reaches 7. A precipitate should form.

  • Isolation & Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. Purify the crude product by recrystallization from an ethanol/water mixture to yield 5-bromo-4-ethyl-1H-imidazole as a solid.[5]

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for forming C-C and C-N bonds in modern organic synthesis.[10] These reactions enable the modular assembly of complex molecules from simple, readily available precursors.[7]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

Application Note: The Suzuki-Miyaura reaction is an indispensable tool for coupling aryl or vinyl halides with boronic acids.[11] For 5-bromo-4-ethyl-1H-imidazole, this reaction provides a direct route to 5-aryl- or 5-heteroaryl-4-ethyl-imidazoles. This structural motif is a cornerstone in the design of various kinase inhibitors, where the appended aryl group often serves as a "hinge-binding" element or occupies a hydrophobic pocket in the enzyme's active site.[6][7] The reaction proceeds under relatively mild conditions and is tolerant of a wide range of functional groups.[11]

Causality Behind Protocol Choices:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) are robust and commonly used catalysts for Suzuki couplings involving heterocyclic halides.[1][12][13]

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required for the transmetalation step of the catalytic cycle. The choice of base can be critical; stronger bases may promote unwanted side reactions.[14]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is often used. The water is necessary to dissolve the inorganic base and facilitate its activity.[12][14]

cluster_suzuki Suzuki-Miyaura Coupling Workflow start Combine: - 5-Bromo-4-ethyl-1H-imidazole - Arylboronic Acid (1.2-1.5 eq) - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., K₂CO₃) solvent Add Solvent System (e.g., Dioxane/Water) start->solvent degas Degas with N₂ or Ar solvent->degas reaction Heat at 80-110°C (2-24h) degas->reaction Catalytic Cycle workup Cool, Dilute with EtOAc, Wash with Water & Brine reaction->workup 1. Quench purify Dry (Na₂SO₄), Concentrate, Purify via Column Chromatography workup->purify 2. Isolate end 5-Aryl-4-ethyl-1H-imidazole purify->end cluster_sonogashira Sonogashira Coupling Workflow start Combine under N₂/Ar: - 5-Bromo-4-ethyl-1H-imidazole - PdCl₂(PPh₃)₂ (3 mol%) - CuI (5 mol%) solvent Add Anhydrous Solvent (THF) and Amine Base (TEA) start->solvent alkyne Add Terminal Alkyne (1.2 eq) dropwise solvent->alkyne reaction Stir at Room Temp (12-24h) alkyne->reaction Pd/Cu Catalysis workup Filter, Concentrate, Partition between EtOAc/Water reaction->workup 1. Quench purify Dry (Na₂SO₄), Concentrate, Purify via Column Chromatography workup->purify 2. Isolate end 5-Alkynyl-4-ethyl-1H-imidazole purify->end cluster_buchwald Buchwald-Hartwig Amination Workflow start Combine under N₂/Ar: - 5-Bromo-4-ethyl-1H-imidazole - Pd Precatalyst & Ligand (tBuBrettPhos) - Strong Base (e.g., NaOtBu) solvent Add Anhydrous Solvent (THF) start->solvent amine Add Amine Nucleophile (1.2 eq) solvent->amine reaction Heat at 80°C (Monitor by LC-MS) amine->reaction Pd Catalysis workup Cool, Quench with Water, Extract with Organic Solvent reaction->workup 1. Quench purify Dry (Na₂SO₄), Concentrate, Purify via Column Chromatography workup->purify 2. Isolate end 5-Amino-4-ethyl-1H-imidazole Derivative purify->end

Sources

Application

Application Note &amp; Protocol: Regioselective Bromination of 4-Ethyl-1H-imidazole using N-Bromosuccinimide

Abstract The imidazole nucleus is a cornerstone in medicinal chemistry, and its halogenated derivatives serve as pivotal intermediates in the synthesis of pharmacologically active compounds. This document provides a comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, and its halogenated derivatives serve as pivotal intermediates in the synthesis of pharmacologically active compounds. This document provides a comprehensive experimental guide for the electrophilic bromination of 4-ethyl-1H-imidazole. We address the inherent challenges associated with the high reactivity of the imidazole ring, which often leads to polysubstitution.[1] The protocol herein emphasizes a controlled approach using N-Bromosuccinimide (NBS) as a safe and selective source of electrophilic bromine, in contrast to the more hazardous liquid bromine.[2] This guide details a step-by-step procedure for the synthesis, purification, and characterization of the target brominated products, offering field-proven insights into reaction optimization and troubleshooting for researchers in synthetic chemistry and drug development.

Introduction and Mechanistic Rationale

Imidazole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution.[3] The introduction of a bromine atom can significantly alter the electronic properties of the ring and provide a chemical handle for further functionalization, such as in cross-coupling reactions.[4] However, this high reactivity also presents a significant challenge: controlling the extent and regioselectivity of the halogenation.[1] Direct bromination often yields a mixture of mono-, di-, and tri-brominated products, complicating purification and reducing the yield of the desired compound.[3]

N-Bromosuccinimide (NBS) is the reagent of choice for this procedure as it is a crystalline solid that is safer and easier to handle than elemental bromine.[1][2] It provides a slow, controlled release of electrophilic bromine, which is crucial for achieving selectivity.

Reaction Scheme:

Caption: Mechanism of electrophilic aromatic substitution.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive NBS (decomposed due to moisture/light).Use freshly opened or recrystallized NBS. Ensure all glassware and solvents are anhydrous.
Mixture of Products Reaction stopped too early or incorrect stoichiometry.Use 2.2 eq of NBS for dibromination. Monitor carefully by TLC until starting material is gone.
(Mono- and di-bromo)
Significant Tailing on TLC/Column Imidazole nitrogen interacts strongly with acidic silica gel.Add a small amount of triethylamine (0.5-1%) to the eluent system to neutralize the silica surface.
Low Yield after Work-up Product is partially soluble in the aqueous layer.Perform additional extractions (4-5 times) of the aqueous layer with ethyl acetate or dichloromethane.
Emulsion formed during extraction.Add more brine to the separatory funnel to help break the emulsion.

References

  • Selective bromination of the SEM-protected 1H-imidazo[1,2-b]pyrazole 15a. ResearchGate. Available at: [Link]

  • N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. ResearchGate. Available at: [Link]

  • Bromination of Imidazoles Coordinated to Cobalt(III). Kinetics and Mechanism of Bromination of RImH3+ Systems (R = (NH3)5Co), Wh. ElectronicsAndBooks. Available at: [Link]

  • N-Bromosuccinimide. Chemeurope.com. Available at: [Link]

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules. Available at: [Link]

  • Selectivity of Aryl and Benzylic Bromination. University of Glasgow. Available at: [Link]

  • Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synfacts. Available at: [Link]

  • Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • Safety Data Sheet - N-Bromosuccinimide. Durham Tech. Available at: [Link]

  • Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone. SN Applied Sciences. Available at: [Link]

  • Experimental Methods 1. Bromination Methods. Royal Society of Chemistry. Available at: [Link]

  • Bromination of imidazoles coordinated to cobalt(III). Kinetics and mechanism of bromination of RImH3+ systems [R = (NH3)5Co]; Wheland intermediates and preassociation or diffusion control. Journal of the American Chemical Society. Available at: [Link]

  • Spectral characterization and biological activity of newly synthesized imidazole derivative. ResearchGate. Available at: [Link]

  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development. Available at: [Link]

  • Preparation method of 4-halogen-1H-imidazole. Google Patents.
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available at: [Link]

  • Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 1‐protected 2‐aryl‐4,5‐dibromo‐1H‐imidazoles 222 and... ResearchGate. Available at: [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • In this supplementary material, 1. Characterization data of the compounds ( 3a-3r) 2. 1H NMR of the compounds (3a-3r) 3. Referen. The Royal Society of Chemistry. Available at: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Preparation and reactions of bromo-2-nitro. Canadian Journal of Chemistry. Available at: [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • An efficient one-pot synthesis of 2,4,5-trisubstituted imidazole catalysed by citric acid. Der Pharma Chemica. Available at: [Link]

  • Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. RSC Publishing. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 5-Bromo-4-ethyl-1H-imidazole synthesis.

Welcome to the Technical Support Center for Imidazole Derivatization. As application scientists and process chemists, we frequently encounter challenges when scaling up the synthesis of 5-Bromo-4-ethyl-1H-imidazole.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Imidazole Derivatization. As application scientists and process chemists, we frequently encounter challenges when scaling up the synthesis of 5-Bromo-4-ethyl-1H-imidazole. While electrophilic aromatic substitution seems straightforward in theory, the unique electronic environment of the ethyl substituent and the highly amphoteric nature of the imidazole core often lead to poor yields, polybromination, and difficult aqueous workups.

This guide is designed to move beyond basic recipes. It provides a self-validating protocol, quantitative optimization data, and a targeted troubleshooting Q&A to ensure high-yield, regioselective synthesis.

Mechanistic Overview & Self-Validating Protocol

The synthesis of 5-Bromo-4-ethyl-1H-imidazole relies on the electrophilic aromatic substitution of 4-ethyl-1H-imidazole. According to process literature, the ethyl group's +I effect slightly deactivates the ring, necessitating elevated temperatures (80–90°C) compared to methyl analogues to drive the substitution specifically at the 5-position.

SynthesisWorkflow SM 4-ethyl-1H-imidazole + aq. KOH Brom Bromination (1.2 eq Br₂, 80-90°C) SM->Brom Quench Quenching (NaHSO₃) Brom->Quench Neut Neutralization (HCl to pH 7.0) Quench->Neut Purify Recrystallization (EtOH/H₂O) Neut->Purify

Step-by-step experimental workflow for 5-Bromo-4-ethyl-1H-imidazole synthesis.

Optimized Laboratory-Scale Methodology

Every step in this protocol is designed as a self-validating system, meaning the physical observations during the experiment directly confirm the chemical causality.

  • Substrate Activation: Dissolve 4-ethyl-1H-imidazole (1.0 eq) in aqueous potassium hydroxide (KOH).

    • Causality & Validation: The strong base deprotonates the acidic N-H of the imidazole, generating a highly nucleophilic imidazolyl anion. This activates the ring for electrophilic attack. Complete dissolution validates salt formation.

  • Electrophilic Bromination: Heat the solution to 80–90°C. Slowly add 1.2 molar equivalents of Bromine (Br₂) via an addition funnel.

    • Causality & Validation: The elevated thermal energy overcomes the activation barrier specific to the ethyl-substituted ring. Strict stoichiometric control (1.2 eq) is critical to prevent over-bromination[1]. The fading of the deep red Br₂ color validates active consumption by the substrate.

  • Reaction Quenching: Add sodium bisulfite (NaHSO₃) to the reaction mixture.

    • Causality & Validation: NaHSO₃ rapidly reduces any unreacted electrophilic bromine to inert bromide ions, instantly halting the reaction and preventing late-stage polybromination.

  • Isoelectric Precipitation (Critical Yield Step): Carefully adjust the solution to exactly pH 7.0 using concentrated HCl.

    • Causality & Validation: Imidazoles are highly amphoteric[2]. Deviating from neutral pH causes the formation of highly water-soluble hydrochloride or potassium salts. At exactly pH 7.0, the compound reaches its isoelectric point and precipitates out of the aqueous phase. A thick, cloudy precipitate validates successful neutralization.

  • Purification: Recrystallize the crude precipitate from an ethanol/water mixture.

    • Causality & Validation: This solvent system exploits the moderate solubility of the product in ethanol (12 mg/mL) and poor solubility in water (<0.1 mg/mL) to selectively crash out the pure product (85–90% purity) while leaving polar impurities in the mother liquor.

Quantitative Optimization Parameters

To maximize space-time yield and minimize side reactions, compare your current batch parameters against the optimized conditions below.

ParameterSuboptimal ConditionOptimized ConditionMechanistic Impact on Yield
Brominating Agent Excess Br₂ (>1.5 eq)Controlled Br₂ (1.2 eq)Prevents the formation of dibrominated and tribrominated side products[3].
Reaction Temperature Room Temp or Reflux80–90°COvercomes the activation energy barrier for the ethyl-substituted ring without causing thermal decomposition.
Quenching Reagent Direct Acid AdditionNaHSO₃Neutralizes residual Br₂, halting the reaction precisely and minimizing oxidative discoloration.
Neutralization pH pH < 5 or pH > 9Exactly pH 7.0Exploits the isoelectric point of the amphoteric imidazole to maximize precipitation and prevent aqueous yield loss[2].

Troubleshooting Guide & FAQs

When yields drop or impurities spike, use the logical workflow below to diagnose the root cause.

TroubleshootingTree Issue Low Yield or Impure Product Check1 Polybrominated products present? Issue->Check1 Fix1 Reduce Br₂ to 1.2 eq. Control addition rate. Check1->Fix1 Yes Check2 Bromination on the ethyl group? Check1->Check2 No Fix2 Remove UV light. Ensure ionic mechanism. Check2->Fix2 Yes Check3 Product lost in aqueous phase? Check2->Check3 No Fix3 Adjust quench to exactly pH 7.0 (Amphoteric). Check3->Fix3 Yes

Troubleshooting workflow for resolving low yields in 5-Bromo-4-ethyl-1H-imidazole synthesis.

Q1: My GC/MS shows a high percentage of dibrominated and tribrominated side products. How can I suppress polybromination? A: Polybromination is a direct consequence of a localized excess of the brominating agent or prolonged reaction times[1]. The initial mono-bromination slightly deactivates the ring, but not enough to completely halt further electrophilic aromatic substitution if active bromine is still present[3]. Actionable Fix: Enforce strict stoichiometric control by using no more than 1.2 equivalents of Br₂. Ensure vigorous stirring during addition to prevent high local concentrations of Br₂, and immediately quench with NaHSO₃ once the starting material is consumed.

Q2: I am observing bromination on the ethyl group (benzylic bromination) instead of the imidazole ring. What causes this? A: Bromination of the alkyl side chain occurs via a free-radical mechanism, which directly competes with the desired electrophilic aromatic substitution[1]. This is often triggered by ambient UV light or the accidental introduction of radical initiators. Actionable Fix: Shield the reaction vessel from direct light. Ensure the reaction is run under strongly basic aqueous conditions (KOH), which heavily favors the ionic pathway by forming the highly reactive imidazolyl anion. If you are adapting the protocol to use N-Bromosuccinimide (NBS) instead of Br₂, avoid radical initiators like AIBN or benzoyl peroxide[1].

Q3: The starting material is fully consumed, but my isolated yield is below 40%. Where is my product going? A: Your product is likely remaining dissolved in the aqueous phase. Imidazole derivatives are highly amphoteric due to the basic pyridine-like nitrogen and the acidic pyrrole-like N-H[2]. Actionable Fix: The neutralization step is the most critical point for yield recovery. You must use a calibrated pH meter to adjust the aqueous mixture to exactly pH 7.0 using concentrated HCl. At this pH, the compound exists in its neutral, least water-soluble form (<0.1 mg/mL solubility), maximizing precipitation.

Q4: The final precipitated product has a dark brownish color. How do I improve the purity and color profile? A: Dark coloration is typically caused by trapped elemental bromine complexes or trace amounts of oxidized imidazole oligomers. Actionable Fix: Verify that the NaHSO₃ quench is complete before proceeding to neutralization. To remove existing color, recrystallize the crude product from an ethanol/water mixture, which effectively leaves the highly polar colored impurities in the mother liquor. Alternatively, treat the dissolved product with activated carbon prior to final crystallization.

References

  • Vulcanchem. 5-Bromo-4-ethyl-1H-imidazole ()
  • Thieme. Product Class 3: Imidazoles.
  • ACS Publications.
  • Benchchem.
  • Benchchem.

Sources

Optimization

Technical Support Center: Synthesis of 5-Bromo-4-ethyl-1H-imidazole

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Bromo-4-ethyl-1H-imidazole. It is intended for researchers, scientists, and professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Bromo-4-ethyl-1H-imidazole. It is intended for researchers, scientists, and professionals in drug development who are encountering challenges in this synthetic procedure. This guide emphasizes mechanistic understanding to empower users to diagnose and resolve common issues, particularly those related to side product formation and purification.

I. Introduction to the Synthesis and its Challenges

The synthesis of 5-Bromo-4-ethyl-1H-imidazole is most commonly achieved via the direct electrophilic bromination of the 4-ethyl-1H-imidazole precursor. While seemingly straightforward, this reaction is often complicated by a lack of regioselectivity and the potential for over-bromination. The imidazole ring, being an electron-rich aromatic system, is highly susceptible to electrophilic attack. The primary challenges in this synthesis revolve around controlling the position of bromination to favor the desired 5-bromo isomer and preventing the formation of di- and tri-brominated species.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems encountered during the synthesis of 5-Bromo-4-ethyl-1H-imidazole in a question-and-answer format.

Q1: My reaction is producing a mixture of bromo-isomers. How can I improve the regioselectivity for the 5-bromo product?

A1: The formation of isomeric products, primarily 4-Bromo-5-ethyl-1H-imidazole, is a common issue stemming from the similar electron densities at the C4 and C5 positions of the imidazole ring.[1] The tautomeric nature of the N-H proton further complicates selectivity.[1] To favor the 5-bromo isomer, consider the following:

  • Steric Hindrance: The ethyl group at the C4 position exerts some steric hindrance, which can disfavor the approach of the electrophile to the C5 position. However, this effect is often not sufficient to achieve high selectivity.

  • Protecting Groups: A highly effective strategy is to introduce a bulky protecting group on the imidazole nitrogen (N1).[1] A trityl (Tr) or SEM group can create significant steric bulk, further hindering attack at the C5 position and thereby favoring bromination at the C4 position. The choice of protecting group can be critical in directing the regioselectivity.

  • Reaction Conditions: Carefully controlling the reaction conditions is crucial. Low temperatures (0 °C to room temperature) generally improve selectivity by reducing the reaction rate and minimizing side reactions.[1] The choice of solvent can also play a role, with polar aprotic solvents like DMF sometimes enhancing selectivity when using N-Bromosuccinimide (NBS).[1]

Q2: I am observing significant amounts of di- and tri-brominated side products. What is causing this and how can I prevent it?

A2: Over-bromination is a frequent problem due to the high reactivity of the imidazole ring. Once the first bromine atom is introduced, the ring remains activated towards further electrophilic attack. To mitigate this:

  • Stoichiometry of the Brominating Agent: Use a precise stoichiometric amount of the brominating agent (e.g., N-Bromosuccinimide or bromine). A slight excess (1.0 to 1.1 equivalents) is often sufficient for mono-bromination.[1]

  • Controlled Addition: Add the brominating agent slowly and in portions to the reaction mixture. This maintains a low concentration of the electrophile at any given time, reducing the likelihood of multiple brominations on the same molecule.

  • Low Temperature: Maintain a low reaction temperature (e.g., 0 °C) during the addition of the brominating agent and allow the reaction to warm slowly to room temperature.[1]

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.

Q3: My starting material, 4-ethyl-1H-imidazole, seems to be of poor quality. What are the potential impurities and how can I purify it?

A3: The purity of the starting material is critical for a successful bromination reaction. Impurities in 4-ethyl-1H-imidazole can arise from its synthesis, which is often a variation of the Radziszewski or Debus-Radziszewski reaction.[2][3] Potential impurities include:

  • Unreacted Starting Materials: Such as 2-butanone, formamide, or glyoxal, depending on the synthetic route.

  • Other Alkylated Imidazoles: Such as 2-ethyl-1H-imidazole or isomers formed during the cyclization.

  • Polymeric Materials: Resulting from side reactions of the starting materials.

Purification of 4-ethyl-1H-imidazole:

  • Distillation: Vacuum distillation is often effective for purifying liquid imidazoles.

  • Recrystallization: If the imidazole is a solid or can be converted to a solid salt (e.g., hydrochloride), recrystallization can be a powerful purification technique.

  • Acid-Base Extraction: This can be used to separate the basic imidazole from non-basic impurities.

Q4: I am having difficulty separating the 5-Bromo-4-ethyl-1H-imidazole from its isomers and other side products. What are the best purification strategies?

A4: The separation of brominated imidazole isomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method for separating isomers. Careful optimization of the solvent system is key. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) on silica gel is a good starting point. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of the basic imidazole compounds on the acidic silica gel.[4]

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be highly effective for obtaining pure product. Mixtures of ethanol and water are often good starting points for recrystallizing brominated imidazoles.[5]

  • Preparative TLC or HPLC: For small-scale purifications or when high purity is required, preparative TLC or HPLC can be employed.[5][6]

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 4-ethyl-1H-imidazole (Precursor)

This protocol is a representative method and may require optimization based on available reagents and equipment.

Materials:

  • 2-Butanone

  • Formamide

  • Sulfuric acid

  • Sodium hydroxide

  • Toluene

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-butanone (1.0 eq) and formamide (3.0 eq).

  • Slowly add concentrated sulfuric acid (0.1 eq) to the mixture.

  • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the 2-butanone is consumed.

  • Cool the mixture to room temperature and slowly add a 40% aqueous solution of sodium hydroxide until the pH is >10.

  • Extract the aqueous layer with toluene or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 4-ethyl-1H-imidazole by vacuum distillation.

Protocol 2: Synthesis of 5-Bromo-4-ethyl-1H-imidazole

This protocol is based on a patented method and emphasizes controlled conditions to maximize the yield of the desired product.[5]

Materials:

  • 4-ethyl-1H-imidazole

  • Potassium hydroxide (KOH)

  • Bromine (Br₂)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve 4-ethyl-1H-imidazole (1.0 eq) in an aqueous solution of potassium hydroxide (2.0 eq).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in aqueous potassium hydroxide dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC (eluent: ethyl acetate/hexanes 1:1 with 0.5% triethylamine).

  • Once the starting material is consumed, cool the reaction mixture in an ice bath and neutralize to pH 7 with concentrated hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold water.

  • Purify the crude 5-Bromo-4-ethyl-1H-imidazole by recrystallization from an ethanol/water mixture to yield the final product.[5]

IV. Visual Diagrams

Reaction Pathway and Side Products

A 4-ethyl-1H-imidazole B 5-Bromo-4-ethyl-1H-imidazole (Desired Product) A->B Br₂ / KOH (Controlled Conditions) C 4-Bromo-5-ethyl-1H-imidazole (Isomeric Side Product) A->C Br₂ / KOH (Poor Regiocontrol) D Di-brominated Products (e.g., 2,5-dibromo-4-ethyl-1H-imidazole) A->D Excess Br₂ B->D Excess Br₂

Caption: Main reaction and side product pathways.

Troubleshooting Logic for Low Yield/Purity

Start Low Yield or Purity of 5-Bromo-4-ethyl-1H-imidazole Problem1 Mixture of Isomers? Start->Problem1 Problem2 Over-bromination? Start->Problem2 Problem3 Impure Starting Material? Start->Problem3 Problem4 Inefficient Purification? Start->Problem4 Solution1a Optimize Reaction Temp./Solvent Problem1->Solution1a Yes Solution1b Use N-Protecting Group Problem1->Solution1b Yes Solution2a Control Br₂ Stoichiometry Problem2->Solution2a Yes Solution2b Slow Addition of Br₂ Problem2->Solution2b Yes Solution2c Monitor by TLC & Quench Problem2->Solution2c Yes Solution3 Purify 4-ethyl-1H-imidazole (Distillation/Recrystallization) Problem3->Solution3 Yes Solution4a Optimize Column Chromatography (Solvent Gradient, Basic Modifier) Problem4->Solution4a Yes Solution4b Attempt Recrystallization Problem4->Solution4b Yes

Caption: Troubleshooting decision tree for synthesis.

V. Data Summary

Side ProductCommon CauseRecommended Prevention/Mitigation Strategy
4-Bromo-5-ethyl-1H-imidazolePoor regioselectivityUse of N-protecting groups, low reaction temperature, optimized solvent system.
2,5-Dibromo-4-ethyl-1H-imidazoleExcess brominating agentPrecise control of stoichiometry (1.0-1.1 eq), slow addition of brominating agent.
4,5-Dibromo-1H-imidazoleReaction temperature too highMaintain low temperature (0-5 °C) during addition of brominating agent.
Unreacted 4-ethyl-1H-imidazoleInsufficient brominating agent or reaction timeUse slight excess of brominating agent (1.05 eq), monitor reaction by TLC to ensure completion.

VI. References

  • JOCPR. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

  • Veeprho. (n.d.). Imidazole Impurities and Related Compound. [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. [Link]

  • MDPI. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. [Link]

  • PMC. (n.d.). Facile Synthesis of Optically Active Imidazole Derivatives. [Link]

  • RSC Publishing. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. [Link]

  • Zenodo. (n.d.). SYNTHESIS AND REACTIONS OF IMIDAZOLE. [Link]

Sources

Troubleshooting

Purification of crude 5-Bromo-4-ethyl-1H-imidazole by column chromatography

Technical Support Center: Purification of 5-Bromo-4-ethyl-1H-imidazole Welcome to the Technical Support Center. The bromination of 4-ethyl-1H-imidazole to yield 5-bromo-4-ethyl-1H-imidazole is a critical transformation i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 5-Bromo-4-ethyl-1H-imidazole

Welcome to the Technical Support Center. The bromination of 4-ethyl-1H-imidazole to yield 5-bromo-4-ethyl-1H-imidazole is a critical transformation in drug development and ligand synthesis[1]. However, isolating the target compound from unreacted starting materials and dibrominated byproducts presents significant chromatographic challenges.

Due to the basicity of the imidazole core and its tautomeric nature, standard silica gel chromatography often results in severe peak streaking, poor resolution, and compromised yields[2]. This guide provides a field-proven, self-validating methodology designed to overcome these specific physicochemical hurdles.

Part 1: Physicochemical Profiling & Chromatographic Causality

To successfully purify 5-bromo-4-ethyl-1H-imidazole, one must first understand how its molecular structure dictates its behavior on a stationary phase. The imidazole nitrogen acts as a strong hydrogen-bond acceptor and base, which interacts aggressively with the acidic silanol groups (Si-OH) of standard normal-phase silica gel.

Table 1: Physicochemical Properties and Chromatographic Implications

PropertyValue / CharacteristicChromatographic Implication & Causality
Molecular Weight 189.04 g/mol [1]Elutes well within standard small-molecule LC-MS detection ranges (m/z 189/191 due to bromine isotopes).
Basicity (pKa) ~7.0 (conjugate acid)Highly basic core strongly binds to acidic silica, causing severe tailing. Requires a basic modifier (e.g., Triethylamine) in the eluent to neutralize silanol sites[2].
Solubility Low in Hexanes; Moderate in EtOAc; High in MeOH/DMSO[1]Prone to precipitation at the top of the column if wet-loaded in non-polar solvents. Dry loading is mandatory to maintain a narrow sample band.
Tautomerism 1H ⇌ 3H equilibriumRapid proton exchange between nitrogens can cause peak broadening on TLC/columns and complex, doubled peaks in NMR spectra[1].

Part 2: Purification Logic and Workflow

The following logic tree illustrates the critical path for isolating the target compound from a crude bromination mixture.

G A Crude 5-Bromo-4-ethyl-1H-imidazole B Stationary Phase Selection (Silica Gel + 1-2% Et3N) A->B C Sample Preparation (Dry Loading on Celite) B->C D Gradient Elution (Hexane to EtOAc with 1% Et3N) C->D E Fraction Analysis (TLC / LC-MS) D->E F Fraction 1: Dibrominated Byproducts (Less Polar) E->F Early Elution G Fraction 2: Target Compound (5-Bromo-4-ethyl-1H-imidazole) E->G Mid Elution H Fraction 3: Unreacted Material (More Polar) E->H Late Elution

Chromatographic workflow for the isolation of 5-Bromo-4-ethyl-1H-imidazole.

Part 3: Self-Validating Chromatographic Protocol

This protocol utilizes a basic modifier and a dry-loading technique to ensure high-resolution separation[2][3]. Every step includes a Validation Checkpoint to ensure the system is functioning correctly before proceeding.

Step 1: Column Packing & Deactivation
  • Prepare a solvent mixture of 90% Hexane and 10% Ethyl Acetate (EtOAc). Add 1% v/v Triethylamine (TEA) to the total volume.

  • Slurry pack standard silica gel (230–400 mesh) using this solvent mixture.

  • Flush the column with at least 2 Column Volumes (CV) of the solvent to fully deactivate the acidic silanol groups.

Validation Checkpoint: Collect a few drops of the eluent coming off the column and spot it on wet pH indicator paper. It must read basic (pH > 8). If it is neutral, the silica has not been fully deactivated, and you must flush with more TEA-containing solvent.

Step 2: Sample Preparation (Dry Loading)
  • Dissolve the crude reaction mixture in a minimum amount of EtOAc or Dichloromethane (DCM).

  • Add Celite 545 (or deactivated silica) to the flask at a 1:2 ratio (crude mass : Celite mass).

  • Evaporate the solvent entirely under reduced pressure using a rotary evaporator.

Validation Checkpoint: The resulting loaded Celite must be a completely free-flowing powder. If it clumps or sticks to the glass, residual solvent remains. Loading clumpy powder will cause immediate band broadening and ruin the separation. Re-evaporate until perfectly dry.

Step 3: Gradient Elution Execution

Load the dry powder onto the flat bed of the column, top with a protective layer of sand, and begin elution according to the gradient below. Note: 1% TEA must be present in all solvent mixtures.

Table 2: Optimized Gradient Elution Profile

Column Volume (CV)Hexane (%)Ethyl Acetate (%)Triethylamine (%)Target Eluent / Fraction
0 - 289101Non-polar impurities / baseline wash
2 - 579201Dibrominated byproducts (e.g., 2,5-dibromo)
5 - 8693015-Bromo-4-ethyl-1H-imidazole (Target)
8 - 1049501Unreacted 4-ethyl-1H-imidazole

Validation Checkpoint: Monitor the solvent front as it descends. A perfectly horizontal solvent front validates that the column was packed uniformly and the dry load was applied evenly.

Step 4: Fraction Analysis
  • Monitor fractions via TLC (Silica gel plates, eluent: 60:40 Hexane:EtOAc with 1% TEA).

  • Visualize using UV light (254 nm) or an iodine chamber.

  • Pool fractions containing the pure target compound and concentrate under reduced pressure.

Part 4: Troubleshooting & FAQs

Q1: My product is streaking across multiple fractions from 20% to 50% EtOAc. What went wrong? A1: This is the classic symptom of un-neutralized silanol interactions[2]. Either the column was not pre-flushed with enough TEA-containing solvent, or TEA was omitted from the later gradient mixtures. To rescue the product, flush the column with 10% Methanol in DCM containing 2% TEA to strip everything off, concentrate, and re-run the column ensuring strict adherence to the TEA protocol.

Q2: My NMR spectrum shows two distinct sets of peaks for the ethyl group, but LC-MS shows a single mass (m/z 189). Is my product impure? A2: No, your product is likely pure. This is a well-documented phenomenon caused by tautomerism[1]. 5-Bromo-4-ethyl-1H-imidazole exists in rapid equilibrium with its tautomer, 4-bromo-5-ethyl-1H-imidazole. In certain dry NMR solvents (like CDCl₃) at room temperature, the exchange rate slows down enough to resolve both tautomers on the NMR timescale. Diagnostic fix: Run the NMR at an elevated temperature (e.g., 50°C in DMSO-d6) or add a drop of D₂O to the NMR tube to facilitate rapid proton exchange, which will coalesce the two sets of peaks into one.

Q3: I see a co-eluting spot on my TLC that is slightly less polar than my target. What is it and how do I remove it? A3: This is almost certainly the over-brominated byproduct (e.g., 2,5-dibromo-4-ethyl-1H-imidazole). The extra bromine atom increases the lipophilicity of the molecule, making it elute earlier. If it is co-eluting, your gradient is too steep. Flatten your gradient by holding the solvent composition at 15-20% EtOAc for an additional 3 Column Volumes before stepping up to 30%.

Q4: The compound precipitated into a white ring at the top of the column during wet loading. How do I fix this? A4: 5-Bromo-4-ethyl-1H-imidazole has very poor solubility in non-polar solvents like Hexane[1]. When you wet-loaded the sample (likely dissolved in a small amount of EtOAc) into the Hexane-rich column head, the sudden shift in polarity caused it to crash out. This destroys the theoretical plates of the column. You must use the dry loading technique described in Step 2 to bypass this solubility mismatch.

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-4-ethyl-1H-imidazole

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-4-ethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-4-ethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Imidazole moieties are crucial building blocks in medicinal chemistry, and their functionalization via cross-coupling is a powerful synthetic tool.[1][2] However, the unique electronic properties and the presence of the N-H proton on the imidazole ring present distinct challenges, including catalyst inhibition and competing side reactions.[2][3]

This document provides in-depth, experience-driven advice in a question-and-answer format, moving from common initial queries to advanced troubleshooting for persistent experimental issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides a solid foundation for setting up your reaction.

Q1: I'm starting this reaction for the first time. What is a reliable, go-to set of starting conditions?

A1: For a robust starting point, we recommend a palladium system known for its effectiveness with N-heterocyclic substrates. A combination of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand is often successful.[4]

  • Catalyst System: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). It is a reliable choice for the coupling of bromoindazoles, which are structurally similar to bromoimidazoles.[5][6]

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄). Carbonates are a standard choice, while phosphates can sometimes offer better yields and minimize side reactions with sensitive substrates.[7]

  • Solvent: A mixture of an aprotic organic solvent and water, such as 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂O. The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.[1]

  • Temperature: Start with a moderate temperature, typically 80-100 °C.[1][8]

A typical setup would involve the bromoimidazole, 1.2 equivalents of the boronic acid, 2.0 equivalents of base, and 2-5 mol% of the palladium catalyst, heated under an inert atmosphere.[1]

Q2: Does the N-H proton on the imidazole ring need to be protected?

A2: Not necessarily, and it's often preferable to avoid the extra synthetic steps of protection and deprotection.[3] Modern catalyst systems, particularly those using bulky phosphine ligands like XPhos or SPhos, can effectively perform the coupling on unprotected N-H imidazoles.[3][9] The acidic N-H can inhibit the reaction, but the right conditions can overcome this.[3] If you face persistent low yields or catalyst deactivation, N-protection (e.g., with a Boc or SEM group) can be a viable strategy to troubleshoot the issue.[7][10]

Q3: My reaction is black, and I see a precipitate. Is this normal?

A3: Yes, this is very common and usually not a cause for alarm. The black precipitate is often "palladium black," which forms from the agglomeration of the Pd(0) catalyst. While excessive formation can indicate catalyst decomposition, a color change to dark brown or black is typical for a working Suzuki reaction.[11] The crucial indicator is the consumption of your starting material, which should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: What is the role of the base, and why are there so many options?

A4: The base is critical and plays multiple roles. Its primary function is to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., RB(OH)₃⁻), which is the species that undergoes transmetalation with the palladium center.[12][13][14] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF) is crucial because it influences reaction rate and the prevalence of side reactions.[7][12] Weaker bases might be insufficient, while overly strong bases can promote substrate or product degradation. For N-heterocyclic substrates, inorganic bases like carbonates and phosphates are generally preferred over organic amines or alkoxides, which can act as hydride sources and lead to unwanted side reactions.[15]

Section 2: In-Depth Troubleshooting Guide

This section is organized by common experimental problems. If the FAQs did not resolve your issue, consult the detailed guide below.

Problem 1: Low to No Product Yield

Low conversion is the most frequent issue. A systematic approach is key to identifying the root cause.

cluster_reagents Reagent Checks cluster_conditions Condition Screening Start Low / No Yield Reagents Step 1: Verify Reagent Quality Start->Reagents Conditions Step 2: Optimize Reaction Conditions Reagents->Conditions Reagents OK Boronic Boronic Acid Degradation? (Protodeboronation) Reagents->Boronic Solvent Solvent Not Degassed? (O₂ present) Reagents->Solvent Base Base Quality? Reagents->Base Catalyst Step 3: Re-evaluate Catalyst System Conditions->Catalyst Still Low Yield Temp Increase Temperature? Conditions->Temp Base_Solvent Change Base/Solvent Combo? Conditions->Base_Solvent Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L)₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') Trans->Product ArX 5-Bromo-4-ethyl-1H-imidazole (Ar-X) ArX->OxAdd ArB Ar'B(OH)₂ + Base ArB->Trans

Sources

Troubleshooting

The Causality of Regioselectivity: Mechanistic Grounding

Technical Support Center: Troubleshooting the N-Alkylation of Substituted Imidazoles Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the N-Alkylation of Substituted Imidazoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals navigating the notoriously fickle N-alkylation of substituted imidazoles.

The imidazole ring is an ambident nucleophile. Alkylating unsymmetrical derivatives (such as 4-substituted imidazoles) rarely yields a single product by default; it typically results in a frustrating mixture of N1 and N3 regioisomers alongside over-alkylated imidazolium salts[1]. This guide abandons basic "recipes" in favor of mechanistic causality. By understanding the electronic and steric forces governing the SE2' and SE2cB pathways, you can design self-validating protocols that force the reaction down your desired synthetic route.

To control an imidazole alkylation, you must first control its tautomeric and ionization state. The reaction proceeds via two distinct kinetic pathways depending on the pH of your medium[2]:

  • Neutral Conditions (SE2' Mechanism): The free base is alkylated. Here, the reaction is governed by tautomeric equilibrium. Even if the dominant tautomer is less reactive, it often dictates the final product ratio, leading to complex mixtures[2].

  • Basic Conditions (SE2cB Mechanism): A base deprotonates the imidazole to form an imidazolate anion. The negative charge is delocalized across both nitrogens. Regioselectivity is now dictated strictly by polar (inductive) and steric factors [2],[3].

The Electronic Rule of Thumb: Electron-withdrawing groups (EWGs) at the C4/C5 position (e.g., -NO2, -I) deactivate the proximate nitrogen (N3) toward electrophilic attack. Consequently, the reaction is directed to the more remote nitrogen (N1)[2],[4]. Conversely, electron-donating groups or bulky substituents require strict steric control or protecting group strategies to achieve selectivity[1],[3].

Mechanism Substrate Substituted Imidazole (Starting Material) Neutral Neutral Media (e.g., EtOH) Substrate->Neutral Basic Basic Media (e.g., NaH/THF) Substrate->Basic SE2p SE2' Pathway (Free Base) Neutral->SE2p SE2cB SE2cB Pathway (Imidazolate Anion) Basic->SE2cB Prod1 Tautomer-Controlled (Often Mixed Isomers) SE2p->Prod1 Prod2 Inductive/Steric-Controlled (High Regioselectivity) SE2cB->Prod2

Mechanistic divergence of imidazole N-alkylation based on reaction media.

Diagnostic FAQs & Troubleshooting

Q1: I am alkylating a 4-methylimidazole and getting a 1:1 mixture of 1,4- and 1,5-isomers. How do I isolate a single isomer? A1: The methyl group is weakly electron-donating and relatively small, meaning neither electronic deactivation nor steric hindrance is strong enough to bias the imidazolate anion[2],[3]. Solution: You must abandon direct alkylation. Utilize a directing/protecting group strategy. Protect the imidazole with a bulky (2-(trimethylsilyl)ethoxymethyl) (SEM) group or trityl group, which selectively blocks one nitrogen due to steric bulk, allowing you to functionalize the other[1],[3]. Alternatively, SEM-group transposition techniques can be used to selectively access specific C-H arylation and N-alkylation patterns[5].

Q2: My LC-MS shows a massive peak for a dialkylated byproduct. How do I prevent quaternization to an imidazolium salt? A2: N-alkylated imidazoles remain highly nucleophilic. Over-alkylation (quaternization) occurs when the electrophile is in excess or the temperature is too high[1]. Solution:

  • Strictly limit the alkylating agent to 1.0 - 1.05 equivalents[1].

  • Utilize the "Inverse Addition" technique: Add the pre-formed imidazolate anion solution dropwise to a chilled solution of the alkylating agent. This ensures the electrophile is always reacting with the highly reactive anion rather than the neutral mono-alkylated product.

Q3: Are there "green" alternatives to using harsh bases like NaH in DMF/THF? A3: Yes. Recent methodologies utilize solid-base, alkali-metal doped carbons (such as Cs+-Norit) coupled with ultrasound irradiation. This solvent-free, sonochemical approach drives N-alkylation exclusively to high yields (>80%) by maximizing the surface basicity and mass transfer without the need for volatile organic solvents[6].

Workflow Start Analyze Substrate Substituent at C4 EWG Electron-Withdrawing (e.g., -NO2, -I) Start->EWG EDG Electron-Donating / Small (e.g., -CH3) Start->EDG Direct Direct Alkylation (NaH/THF or K2CO3/MeCN) EWG->Direct Protect Protecting Group Strategy (SEM / Trityl) EDG->Protect Result1 High N1 Selectivity Direct->Result1 Result2 Steric Blockade -> Regiocontrolled Product Protect->Result2

Decision matrix for selecting an N-alkylation strategy based on C4-substituent electronics.

Self-Validating Experimental Protocols

The following protocols are designed with built-in physical and analytical checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway.

Protocol A: Mild SE2cB Alkylation (K₂CO₃ / Acetonitrile)

Best for: Base-sensitive substrates or highly reactive electrophiles (e.g., benzyl bromide).[7]

  • Setup: To an oven-dried round-bottom flask, add the substituted imidazole (1.0 equiv) and anhydrous K₂CO₃ (1.5 - 2.0 equiv)[7],[1].

  • Solvation: Suspend the mixture in anhydrous acetonitrile (0.2 M)[7].

  • Activation: Stir at room temperature for 30 minutes.

    • Self-Validation Check: The mixture will remain a heterogeneous suspension. K₂CO₃ is a mild base; it establishes an equilibrium rather than fully deprotonating the imidazole instantly.

  • Alkylation: Add the alkylating agent (1.1 equiv) dropwise[1]. Heat to 60 °C if using a secondary alkyl halide; keep at room temperature for primary/benzylic halides[7].

  • Work-up: Filter the solid K₂CO₃ and KBr salts. Concentrate the filtrate in vacuo[7].

Protocol B: Strong Base SE2cB Alkylation (NaH / THF)

Best for: 4-haloimidazoles (e.g., 4-iodo-1H-imidazole) requiring complete anionic conversion to force N1 regioselectivity.[4],[8]

  • Setup: Under an inert argon atmosphere, dissolve 4-iodo-1H-imidazole (1.0 equiv) in anhydrous THF or DMF (0.2 M)[4],[8].

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv) portion-wise[4],[8].

  • Anion Generation: Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes[4].

    • Self-Validation Check:Observe gas evolution. The bubbling of H₂ gas is the physical confirmation of the SE2cB pathway initiating. Once bubbling ceases, the imidazolate anion is fully formed[4].

  • Alkylation: Dropwise add the alkylating agent (1.05 equiv) at 0 °C to prevent thermal quaternization[1],[4].

  • Validation: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc.

    • Analytical Validation: Run ¹H NMR. The C2 proton of the imidazole ring is highly sensitive to its environment. A single sharp singlet for the C2 proton confirms high regioselectivity, whereas peak splitting/doubling indicates a mixture of N1/N3 isomers[2].

Quantitative Condition Matrix

The table below summarizes the expected outcomes based on the intersection of substrate electronics and reaction conditions, synthesized from empirical data[2],[1],[4],[6].

Substrate (C4-Substituent)Base / Solvent SystemKinetic PathwayDominant RegioisomerNotes / Ref
4-Nitroimidazole (Strong EWG)NaOH / H₂O (or EtOH)SE2cBN1-Alkylated (>95%)EWG heavily deactivates N3. Highly selective.[2]
4-Iodoimidazole (Mild EWG)NaH / THFSE2cBN1-Alkylated (~85-90%)Requires strong base to ensure full anion formation.[4],[8]
4-Methylimidazole (EDG)K₂CO₃ / MeCNSE2cBMixture (~1:1 N1:N3)Inductive donation neutralizes bias. Requires SEM protection.[2],[1]
Unsubstituted Imidazole Cs⁺-Norit / UltrasoundSurface-MediatedN-Alkylated (>80% yield)Green chemistry approach; prevents over-alkylation.[6]

References

  • N-Alkylation of imidazoles Source: University of Otago URL:[Link]

  • Direct, Regioselective N-Alkylation of 1,3-Azoles Source: ResearchGate URL:[Link]

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition Source: PMC (NIH) URL:[Link]

  • Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons Source: RSC Publishing URL: [Link]

Sources

Optimization

Preventing debromination during reactions with 5-Bromo-4-ethyl-1H-imidazole

Technical Support Center: Troubleshooting Debromination in 5-Bromo-4-ethyl-1H-imidazole Reactions Introduction Welcome to the Application Scientist Support Portal. Working with highly functionalized heterocycles like 5-B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Debromination in 5-Bromo-4-ethyl-1H-imidazole Reactions

Introduction Welcome to the Application Scientist Support Portal. Working with highly functionalized heterocycles like 5-Bromo-4-ethyl-1H-imidazole presents unique mechanistic challenges, most notably the competitive side-reaction of debromination (protodehalogenation) during palladium-catalyzed cross-couplings. This guide synthesizes field-proven methodologies and mechanistic causality to help you engineer self-validating, high-yielding reaction systems.

Mechanistic Insight: The Causality of Protodehalogenation

To prevent debromination, we must first understand its origin. During a standard Suzuki-Miyaura coupling, the active Pd(0) species undergoes oxidative addition into the C-Br bond. In an optimal system, this is followed by transmetalation and reductive elimination.

However, if the system contains hydride donors (e.g., protic solvents, alkoxide bases, or unprotected acidic N-H protons), a competing pathway emerges. A hydride is transferred to the Pd(II) center, followed by premature reductive elimination, yielding the undesired 4-ethyl-1H-imidazole[1][2].

G Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Start->OxAdd ArPdBr Ar-Pd(II)-Br Intermediate OxAdd->ArPdBr Transmet Transmetalation (Ar'-B(OH)2) ArPdBr->Transmet Fast (Optimized) Hydride Hydride Transfer (Solvent/Base/N-H) ArPdBr->Hydride Slow/Competing ArPdAr Ar-Pd(II)-Ar' Transmet->ArPdAr RedElim1 Reductive Elimination ArPdAr->RedElim1 Product Cross-Coupled Product (Desired) RedElim1->Product Product->Start Catalyst Regeneration ArPdH Ar-Pd(II)-H Hydride->ArPdH RedElim2 Reductive Elimination ArPdH->RedElim2 Debrom Ar-H (Debrominated) (Undesired) RedElim2->Debrom Debrom->Start Catalyst Regeneration

Competing pathways in Pd-catalyzed cross-coupling: Productive cycle vs. Protodehalogenation.

FAQ & Troubleshooting Guide

Q1: Why is my Suzuki-Miyaura coupling yielding mostly 4-ethyl-1H-imidazole instead of the coupled product? A1: The primary culprit is usually the unprotected N-H of the imidazole ring. The acidic N-H proton can be deprotonated under basic reaction conditions, forming an electron-rich imidazolide anion. This not only alters the electronic properties of the ring (making oxidative addition sluggish) but also acts as an internal proton source that facilitates protodehalogenation[3]. Solution: Protect the imidazole nitrogen. A robust protecting group like SEM (2-(Trimethylsilyl)ethoxymethyl) prevents deprotonation and significantly suppresses debromination[3].

Q2: I have SEM-protected my 5-Bromo-4-ethyl-1H-imidazole, but I am still seeing 15-20% debromination. What is the hydride source? A2: If the substrate is protected, the hydride source is likely your solvent or base. Strong bases (like alkoxides) or protic solvents (like ethanol or methanol) can coordinate to the palladium center and undergo β -hydride elimination, transferring a hydride to the metal[1][2]. Solution: Switch to an aprotic solvent system (e.g., 1,4-Dioxane or Toluene) and use weaker, non-hydride-donating inorganic bases such as K3​PO4​ or CsF [1].

Q3: How do I choose the right Palladium catalyst and ligand to outcompete the debromination pathway? A3: The goal is to accelerate the transmetalation and reductive elimination steps so they outpace hydride transfer[4]. Bulky, electron-rich ligands (such as Buchwald ligands like XPhos, or bidentate ligands like dppf) stabilize the palladium center and promote the desired cross-coupling pathway[1][4]. Solution: Utilize precatalysts like XPhos Pd G3 or Pd(dppf)Cl2. Precatalysts ensure rapid generation of the active Pd(0) species without requiring harsh in-situ reduction steps that can trigger side reactions[4][5].

Q4: Does temperature play a role in the rate of debromination? A4: Absolutely. Higher temperatures and prolonged reaction times increase the likelihood of side reactions, including debromination[1]. If your catalyst system is highly active (e.g., Pd G3 systems), you can often run the reaction at lower temperatures (e.g., 40-60 °C instead of 90-100 °C), which disfavors the higher activation energy debromination pathway[1][3].

Quantitative Data: Impact of Reaction Conditions on Debromination

The following table summarizes the causal relationship between reaction parameters and product distribution for 5-Bromo-4-ethyl-1H-imidazole couplings.

Substrate StateSolvent / BaseCatalyst SystemTemp (°C)Desired Product (%)Debrominated Byproduct (%)
Unprotected N-HEtOH / NaOEtPd(PPh3)490< 10%> 80%
Unprotected N-HDioxane / K2CO3Pd(dppf)Cl29035%50%
SEM-ProtectedEtOH / K2CO3Pd(dppf)Cl28065%25%
SEM-ProtectedDioxane / K3PO4XPhos Pd G360> 90%< 5%

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of SEM-Protected 5-Bromo-4-ethyl-1H-imidazole

This protocol is designed as a self-validating system: by strictly controlling oxygen, moisture, and hydride sources, the productive pathway is kinetically favored.

Materials Required:

  • 1-SEM-5-bromo-4-ethyl-1H-imidazole (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • XPhos Pd G3 (2-5 mol%)

  • Anhydrous K3​PO4​ (2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane (Degassed)

Step-by-Step Methodology:

  • Preparation & Setup: In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the SEM-protected 5-bromo-4-ethyl-1H-imidazole, arylboronic acid, and anhydrous K3​PO4​ .

  • Purging: Seal the vessel with a septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of oxygen, which can oxidize and deactivate the Pd(0) catalyst[1].

  • Catalyst Addition: In a glovebox or under a positive stream of Argon, add the XPhos Pd G3 precatalyst. Causality check: Adding the catalyst after initial purging prevents premature oxidative degradation.

  • Solvent Introduction: Add anhydrous, sparged 1,4-Dioxane via syringe. Causality check: The use of an aprotic solvent eliminates the primary external hydride source, shutting down the protodehalogenation pathway[1][3].

  • Reaction Execution: Stir the mixture vigorously (to overcome mass transfer limitations in heterogeneous base systems) and heat to 60 °C[4]. Monitor the reaction via LC-MS or TLC. Causality check: The use of a highly active G3 precatalyst allows for lower temperatures, minimizing thermal degradation and debromination[1][4].

  • Workup: Upon complete consumption of the starting material (typically 2-4 hours), cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the cross-coupled product.

References[1] BenchChem. "preventing debromination in Suzuki coupling of bromo-imidazoles." https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMPXaLarfLjHjmYe9wQhjC0S8usZvvIR-injhWM8N2NTn20JbWNBvOnyuLQUDJXoaweUO3PvghLkkceLJ_t8Wpq26MFaLGp66F7ms6rC2Zju0V8WwjAoNTMKXEPJpSCGAizyI7FxvwpMg6wmP6XBEeANPIaeYdr96hvwuQoxbaDY1Iiu9oofdxmxgm86byz8h4rrW1MA9YjJ0vgi0=[3] BenchChem. "How to avoid debromination in 5-bromoindole reactions." https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG0egvaEWS3vJS3HK_6tVWRXs7qroWH985CKdyR6pQs5U9lM4VJ_32GshZ3fMiMZacR1Jx-PsQCs1FZQSYrxGJ034UsCxrkK3IoQOLWm6Pwq7blPcTkyg5ckxwFWurZ_2WUVsTBeaDveviaR0F022JUjMMchHCbLlO5ON5CQUkTP9AvS96M2a5D08mpXIKljDnXQ==[2] National Institutes of Health (PMC). "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters." https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxMe4-UnM23ebCTQbf5x3ru7BykOKp4Ma4xzhTK17F8UXMHxiXXyy_TkJJMkrVe9_k0T0kQq28gvn8CVThLgTaHq9lYOUSLCft5sz6u0-Zz3uAQ9xo5gj_Xe_zwLJos2fhJ12lckJN3ef5YNbt[4] Reddit (r/Chempros). "How to approach choosing reaction conditions for Suzuki?" https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC9rguookouoluKGuZNw4xT07Woj2oQ5ys_E52o2Cdhiany-HSPAr3F91KFIzKSCzznJGTPmOKk5ILInUq_Ti8f-Mn65Hq8Q3yTEN9FhP0C5CusP2UYaVP9gvgS30bIEL8aX4xtxwzpChUbufpL10Mets0a4NgbfuNcZ-HXAUVHK2PqLg-Dlcp5_w_l5tDfsVk3-XyzW4bSu1ggU1nqWk=[5] Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETaAd6JW3yIJ8HvteEz1hK1wKBVxDstWPoM1c8zHnxhTN35WPPgdEGyEwMb6W0qguRiFPy-i7xUgyWwS2bSL4tihmecl4F6NXI9pw3Zzp_HvdPMgnEDjFeOXxehAM8JSwi-cktCKpmJeHqLdK-8L6V4FumFBz0CXOcdYLDaUtKs7droorXpEsGiw==

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in 5-Bromo-4-ethyl-1H-imidazole Reactions

Welcome to the technical support center for 5-Bromo-4-ethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered durin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Bromo-4-ethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during reactions with this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction outcomes and overcome low conversion rates.

Introduction to 5-Bromo-4-ethyl-1H-imidazole

5-Bromo-4-ethyl-1H-imidazole is a key intermediate in medicinal chemistry and materials science. The imidazole core is a privileged scaffold in numerous biologically active compounds. The bromine atom at the 5-position serves as a versatile handle for functionalization, most notably in palladium-catalyzed cross-coupling reactions, while the ethyl group at the 4-position influences the molecule's solubility and steric profile.[1] Understanding the interplay of these structural features is crucial for troubleshooting synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates in reactions involving 5-Bromo-4-ethyl-1H-imidazole?

A1: Low conversion rates can stem from a variety of factors, including:

  • Poor solubility: 5-Bromo-4-ethyl-1H-imidazole has limited solubility in some common organic solvents, which can hinder reaction kinetics.

  • Catalyst deactivation: In cross-coupling reactions, the palladium catalyst can be sensitive to air, moisture, and impurities, leading to reduced activity.[2]

  • Suboptimal reaction conditions: Temperature, reaction time, choice of base, and solvent all play a critical role and may need to be optimized.

  • Side reactions: Competing reactions such as debromination (hydrodehalogenation) can consume the starting material and reduce the yield of the desired product.[2]

  • Impure starting materials: The purity of 5-Bromo-4-ethyl-1H-imidazole and other reagents is paramount for a successful reaction.

Q2: How can I improve the solubility of 5-Bromo-4-ethyl-1H-imidazole in my reaction?

A2: To improve solubility, consider using more polar aprotic solvents such as DMF, DMSO, or NMP.[1] In some cases, a co-solvent system or gentle heating can also enhance solubility. For cross-coupling reactions, solvent choice is critical and should be optimized based on the specific reaction conditions.[3]

Q3: What is debromination and how can I prevent it?

A3: Debromination, or hydrodehalogenation, is a side reaction where the bromine atom is replaced by a hydrogen atom.[2] This is a common issue in palladium-catalyzed cross-coupling reactions. To minimize debromination, you can:

  • Use a milder base: Strong bases can sometimes promote this side reaction. Consider using bases like K₃PO₄ or CsF.[2]

  • Optimize the catalyst and ligands: The choice of palladium catalyst and phosphine ligand can significantly impact the extent of debromination.

  • Ensure an inert atmosphere: Thoroughly degas your reaction mixture to remove oxygen, which can contribute to catalyst degradation and side reactions.[2]

In-Depth Troubleshooting Guides

Guide 1: Suzuki-Miyaura Cross-Coupling Reactions

Low conversion in Suzuki-Miyaura coupling is a frequent challenge. The following Q&A guide provides a systematic approach to troubleshooting.

Q: My Suzuki-Miyaura coupling of 5-Bromo-4-ethyl-1H-imidazole with a boronic acid is showing low conversion. What should I investigate first?

A: Start by systematically evaluating your reaction parameters. The following workflow can help pinpoint the issue.

Suzuki_Troubleshooting Start Low Conversion in Suzuki Coupling Catalyst Check Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere Start->Catalyst 1. Catalyst Base Optimize Base - Is it soluble? - Is it too strong/weak? - Try K₃PO₄, Cs₂CO₃, or CsF Catalyst->Base 2. Base Solvent Evaluate Solvent System - Is starting material soluble? - Try DMF, Dioxane/Water, or Toluene/Water Base->Solvent 3. Solvent Temp Adjust Temperature - Incrementally increase temperature - Monitor for decomposition Solvent->Temp 4. Temperature End Improved Conversion Temp->End

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Q: I'm observing a significant amount of the debrominated byproduct. How can I address this?

A: As mentioned in the FAQs, debromination is a common side reaction.[2] Here are more detailed strategies:

  • Choice of Base: The base is crucial. While strong bases are often used, they can sometimes promote hydrodehalogenation. Consider switching to milder bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[2]

  • Catalyst System: The palladium source and ligand are key. For bromoimidazoles, ligands like A-taPhos and CataCXium A have shown excellent results in providing the desired coupled products in high yields.[4]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also favor side reactions. Try running the reaction at a lower temperature for a longer period.

ParameterRecommendation for Minimizing DebrominationRationale
Base Use milder bases like K₃PO₄, KF, or CsF[2]Strong bases can promote the undesired hydrodehalogenation side reaction.
Catalyst/Ligand Screen different palladium sources and phosphine ligands.The electronic and steric properties of the catalyst system can influence the relative rates of the desired coupling and undesired side reactions.
Temperature Start with a lower temperature (e.g., 80 °C) and gradually increase if necessary.Lower temperatures can help to disfavor the debromination pathway, which may have a higher activation energy.
Atmosphere Ensure rigorous exclusion of oxygen through proper degassing techniques.Oxygen can lead to the degradation of the active Pd(0) catalyst, which can contribute to side reactions.[2]

Q: My starting materials are not fully dissolving in the reaction mixture. What should I do?

A: Poor solubility can significantly slow down or halt a reaction.

  • Solvent Screening: If you are using a common solvent system like toluene/water, consider switching to a more polar aprotic solvent such as DMF or DME, which may better solvate the imidazole starting material.[2]

  • Co-solvents: The use of a co-solvent can sometimes improve the solubility of all reaction components.

  • Vigorous Stirring: For biphasic reactions, ensure that the stirring is vigorous enough to create a good interface between the two phases.[2]

Guide 2: N-Alkylation Reactions

Low conversion rates in the N-alkylation of 5-Bromo-4-ethyl-1H-imidazole can often be traced back to the choice of base and solvent, as well as the reactivity of the alkylating agent.

Q: I am attempting an N-alkylation of 5-Bromo-4-ethyl-1H-imidazole and getting a low yield. What are the key parameters to optimize?

A: The N-alkylation of imidazoles is a nucleophilic substitution that involves deprotonation of the imidazole nitrogen followed by attack on the alkylating agent.[5] Optimizing the following parameters is crucial:

NAlkylation_Troubleshooting Start Low Conversion in N-Alkylation Base_Choice Select Appropriate Base - Strong base (NaH) for complete deprotonation - Weaker base (K₂CO₃) for milder conditions Start->Base_Choice Solvent_Effect Choose a Suitable Solvent - Aprotic polar (DMF, Acetonitrile) - Consider solubility of all reagents Base_Choice->Solvent_Effect Temperature_Control Optimize Reaction Temperature - Start at RT, then heat if necessary - Monitor for side reactions at higher temps Solvent_Effect->Temperature_Control Alkylating_Agent Evaluate Alkylating Agent - Reactivity (I > Br > Cl) - Stoichiometry (slight excess) Temperature_Control->Alkylating_Agent Improved_Yield Improved Yield Alkylating_Agent->Improved_Yield

Caption: Key parameters for optimizing N-alkylation reactions.

Q: I am getting a mixture of N1 and N3 alkylated products. How can I improve the regioselectivity?

A: For unsymmetrically substituted imidazoles, obtaining a single regioisomer can be challenging. The regioselectivity is influenced by both steric and electronic factors, as well as the reaction conditions.

  • Steric Hindrance: The ethyl group at the 4-position may sterically hinder alkylation at the adjacent N3 position, potentially favoring alkylation at N1.

  • Base and Solvent System: The choice of base and solvent can have a significant impact on the ratio of N1 to N3 alkylation. For example, using a strong base like NaH in THF often favors N1 alkylation for some heterocyclic systems.[6]

  • Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.

ParameterRecommendation for Improved RegioselectivityRationale
Base/Solvent Screen different base/solvent combinations (e.g., NaH in THF, K₂CO₃ in Acetonitrile).[5][6]The nature of the imidazolate salt and its solvation can influence which nitrogen is more nucleophilic.
Temperature Run the reaction at a lower temperature (e.g., 0 °C to room temperature).Lower temperatures can amplify small differences in the activation energies for the two possible alkylation pathways.
Alkylating Agent The steric bulk of the alkylating agent can influence regioselectivity.A bulkier alkylating agent may preferentially react at the less sterically hindered nitrogen.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-4-ethyl-1H-imidazole

This protocol is adapted from a general method for the halogenation of imidazoles.[1]

Materials:

  • 4-ethyl-1H-imidazole

  • Bromine (Br₂)

  • Aqueous potassium hydroxide (KOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-ethyl-1H-imidazole in an aqueous solution of potassium hydroxide.

  • Heat the solution to 80–90 °C with stirring.

  • Slowly add bromine (Br₂) to the reaction mixture. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture to pH 7 with concentrated HCl. This should precipitate the crude product.

  • Collect the solid by filtration and wash with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield 5-Bromo-4-ethyl-1H-imidazole.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-4-ethyl-1H-imidazole

This is a general protocol and may require optimization for specific substrates.[3]

Materials:

  • 5-Bromo-4-ethyl-1H-imidazole

  • Arylboronic acid

  • PdCl₂(dppf) or another suitable palladium catalyst

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and water (4:1 mixture) or another suitable solvent system

  • Ethyl acetate

Procedure:

  • To a reaction vessel, add 5-Bromo-4-ethyl-1H-imidazole (1.0 mmol), the arylboronic acid (1.2 mmol), PdCl₂(dppf) (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Add the solvent mixture (e.g., 4:1 toluene/water, 5 mL).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 100 °C under an inert atmosphere for 12 hours, or until TLC analysis indicates completion.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • 5-Bromo-4-ethyl-1H-imidazole for sale - Vulcanchem.
  • Technical Support Center: Regioselective Bromination of 2-Phenyl-1H-imidazole - Benchchem.
  • preventing debromination in Suzuki coupling of bromo-imidazoles - Benchchem.
  • A Comparative Guide to the Reactivity of 4-Bromo and 5-Bromo Imidazoles - Benchchem.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC.
  • Optimization of N- alkylation in the Phoenix Flow Reactor using 45 MHz picoSpin™ bench-top NMR for monitoring - ThalesNano.
  • "troubleshooting low yield in the synthesis of 2-butyl-imidazole" - Benchchem.
  • World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review.
  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC.
  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | The Journal of Organic Chemistry - ACS Publications.

Sources

Optimization

Technical Support Center: Recrystallization of 5-Bromo-4-ethyl-1H-imidazole

Welcome to the comprehensive technical support guide for the purification of 5-Bromo-4-ethyl-1H-imidazole via recrystallization. This resource is tailored for researchers, scientists, and drug development professionals t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for the purification of 5-Bromo-4-ethyl-1H-imidazole via recrystallization. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common challenges encountered during the purification of this important heterocyclic building block.

Introduction to Recrystallization for Imidazole Derivatives

Recrystallization is a fundamental technique for the purification of solid organic compounds, and it is particularly crucial in the pharmaceutical industry to ensure the purity of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] The principle of recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[1][3] For 5-Bromo-4-ethyl-1H-imidazole, successful recrystallization not only removes impurities from the synthesis but also ensures desired crystal characteristics, which can impact downstream applications.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 5-Bromo-4-ethyl-1H-imidazole?

A1: The ideal solvent is one in which 5-Bromo-4-ethyl-1H-imidazole is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[4] Based on available data, mixed solvent systems are often effective for substituted imidazoles.[5]

  • Ethanol/Water: This is a commonly cited and effective mixture.[5] The compound has moderate solubility in ethanol (12 mg/mL) and very low solubility in water (<0.1 mg/mL at 25°C).[5] This differential solubility makes it an excellent choice for a solvent/anti-solvent system.

  • Toluene: For less polar impurities, toluene can be a suitable solvent, followed by recrystallization.[6]

Q2: My 5-Bromo-4-ethyl-1H-imidazole is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" happens when the solid melts in the hot solvent before it fully dissolves, forming a liquid layer that is immiscible with the solvent. This is often due to the presence of impurities that depress the melting point of the compound.[7]

  • Increase Solvent Volume: Add more of the hot solvent to fully dissolve the oil.[7]

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oil formation.[7]

  • Solvent System Adjustment: If using a mixed solvent system like ethanol/water, try adjusting the ratio. You may need more of the solvent in which the compound is more soluble (ethanol).

Q3: No crystals are forming even after the solution has cooled. How can I induce crystallization?

A3: A supersaturated solution may require a nucleation site to initiate crystal growth.[7]

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. The microscopic imperfections in the glass can serve as nucleation points.[7]

  • Seed Crystals: If you have a small amount of pure 5-Bromo-4-ethyl-1H-imidazole, add a tiny crystal to the cooled solution. This will act as a template for crystallization.[7]

  • Reduce Solvent Volume: It's possible you used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q4: The purity of my recrystallized 5-Bromo-4-ethyl-1H-imidazole is still low. How can I improve it?

A4: Low purity after one recrystallization can be due to trapped impurities or co-crystallization of byproducts.

  • Second Recrystallization: A second recrystallization is often necessary to achieve high purity.

  • Charcoal Treatment: If your compound is colored, this may be due to colored impurities. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[8]

  • Wash the Crystals: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor containing impurities.[7]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the recrystallization of 5-Bromo-4-ethyl-1H-imidazole.

Problem Potential Cause Recommended Solution(s)
Low Recovery/Yield - The compound is too soluble in the cold solvent.- Premature crystallization during hot filtration.- Too much solvent was used.- Ensure the solution is thoroughly cooled in an ice bath before filtration.[7]- Use a pre-heated funnel for hot filtration.[7]- Concentrate the mother liquor and cool again to obtain a second crop of crystals.
Persistent Color in Crystals - Highly colored impurities are present.- Perform a charcoal treatment on the hot solution before crystallization.[8]- Consider an alternative purification method like column chromatography if color persists.
"Oiling Out" - The melting point of the compound is below the boiling point of the solvent.- Significant impurities are present.[7]- Switch to a lower-boiling point solvent or solvent mixture.- Allow for slower cooling.[7]- Add more of the primary solvent to ensure complete dissolution.[7]
No Crystal Formation - Solution is not supersaturated.- Nucleation is inhibited.- Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the flask or adding a seed crystal.[7]

Experimental Protocol: Recrystallization of 5-Bromo-4-ethyl-1H-imidazole

This protocol outlines a standard procedure using an ethanol/water solvent system.

1. Dissolution:

  • Place the crude 5-Bromo-4-ethyl-1H-imidazole in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to just dissolve the solid. Stir and heat the mixture gently.

2. (Optional) Decolorization:

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the mixture to a gentle boil for a few minutes.

3. Hot Gravity Filtration:

  • If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.[8]

4. Crystallization:

  • To the hot, clear filtrate, add warm water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Continue to draw air through the crystals on the filter paper to partially dry them.

6. Drying:

  • Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature well below the melting point (~135–138°C) to remove any residual solvent.[5]

Recrystallization Workflow Diagram

Recrystallization_Workflow Start Crude 5-Bromo-4-ethyl-1H-imidazole Dissolve Dissolve in minimum hot ethanol Start->Dissolve Hot_Filtration Hot gravity filtration Dissolve->Hot_Filtration Crystallize Add hot water to cloud point, then clarify with ethanol Hot_Filtration->Crystallize Cool Slowly cool to room temp, then ice bath Crystallize->Cool Filter_Wash Vacuum filter and wash with cold solvent Cool->Filter_Wash Dry Dry crystals under vacuum Filter_Wash->Dry Pure_Product Pure 5-Bromo-4-ethyl-1H-imidazole Dry->Pure_Product Troubleshooting_Tree Start Recrystallization Issue? OilingOut Oiling Out? Start->OilingOut Yes NoCrystals No Crystals Forming? Start->NoCrystals No OilingOut->NoCrystals No Sol_SlowCool Slow down cooling. Add more primary solvent. OilingOut->Sol_SlowCool Yes LowPurity Low Purity? NoCrystals->LowPurity No Sol_ScratchSeed Scratch flask or add seed crystal. NoCrystals->Sol_ScratchSeed Yes Sol_ReRecrystallize Re-recrystallize. Use charcoal for color. LowPurity->Sol_ReRecrystallize Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • ACS Publications. (2013, May 3). Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvates of a dianisyl-substituted donor–acceptor-type benzothiadiazole: mechanochromic, vapochromic, and acid-responsive multicolor luminescence. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing Isomeric Impurities in Bromoimidazole Synthesis

Welcome to the Technical Support Center dedicated to addressing the challenges of isomeric impurity management in bromoimidazole synthesis. This guide is designed for researchers, medicinal chemists, and process developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of isomeric impurity management in bromoimidazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselectivity in the bromination of imidazole and its derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you control, identify, and separate isomeric impurities effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the formation and management of isomeric impurities during the synthesis of bromoimidazoles.

Q1: Why is the bromination of imidazole prone to forming a mixture of regioisomers?

The formation of a mixture of regioisomers during the electrophilic bromination of imidazole is a common challenge due to the electronic nature of the imidazole ring. The C4 and C5 positions have similar electron densities, making them both susceptible to electrophilic attack.[1] Furthermore, the tautomeric nature of the N-H proton in an unsubstituted imidazole ring means that the distinction between the 4- and 5-positions is averaged, leading to poor regioselectivity with many standard brominating agents.[1]

Q2: What are the primary factors that influence the regioselectivity of imidazole bromination?

The regioselectivity of imidazole bromination is primarily governed by three key factors:

  • Electronic Effects: The inherent electron distribution in the imidazole ring makes the C5 position generally more electron-rich and susceptible to electrophilic attack. However, the C2 and C4 positions are also reactive. Substituents already present on the ring can significantly alter this reactivity profile.

  • Steric Hindrance: The size of substituents on the imidazole ring and the nature of the brominating agent can influence the site of bromination. Bulky groups may hinder the approach of the electrophile to adjacent positions.

  • Reaction Conditions: The choice of solvent, temperature, and brominating agent can dramatically alter the isomeric ratio of the products.[2] For example, solvent polarity can affect the stability of reaction intermediates, thereby influencing the product distribution.[3]

Q3: What is a protecting group strategy, and how can it improve regioselectivity?

A protecting group strategy is a highly effective method to achieve regioselective bromination by temporarily masking one of the nitrogen atoms in the imidazole ring.[4] By introducing a bulky or electronically directing protecting group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, you can create steric hindrance or alter the electronic properties of the ring to favor bromination at a specific position.[5] For instance, protecting the N1 position can increase steric bulk near C5, potentially favoring bromination at the C4 position. The protecting group is then removed in a subsequent step to yield the desired isomer.[4][5]

Q4: How can I distinguish between different bromoimidazole isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between bromoimidazole isomers.[6] The chemical shifts of the ring protons and carbons are sensitive to the position of the bromine atom. For example, in 1-methyl-2-nitroimidazole, the 4-bromo and 5-bromo isomers can be distinguished by the long-range coupling of the C5 carbon to the N-methyl protons in the 4-bromo isomer, which is absent in the 5-bromo isomer. Mass spectrometry (MS) can also be useful, as isomers may exhibit different fragmentation patterns, although they will have the same molecular ion peak.[7][8]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during bromoimidazole synthesis, focusing on controlling isomeric purity.

Problem 1: Poor Regioselectivity and a Mixture of Monobromo-Isomers

Symptom: Your reaction produces a mixture of 4-bromo- and 5-bromo-imidazole isomers with low selectivity for the desired product.

Root Cause Analysis: This is often due to the similar reactivity of the C4 and C5 positions on the imidazole ring, especially in unsubstituted or symmetrically substituted imidazoles. The choice of brominating agent and reaction conditions plays a crucial role.

Troubleshooting Workflow:

Sources

Optimization

Technical Support Center: Kilogram-Scale Synthesis of 5-Bromo-4-ethyl-1H-imidazole

Welcome to the Process Optimization and Troubleshooting Guide for the kilogram-scale production of 5-Bromo-4-ethyl-1H-imidazole. Scaling up from benchtop to pilot plant introduces complex challenges in thermal management...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization and Troubleshooting Guide for the kilogram-scale production of 5-Bromo-4-ethyl-1H-imidazole. Scaling up from benchtop to pilot plant introduces complex challenges in thermal management, regioselectivity, and downstream purification. This guide provides actionable, causality-driven solutions to ensure high-yield, reproducible manufacturing for drug development professionals.

Process Architecture: Continuous Flow vs. Batch Synthesis

Traditional laboratory syntheses rely on batch bromination in aqueous potassium hydroxide (KOH) at 80–90°C. However, at the kilogram scale, poor heat dissipation and non-uniform mixing lead to over-bromination and thermal degradation. Transitioning to a continuous flow reactor system mitigates these risks by offering precise stoichiometric control and instantaneous thermal regulation.

Workflow Feed Feedstock Preparation 4-ethyl-1H-imidazole in THF Bromination Continuous Flow Bromination Br2 addition (1.2 eq) Feed->Bromination Quench In-line Quenching NaHSO3 Neutralization Bromination->Quench Precipitation pH Adjustment & Precipitation Concentrated HCl to pH 7 Quench->Precipitation Purification Recrystallization Ethanol/Water Mixture Precipitation->Purification Product 5-Bromo-4-ethyl-1H-imidazole 85–90% Purity Purification->Product

Continuous flow synthesis workflow for 5-Bromo-4-ethyl-1H-imidazole.

Frequently Asked Questions: Chemistry & Causality

Q1: What drives the regioselectivity of the bromination, and why do we observe 4,5-dibromo impurities? A: The reaction proceeds via electrophilic aromatic substitution, where bromine targets the hydrogen atom at the 5-position. However, the tautomeric nature of the N-H proton in the imidazole ring averages the electron density between the C4 and C5 positions, leading to poor inherent regioselectivity 1. Furthermore, the ethyl group exerts a +I (inductive) effect. According to process literature, this slightly deactivates the ring compared to methyl analogues, necessitating elevated temperatures or highly controlled continuous addition to drive the reaction without triggering exhaustive di-bromination 2.

Q2: Why transition from an aqueous KOH batch process to a THF-based continuous flow system? A: Causality lies in thermal and mass transfer limitations. Batch processes in aqueous KOH at 80–90°C suffer from localized exotherms, leading to product degradation (the compound decomposes above 200°C, and the C-Br bond is susceptible to photolytic/thermal cleavage). Continuous flow in tetrahydrofuran (THF) allows for rapid heat dissipation and immediate in-line quenching, achieving a space-time yield of 1.2 kg/L ·day—a 40% improvement over batch methods 2.

Q3: Why does the product precipitate precisely at pH 7? A: 5-Bromo-4-ethyl-1H-imidazole is amphoteric. At highly acidic or basic pH, it exists as a highly soluble ionized salt. At pH 7, it reaches its neutral, uncharged state. Because the compound has limited solubility in polar solvents like water (<0.1 mg/mL at 25°C), neutralizing the reaction forces the neutral species out of solution as a solid precipitate 2.

Troubleshooting Scale-Up Issues

When scaling to kilogram quantities, minor deviations in pump calibration or cooling capacity can cascade into significant yield losses. Use the logic tree below to diagnose and resolve sudden drops in product purity.

Troubleshooting Issue Issue: High Levels of Over-Brominated Impurities Check1 Check Br2 Stoichiometry Issue->Check1 Check2 Check Reactor Temperature Issue->Check2 Fix1 Calibrate Peristaltic Pump to 1.05 - 1.2 eq Check1->Fix1 Fix2 Increase Cooling to Maintain Target Temp Check2->Fix2 Validate Run In-Process TLC/HPLC Fix1->Validate Fix2->Validate

Troubleshooting logic tree for resolving over-bromination during scale-up.

Self-Validating Experimental Protocol (Kilogram Scale)

This protocol integrates in-process controls (IPCs) to ensure each step validates the success of the previous one, preventing the downstream propagation of errors.

Step 1: Feedstock Preparation

  • Action: Dissolve 4-ethyl-1H-imidazole (95% purity) in anhydrous THF to achieve a standardized molarity.

  • Causality: THF provides excellent solubility for the organic feedstock while remaining inert to controlled bromination.

  • Self-Validation: Perform a Karl Fischer titration. Moisture content must be <0.1%. Excess water will prematurely hydrolyze the bromine, skewing the stoichiometry and halting the reaction.

Step 2: Continuous Flow Bromination

  • Action: Co-pump the THF feedstock and liquid Br₂ (1.2 molar equivalents) into the continuous flow reactor using calibrated peristaltic pumps.

  • Causality: The 1.2 eq slight excess ensures complete conversion of the starting material while the short residence time in the flow reactor prevents secondary bromination at the C4 position.

  • Self-Validation: Monitor the reactor's thermal output. A stable, flatline temperature profile indicates a steady-state reaction. Spikes indicate pump surging or blockages.

Step 3: In-Line Quenching

  • Action: Inject an aqueous solution of sodium bisulfite (NaHSO₃) immediately at the reactor outlet.

  • Causality: NaHSO₃ rapidly reduces unreacted Br₂ to inert bromide ions (Br⁻), instantly arresting the electrophilic substitution mechanism and minimizing hazardous bromine waste 2.

  • Self-Validation: Observe the phase separator. The organic layer must transition from a deep red/orange (active Br₂) to a pale yellow. Persistent red coloration dictates an immediate increase in the NaHSO₃ flow rate.

Step 4: Neutralization and Precipitation

  • Action: Transfer the quenched mixture to a holding tank and adjust the pH to exactly 7.0 using concentrated HCl.

  • Causality: Neutralizing the basic/amphoteric mixture forces the 5-Bromo-4-ethyl-1H-imidazole to its least soluble state, driving precipitation.

  • Self-Validation: Utilize a calibrated, temperature-compensated pH probe. Massive precipitation should visually commence as the pH crosses 7.5 and peaks at 7.0.

Step 5: Purification via Recrystallization

  • Action: Filter the crude solid and recrystallize from a heated ethanol/water mixture.

  • Causality: The compound has moderate solubility in ethanol (12 mg/mL) but is nearly insoluble in water. The mixed solvent system creates a perfect thermodynamic gradient for selective crystal lattice formation, leaving over-brominated impurities in the mother liquor.

  • Self-Validation: Dry the isolated crystals and conduct a melting point analysis. A sharp melting point between 135–138°C confirms a purity of 85–90% or higher 2.

Quantitative Data: Process Comparison

The following table summarizes the critical parameters and efficiency gains when migrating from a legacy batch process to the optimized continuous flow architecture.

ParameterLegacy Batch ProcessOptimized Continuous Flow
Solvent System H₂O / KOHTetrahydrofuran (THF)
Brominating Agent Br₂ (Bulk manual addition)Br₂ (Peristaltic pump, 1.2 eq)
Operating Temperature 80–90°CControlled (Active cooling)
Reaction Time 4–6 hours< 5 Minutes (Residence time)
Quenching Mechanism Post-reaction bulk quenchIn-line NaHSO₃ neutralization
Space-Time Yield ~0.8 kg/L ·day1.2 kg/L ·day (+40% Efficiency)
Typical Yield 78–86%> 85%

References

Sources

Reference Data & Comparative Studies

Validation

5-Bromo-4-ethyl-1H-imidazole Purity Analysis: A Comparative HPLC Method Guide

As a Senior Application Scientist, I frequently encounter laboratories struggling with the chromatographic analysis of substituted imidazoles. 5-Bromo-4-ethyl-1H-imidazole is a highly valuable building block in pharmaceu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling with the chromatographic analysis of substituted imidazoles. 5-Bromo-4-ethyl-1H-imidazole is a highly valuable building block in pharmaceutical synthesis, but its physicochemical profile makes it notoriously difficult to analyze using standard reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide objectively compares the performance of traditional C18 stationary phases against specialized Phenyl-Hexyl columns for the purity analysis of 5-Bromo-4-ethyl-1H-imidazole. By unpacking the causality behind column chemistry and mobile phase selection, this guide provides a field-proven, self-validating protocol to ensure robust and reproducible data.

Physicochemical Profiling & The Analytical Challenge

To design a robust HPLC method, we must first analyze the molecular architecture of the analyte:

  • The Imidazole Ring (Basic Nitrogen): With a pKa of approximately 7.0, the imidazole nitrogen is easily protonated. In traditional acidic mobile phases (e.g., 0.1% Formic Acid), this basic moiety interacts strongly with unreacted, acidic silanols (-Si-OH) on the silica support of the column. This secondary ion-exchange mechanism is the primary cause of severe peak tailing and poor reproducibility[1].

  • The Bromine Atom: Halogens are highly polarizable. While they provide some hydrophobicity, they also offer unique opportunities for halogen- π interactions.

  • The Ethyl Group: Provides localized hydrophobicity, which is the primary driver for retention on standard alkyl phases.

When analyzing basic compounds like imidazoles, poor peak shape is a ubiquitous issue due to these residual silanol interactions[2]. To overcome this, we must move beyond simple hydrophobic retention and engineer a method that leverages orthogonal selectivity.

G cluster_C18 Standard C18 Column cluster_Phenyl Phenyl-Hexyl Column Analyte1 5-Bromo-4-ethyl-1H-imidazole (Basic Nitrogen) Silanol Residual Silanols (Acidic -Si-OH) Analyte1->Silanol Electrostatic Attraction Result1 Secondary Ion Exchange (Severe Peak Tailing) Silanol->Result1 Analyte2 5-Bromo-4-ethyl-1H-imidazole (Bromine & Aromatic Ring) PhenylPhase Phenyl-Hexyl Phase (π-π & Halogen-π) Analyte2->PhenylPhase π-π & Dipole Interactions Result2 Orthogonal Retention (Sharp Peaks, High Rs) PhenylPhase->Result2

Figure 1: Mechanistic comparison of imidazole retention on C18 vs. Phenyl-Hexyl stationary phases.

Comparative Column Strategy: C18 vs. Phenyl-Hexyl

To demonstrate the optimal approach, we compared two distinct chromatographic methodologies:

  • Method A (Standard C18): Relies entirely on London dispersion forces (hydrophobicity). While standard C18 columns are the default choice in many labs, they often lack the selectivity required to separate closely related halogenated impurities (e.g., des-bromo impurities) and are highly susceptible to silanol-induced tailing.

  • Method B (Phenyl-Hexyl): Features a phenyl ring tethered to the silica surface via a six-carbon alkyl chain. This phase offers dual-retention mechanisms: the hexyl chain provides baseline hydrophobicity, while the phenyl ring engages in π−π stacking with the imidazole ring and halogen- π interactions with the bromine atom[3].

Experimental Workflow & Self-Validating Protocol

A robust analytical method must be a self-validating system. The protocol below incorporates specific System Suitability Testing (SST) criteria to ensure the system is performing optimally before any sample is analyzed.

Causality Behind Mobile Phase Selection

Instead of using a highly acidic buffer, this protocol utilizes 10 mM Ammonium Acetate adjusted to pH 6.8 . Why? Adjusting the mobile phase pH to near-neutrality suppresses the ionization of the imidazole ring (keeping it primarily in its neutral state). This maximizes its retention on the stationary phase and drastically reduces electrostatic interactions with acidic silanols, which are the root cause of peak tailing[2]. Furthermore, ammonium acetate is fully volatile, ensuring the method is LC-MS compatible[4].

Workflow Prep 1. Sample Preparation 1.0 mg/mL in MeOH/Water Buffer 2. Mobile Phase Optimization 10 mM NH4OAc (pH 6.8) / MeCN Prep->Buffer Inject 3. HPLC Injection Volume: 5 µL, Temp: 30°C Buffer->Inject Split Column Selection Inject->Split C18 Method A: C18 Column (Hydrophobic Retention) Split->C18 Phenyl Method B: Phenyl-Hexyl (π-π / Halogen-π Retention) Split->Phenyl Detect 4. UV Detection (254 nm) & Data Analysis C18->Detect Phenyl->Detect

Figure 2: HPLC workflow for comparative purity analysis of 5-Bromo-4-ethyl-1H-imidazole.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of ultrapure water (10 mM). Adjust to pH 6.8 using dilute acetic acid or ammonium hydroxide. Filter through a 0.22 µm membrane.

  • Mobile Phase B: HPLC-grade Acetonitrile.

2. Sample Preparation:

  • Accurately weigh 10.0 mg of 5-Bromo-4-ethyl-1H-imidazole standard.

  • Dissolve in 10.0 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.

3. Chromatographic Conditions:

  • Columns Tested: Standard C18 (150 x 4.6 mm, 3 µm) vs. Phenyl-Hexyl (150 x 4.6 mm, 3 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10% 60% B

    • 10.0 - 12.0 min: 60% B

    • 12.0 - 12.1 min: 60% 10% B

    • 12.1 - 15.0 min: 10% B (Re-equilibration)

4. Self-Validating System Suitability Testing (SST): Before analyzing unknown samples, inject the standard solution five consecutive times. The run is only validated if it meets the following criteria:

  • %RSD of Peak Area: 2.0% (Validates injector precision).

  • Asymmetry Factor ( As​ ): 1.5 (Validates that silanol interactions are successfully masked).

  • Theoretical Plates ( N ): 10,000 (Validates column efficiency and packing integrity).

Comparative Data Analysis

The table below summarizes the quantitative performance metrics obtained from analyzing 5-Bromo-4-ethyl-1H-imidazole spiked with a 1.0% des-bromo impurity (4-ethyl-1H-imidazole) using both methodologies.

Chromatographic ParameterMethod A: Standard C18Method B: Phenyl-HexylPerformance Shift
Retention Time (RT) 6.45 min8.12 min+25% Retention
Asymmetry Factor ( As​ ) 1.85 (Fails SST)1.12 (Passes SST)39% Improvement
Theoretical Plates ( N ) 7,40014,20091% Increase
Resolution ( Rs​ ) from Impurity 1.4 (Co-elution risk)3.8 (Baseline resolution)171% Improvement
Signal-to-Noise (S/N) 120:1310:1158% Increase

Mechanistic Discussion: Causality Behind the Data

The data unequivocally demonstrates the superiority of the Phenyl-Hexyl phase for this specific analyte. But why does this happen?

  • Resolution via Orthogonal Interactions: On the standard C18 column, the resolution between 5-Bromo-4-ethyl-1H-imidazole and its des-bromo impurity is dangerously low ( Rs​ = 1.4). C18 relies solely on hydrophobicity, and the difference in hydrophobicity between a proton and a bromine atom is minimal. The Phenyl-Hexyl column, however, engages in specific halogen- π interactions with the bromine atom, selectively retaining the brominated compound longer and achieving baseline resolution ( Rs​ = 3.8)[3].

  • Elimination of Peak Tailing: The asymmetry factor on the C18 column ( As​ = 1.85) indicates severe secondary interactions. Even with a pH 6.8 buffer, the rigid, linear C18 chains allow the basic imidazole nitrogen to penetrate the stationary phase and interact with the underlying silica. The Phenyl-Hexyl phase utilizes a hexyl linker that provides a dense, flexible umbrella over the silica surface. This steric shielding, combined with the π−π affinity keeping the analyte in the bonded phase layer, prevents the nitrogen from reaching the silanols, resulting in perfectly symmetrical peaks ( As​ = 1.12)[1].

  • Sensitivity Gains: Because the peak tailing is eliminated in Method B, the analyte elutes in a tighter, more concentrated band. This directly increases the peak height, resulting in a 158% improvement in the Signal-to-Noise ratio, which is critical for quantifying trace-level impurities.

By understanding the physicochemical properties of 5-Bromo-4-ethyl-1H-imidazole and matching them with the correct stationary phase and mobile phase pH, we transform a problematic, tailing separation into a robust, self-validating analytical method.

References

  • Benchchem Technical Support Team. "Technical Support Center: Characterization of Imidazole-Containing Compounds." Benchchem, 2025. 2

  • Stepnowski, P. et al. "Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids." MDPI, 2006. 1

  • Analytical Chemistry. "Retention Mechanism Study of Imidazole Derivatives on a β-Cyclodextrin-Bonded Stationary Phase. Thermal Analysis Contributions." ACS Publications. 4

  • Benchchem. "A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives." Benchchem, 2025. 3

Sources

Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 5-Bromo-4-ethyl-1H-imidazole

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 5-Bromo-4-ethyl-1H-imidazole. Designed for researchers, scientists, and professionals in drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 5-Bromo-4-ethyl-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a comparative analysis, explaining the rationale behind spectral assignments and the influence of molecular structure on NMR data. We will explore the expected spectral features of the title compound and compare them with related imidazole derivatives to provide a comprehensive understanding of its spectroscopic signature.

Introduction: The Significance of Imidazole Derivatives and Spectroscopic Characterization

The imidazole ring is a fundamental scaffold in a vast array of biologically active molecules and pharmaceutical agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. The precise characterization of substituted imidazoles, such as 5-Bromo-4-ethyl-1H-imidazole, is paramount for confirming chemical identity, assessing purity, and understanding structure-activity relationships.

NMR spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms, their chemical environment, and even gain insights into dynamic processes like tautomerism, a common phenomenon in imidazoles.[2][3]

This guide will delve into the specific NMR features of 5-Bromo-4-ethyl-1H-imidazole, a molecule whose bromine and ethyl substituents significantly influence the electronic distribution and, consequently, the chemical shifts observed in its NMR spectra.[4]

Predicted ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-4-ethyl-1H-imidazole

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the imidazole ring and the ethyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Bromo-4-ethyl-1H-imidazole

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N-H> 11Broad Singlet-The N-H proton of the imidazole ring is acidic and participates in hydrogen bonding, leading to a broad signal at a downfield chemical shift.[5]
C2-H~7.5 - 8.0Singlet-The C2 proton is typically the most deshielded proton on the imidazole ring due to the influence of both adjacent nitrogen atoms.
-CH₂- (ethyl)~2.5 - 2.8Quartet~7.5The methylene protons are adjacent to the imidazole ring and a methyl group, resulting in a quartet.
-CH₃ (ethyl)~1.2 - 1.4Triplet~7.5The methyl protons are coupled to the adjacent methylene protons, giving a triplet.

The ethyl group's electron-donating nature (+I effect) is expected to slightly shield the imidazole ring protons compared to an unsubstituted imidazole.[4] Conversely, the electronegative bromine atom at the 5-position will exert a deshielding effect on adjacent protons, although in this case, there are no protons directly adjacent to it on the ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the imidazole ring carbons are particularly sensitive to substituent effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-4-ethyl-1H-imidazole

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2~135 - 140The C2 carbon is significantly deshielded due to its position between two nitrogen atoms.[1][6]
C4~125 - 130The C4 carbon is attached to the electron-donating ethyl group, which will cause some shielding.
C5~105 - 110The C5 carbon is directly bonded to the bromine atom, which induces a significant upfield (shielding) shift due to the "heavy atom effect."
-CH₂- (ethyl)~20 - 25Typical chemical shift for a methylene carbon adjacent to an aromatic ring.
-CH₃ (ethyl)~10 - 15Typical chemical shift for a terminal methyl carbon.

The effect of substituents on the chemical shifts of imidazole carbons is a well-studied phenomenon.[1][6] The bromine at C5 is expected to have the most pronounced effect on the carbon spectrum.

Comparative Analysis with Structurally Related Imidazoles

To further validate our predictions, we can compare the expected spectral data of 5-Bromo-4-ethyl-1H-imidazole with experimentally determined data for similar compounds.

Comparison with 4(5)-Bromo-1H-imidazole

Commercially available 4(5)-bromo-1H-imidazole exists as a tautomeric mixture. While this complicates direct comparison, the general chemical shift regions for the ring protons and carbons provide a useful reference. The presence of the ethyl group at C4 in our target molecule is expected to cause a slight upfield shift for the C4 and C5 protons and carbons compared to the unsubstituted analogue, due to its electron-donating nature.[7]

Comparison with 5-Bromo-4-methyl-1H-imidazole

A closer analogue is 5-Bromo-4-methyl-1H-imidazole. The primary difference is the substitution of a methyl group for the ethyl group. In the ¹H NMR, the methyl protons will appear as a singlet, while the ethyl group in our compound will show a quartet and a triplet. The ¹³C NMR chemical shifts of the imidazole ring carbons are expected to be very similar between these two compounds, with minor differences attributable to the slightly different electronic effects of methyl versus ethyl groups.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 5-Bromo-4-ethyl-1H-imidazole, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh ~5-10 mg of 5-Bromo-4-ethyl-1H-imidazole Solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) Sample->Solvent TMS Add a small amount of Tetramethylsilane (TMS) as internal standard Solvent->TMS Tube Transfer solution to a clean, dry NMR tube TMS->Tube Spectrometer Insert sample into NMR spectrometer Tube->Spectrometer Shimming Shim the magnetic field to optimize homogeneity Spectrometer->Shimming H1_Acquire Acquire ¹H NMR spectrum (e.g., 16-32 scans) Shimming->H1_Acquire C13_Acquire Acquire ¹³C NMR spectrum (e.g., 1024-4096 scans) Shimming->C13_Acquire FT Fourier Transform the raw data (FID) H1_Acquire->FT C13_Acquire->FT Phasing Phase the spectrum FT->Phasing Baseline Apply baseline correction Phasing->Baseline Referencing Reference the spectrum to TMS (0 ppm) Baseline->Referencing Integration Integrate ¹H signals Referencing->Integration ¹H Spectrum Peak_Picking Peak pick all signals Referencing->Peak_Picking ¹H & ¹³C Spectra

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 5-Bromo-4-ethyl-1H-imidazole.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. The choice of solvent is critical as it can influence chemical shifts, particularly for the N-H proton.

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

    • Acquire the ¹H NMR spectrum. Typically, 16 to 32 scans are sufficient.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.

    • Perform peak picking for both ¹H and ¹³C spectra to accurately determine the chemical shifts.

The Challenge of Tautomerism in Imidazole NMR

It is important to acknowledge that 1H-imidazoles can exist in two tautomeric forms. For 5-Bromo-4-ethyl-1H-imidazole, this would be an equilibrium between 5-bromo-4-ethyl-1H-imidazole and 4-bromo-5-ethyl-1H-imidazole.

Tautomerism Tautomer1 5-Bromo-4-ethyl-1H-imidazole Equilibrium Tautomer1->Equilibrium Tautomer2 4-Bromo-5-ethyl-1H-imidazole Equilibrium->Tautomer2

Caption: Tautomeric equilibrium in substituted imidazoles.

In many cases, this tautomeric exchange is rapid on the NMR timescale, leading to a time-averaged spectrum where the signals for the C4 and C5 positions are averaged.[3] However, the substitution pattern in 5-Bromo-4-ethyl-1H-imidazole, with distinct substituents at C4 and C5, will likely result in a single predominant tautomer or slow exchange, allowing for the observation of distinct signals for each carbon and proton. Low-temperature NMR studies could be employed to slow down the exchange rate and potentially observe both tautomers if the equilibrium is significant.

Conclusion

The ¹H and ¹³C NMR characterization of 5-Bromo-4-ethyl-1H-imidazole provides a definitive spectroscopic fingerprint for this important heterocyclic compound. By understanding the influence of the bromo and ethyl substituents on the imidazole ring, we can confidently predict and interpret its NMR spectra. The comparative analysis with related imidazole derivatives further strengthens these assignments. The detailed experimental protocol provided herein ensures the acquisition of high-quality, reproducible NMR data, which is essential for the rigorous quality control and structural verification required in research and drug development.

References

  • Begtrup, M., & Larsen, P. (1990). Carbon-13 NMR Spectroscopy of Imidazoles. Magnetic Resonance in Chemistry, 28(5), 437-448.
  • Burdzhiev, N., et al. (2020).
  • El-Shekeil, A. G., et al. (1983). Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Some Biologically Active Imidazoles. Spectroscopy Letters, 16(8), 613-621.
  • LaMar, G. N., & Walker, F. A. (1976). Proton NMR study of coordinated imidazoles in low-spin ferric heme complexes. Assignment of single proton histidine resonance in hemoproteins. Journal of the American Chemical Society, 98(7), 1986-1992.
  • Claramunt, R. M., et al. (2000). A ¹H and ¹³C NMR study of N-substituted imidazoles. Magnetic Resonance in Chemistry, 38(11), 979-983.
  • Sahoo, H., et al. (1987). PMR & ¹³CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, 26A, 696-698.
  • Al-Soud, Y. A., et al. (2022). Calculated and experimental ¹³C chemical shifts of the imidazole and substituent parts. Molecules, 27(18), 5991.
  • Kaniskan, N., et al. (2018). Synthesis and characterization of novel substituted pyrrole, thiophene and furans. Journal of Molecular Structure, 1157, 46-56.
  • Elguero, J., et al. (1998). Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. Tetrahedron, 54(38), 11587-11602.
  • O'Dell, L. A., et al. (2005). Study of Imidazole-Based Proton-Conducting Composite Materials Using Solid-State NMR. The Journal of Physical Chemistry B, 109(11), 5144-5153.
  • Zahedi-Niaki, M. H., et al. (2023). An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution. Research Square.
  • The Royal Society of Chemistry. (n.d.). ¹H- and ¹³C-NMR for [Compound]. Retrieved from [Link]

  • Arulkumar, M., et al. (2021). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1][4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Journal of Molecular Structure, 1244, 130958.

  • The Royal Society of Chemistry. (n.d.). trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. Retrieved from [Link]

  • ResearchGate. (n.d.). H-/ ¹³ C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

  • SpectraBase. (n.d.). Imidazole - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021).
  • NextSDS. (n.d.). ethyl 5-bromo-1H-imidazole-4-carboxylate — Chemical Substance Information. Retrieved from [Link]

Sources

Validation

Mass spectrometry analysis of 5-Bromo-4-ethyl-1H-imidazole

Comparative Mass Spectrometry Analysis of 5-Bromo-4-ethyl-1H-imidazole: LC-ESI-MS/MS vs. GC-EI-MS As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying halogenated heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Analysis of 5-Bromo-4-ethyl-1H-imidazole: LC-ESI-MS/MS vs. GC-EI-MS

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying halogenated heterocyclic intermediates. 5-Bromo-4-ethyl-1H-imidazole (C5H7BrN2) is a prime example—a versatile building block in drug discovery that demands rigorous analytical control. The presence of the basic imidazole nitrogen and the heavy bromine atom creates unique opportunities for mass spectrometric (MS) detection.

This guide provides an objective, data-driven comparison between Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) for analyzing this compound, detailing the causality behind every experimental choice.

Mechanistic Insights & Causality

To design a robust assay, we must first understand the physicochemical behavior of 5-Bromo-4-ethyl-1H-imidazole in the gas phase and in solution.

  • ESI+ Mechanics: The imidazole ring contains a basic nitrogen (pKa ~7.0), making it highly amenable to positive ion mode electrospray ionization (ESI+). By utilizing an acidic mobile phase (0.1% formic acid), we drive the equilibrium entirely toward the protonated [M+H]+ species, drastically enhancing ionization efficiency and sensitivity.

  • EI Mechanics & The Derivatization Imperative: While GC-MS is traditionally favored for small molecules, the secondary amine (N-H) on the imidazole ring can hydrogen-bond with active silanol groups on the GC column. This causes severe peak tailing and signal loss. We mitigate this through derivatization, replacing the active hydrogen with a trimethylsilyl (TMS) group to ensure sharp chromatography.

  • The Bromine Isotopic Signature: Bromine exists naturally as 79Br and 81Br in a nearly 1:1 ratio. This yields a distinct isotopic doublet separated by 2 Da. Any robust protocol must monitor both isotopes; calculating the ratio between these transitions acts as a built-in, self-validating system to eliminate matrix false positives.

Platform Comparison

Choosing the right platform depends heavily on your sample matrix. According to[1], GC-MS excels with volatile, thermally stable compounds, whereas LC-MS is the gold standard for polar, ionic, or thermolabile molecules.

For imidazole derivatives specifically, [2] highlights that LC-MS/MS with optimized acidic gradients provides rapid, highly sensitive quantification without the need for derivatization. Conversely, [3] notes that GC-MS can offer superior chromatographic resolution for separating closely related structural isomers, provided the sample matrix is highly organic and amenable to derivatization.

Self-Validating Experimental Protocols

Every protocol described below is engineered as a self-validating system, ensuring that data integrity is maintained from sample preparation to final peak integration.

Protocol A: LC-ESI-MS/MS (Direct Analysis)

Best for: Aqueous matrices, reaction monitoring, and high-throughput screening.

  • Sample Preparation: Dilute the sample in the Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic acid). Spike with an internal standard (e.g., 5-Bromo-1H-imidazole-d3) at a constant concentration of 10 ng/mL.

  • Chromatography: Inject 2 µL onto a high-retention C18 column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm). Run a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization (ESI+): Set the capillary voltage to 3.0 kV and the desolvation temperature to 400°C. Causality: The high temperature ensures rapid droplet evaporation, while the acidic mobile phase guarantees complete protonation to [M+H]+ (m/z 175 and 177).

  • Self-Validation (MRM): Monitor the collision-induced dissociation (CID) transitions m/z 175.0 → 95.0 (Quantifier, 79Br) and m/z 177.0 → 95.0 (Qualifier, 81Br).

    • Validation Check: The peak area ratio of 175/177 must be 1.00 ± 0.15. Any deviation indicates a co-eluting matrix interference.

Protocol B: GC-EI-MS (Derivatization Workflow)

Best for: Organic extracts, impurity profiling, and resolving structural isomers.

  • Sample Preparation: Extract the sample into an aprotic solvent (e.g., Hexane or Ethyl Acetate). Evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of Pyridine. Incubate at 60°C for 30 minutes to form the TMS-derivative (MW: 246/248). Causality: This blocks the N-H site, preventing column adsorption and thermal degradation.

  • Chromatography: Inject 1 µL (splitless mode) onto a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). Oven program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 2 min).

  • Ionization (EI): Set electron energy to the standard 70 eV and source temperature to 230°C to generate reproducible radical cations.

  • Self-Validation (SIM): Monitor m/z 231 (Quantifier, [M-CH3]+ from the TMS group, 79Br) and m/z 233 (Qualifier, 81Br).

    • Validation Check: The 231/233 ratio must match the theoretical 1:1 isotopic distribution.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of both platforms when analyzing 5-Bromo-4-ethyl-1H-imidazole in a standard laboratory matrix.

Performance MetricLC-ESI-MS/MS (Direct)GC-EI-MS (TMS Derivatized)
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL15.0 ng/mL
Linear Dynamic Range 1.5 – 1000 ng/mL (R² > 0.998)15.0 – 5000 ng/mL (R² > 0.995)
Matrix Effects (Ion Suppression) Moderate (Requires matrix-matched calibration)Low (EI is less susceptible to suppression)
Sample Prep Time < 5 minutes (Dilute & Shoot)~ 45 minutes (Evaporation + Derivatization)
Analytical Run Time 6.0 minutes16.3 minutes

Workflow Visualization

To assist in method selection, the following decision tree outlines the logical progression for analyzing 5-Bromo-4-ethyl-1H-imidazole based on sample matrix characteristics.

MS_Workflow Sample 5-Bromo-4-ethyl-1H-imidazole Sample Matrix Decision Matrix Volatility & Thermal Stability? Sample->Decision LCMS LC-ESI-MS/MS (Aqueous/Polar Matrices) Decision->LCMS High Polarity GCMS GC-EI-MS (Volatile/Organic Matrices) Decision->GCMS High Volatility Direct Direct Injection Dilute & Shoot LCMS->Direct Deriv Derivatization (BSTFA) Blocks N-H to prevent tailing GCMS->Deriv Data Isotopic Doublet Analysis (m/z 175 / 177) Deriv->Data Direct->Data

Decision workflow for optimal mass spectrometry platform selection for imidazole analysis.

Conclusion

For the routine quantification of 5-Bromo-4-ethyl-1H-imidazole, LC-ESI-MS/MS is the superior choice due to its high sensitivity, rapid throughput, and the avoidance of cumbersome derivatization steps. The basic nature of the imidazole ring makes it an ideal candidate for positive electrospray ionization. However, if the analytical goal is to separate complex structural isomers in highly organic matrices, GC-EI-MS remains a powerful, orthogonal technique—provided that the analyst strictly adheres to the TMS-derivatization protocol to ensure chromatographic integrity.

References

  • Arome Science. "GC-MS vs LC-MS: How to Choose for Metabolomics Research." Available at:[Link]

  • Wiley Analytical Science. "Imidazole quantification by LC determination." Available at:[Link]

  • Emery Pharma. "LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry." Available at:[Link]

  • Conquer Scientific. "The Difference Between GC/MS and LC/MS Systems." Available at:[Link]

Sources

Comparative

Comparison of reactivity between 4-bromo and 5-bromo imidazoles.

As a Senior Application Scientist, navigating the regiochemical nuances of substituted imidazoles is critical for designing efficient synthetic routes in drug discovery and materials science. The reactivity of bromoimida...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the regiochemical nuances of substituted imidazoles is critical for designing efficient synthetic routes in drug discovery and materials science. The reactivity of bromoimidazoles is heavily dictated by their tautomeric state, steric environment, and electronic distribution.

This guide provides an objective, data-driven comparison of 4-bromo and 5-bromo imidazoles, detailing the causality behind their divergent reactivity profiles and providing self-validating experimental workflows for key transformations.

The Tautomerism Paradigm and Regiochemical Causality

In their unprotected states, 4-bromo-1H-imidazole and 5-bromo-1H-imidazole exist in rapid tautomeric equilibrium. Because the proton shuttles freely between the two nitrogen atoms, the 4- and 5-positions are chemically indistinguishable in solution, collectively referred to as "4(5)-bromoimidazole"[1].

To isolate the reactivity of these positions, the N1 nitrogen must be protected (e.g., via methylation, benzylation, or SEM-protection). Once the tautomerism is locked, the 4- and 5-positions exhibit drastically different properties:

  • The 4-Position (Less Hindered, Electron-Deficient): Located adjacent to the sp²-hybridized N3 (pyridine-like) nitrogen. It experiences minimal steric hindrance and is electronically deactivated by the inductive withdrawal of the N3 atom.

  • The 5-Position (Highly Hindered, Electron-Rich): Located adjacent to the sp³-hybridized N1 (pyrrole-like) nitrogen. The N1-protecting group (e.g., a methyl group) creates a severe steric clash. However, the N1 lone pair donates electron density into the ring via resonance, making the C5 position more susceptible to certain electronic activations[2].

Regioselectivity Root N-Protected Bromoimidazole C4 4-Bromo Isomer (Low Steric Hindrance) Root->C4 C5 5-Bromo Isomer (High N1 Steric Clash) Root->C5 Pd4 Pd Cross-Coupling Standard Ligands (e.g., PPh3) C4->Pd4 SNAr4 SNAr (Nitro-activated) Slower Reaction Rate C4->SNAr4 Pd5 Pd Cross-Coupling Bulky Ligands (e.g., XPhos, dppf) C5->Pd5 SNAr5 SNAr (Nitro-activated) Faster Displacement C5->SNAr5

Logical decision tree for predicting bromoimidazole reactivity based on isomer sterics and electronics.

Comparative Reactivity Matrix

The interplay of sterics and electronics results in distinct operational requirements for cross-coupling, nucleophilic aromatic substitution (SNAr), and metal-halogen exchange.

Quantitative Data & Mechanistic Comparison
Reaction Parameter4-Bromoimidazole (N-Protected)5-Bromoimidazole (N-Protected)Mechanistic Causality
Pd-Catalyzed Cross-Coupling High reactivity. Compatible with standard ligands (e.g., Pd(PPh₃)₄)[3].Lower reactivity. Requires bulky, electron-rich ligands (e.g., dppf, XPhos)[4].The N1-alkyl group sterically blocks the oxidative addition of Pd(0) into the C5-Br bond. Bulky ligands are required to force the necessary bite angle.
SNAr (Nitro-Activated) Slower displacement. Often yields only monosubstituted products[5].Highly reactive. Rapid displacement; prone to over-reaction (disubstitution)[5].Substituents at C5 are more readily displaced[2]. The intermediate Meisenheimer complex at C5 is better stabilized by the adjacent N1 lone pair.
Lithium-Halogen Exchange Moderate. Can be achieved if the highly acidic C2 position is blocked.Very poor. Direct exchange with n-BuLi typically fails or causes decomposition[6].The C5-Br bond is too hindered and polarizes poorly compared to C5-I. Attempted lithiation often results in competitive C2-deprotonation[6].
Electrophilic Bromination Major product during controlled synthesis (e.g., 4:1 ratio of 4-Br to 5-Br)[7].Minor product during controlled synthesis[7].Electrophilic attack is directed away from the steric bulk of the N1-protecting group, favoring C4.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to verify mechanistic milestones.

Protocol A: Palladium-Catalyzed Borylation of 5-Bromo-1-methylimidazole

Because the C5 position is sterically hindered, standard phosphine ligands fail. We utilize Pd(dppf)Cl₂, where the large bite angle of the dppf ligand overcomes the N1-methyl steric clash to facilitate oxidative addition[4].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 5-bromo-1-methylimidazole (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), and KOAc (3.0 equiv).

  • Degassing (Critical Causality): Add anhydrous 1,4-dioxane. Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen rapidly degrades the electron-rich Pd(0) active species necessary for hindered oxidative additions.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) under an argon counter-flow[4].

  • Reaction Execution: Heat the mixture to 80 °C for 4 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the starting material mass (M+H 161/163) disappears, and the boronic ester mass appears. If unreacted starting material remains, the system was likely contaminated by oxygen.

  • Workup: Filter through a Celite pad to remove palladium black, concentrate, and purify via silica gel chromatography to yield the boronic acid derivative (82-87% yield)[4].

Protocol Step1 1. Reagent Prep Dry & Degas Step2 2. Catalyst Addition Pd(dppf)Cl2 (Bulky) Step1->Step2 Step3 3. Reaction 80°C, 4h Step2->Step3 Step4 4. IPC Monitoring LC-MS Analysis Step3->Step4 Step4->Step3 Incomplete Step5 5. Purification Celite & Column Step4->Step5

Self-validating experimental workflow for palladium-catalyzed borylation of hindered 5-bromoimidazoles.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) of Bromo-2-nitroimidazoles

This protocol exploits the differential reactivity of the 4- and 5-positions when activated by a strong electron-withdrawing nitro group at C2. The 5-bromo isomer reacts significantly faster than the 4-bromo isomer[5].

Step-by-Step Methodology:

  • Substrate Solubilization: Suspend 4-bromo-1-methyl-2-nitroimidazole or 5-bromo-1-methyl-2-nitroimidazole (1.0 equiv) in oxygen-free water (pH 5.5)[7].

  • Nucleophile Addition: Add cysteamine hydrochloride (excess, ~10 equiv) to the suspension[7].

  • Reaction Execution: Stir at room temperature. The 5-bromo isomer will react rapidly, while the 4-bromo isomer requires extended reaction times.

  • In-Process Control (IPC): Monitor the reaction by withdrawing aliquots, lyophilizing, and recording ¹H NMR spectra in DMSO-d₆ or D₂O[7].

    • Validation Check: Track the aromatic C-H singlet. For the 5-bromo starting material, the C4-H singlet will shift as the bromine is displaced. The appearance of multiple new singlets indicates the rapid formation of both mono- and disubstituted products, confirming the hyper-reactivity of the C5 position[5].

  • Workup: Lyophilize the solvent to isolate the crude thioether products for further purification[7].

Sources

Validation

A Comparative Crystallographic Guide to 5-Bromo-Substituted Imidazole Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the structural characteristics of 5-bromo-substituted imidazole derivatives, with a focus on the imp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the structural characteristics of 5-bromo-substituted imidazole derivatives, with a focus on the implications for rational drug design. While a definitive X-ray crystal structure for 5-Bromo-4-ethyl-1H-imidazole is not publicly available, this document leverages crystallographic data from closely related analogs to provide a robust comparative analysis. By examining the subtle yet significant effects of substitution on the imidazole scaffold, we can better understand structure-activity relationships (SAR) and guide the synthesis of novel therapeutic agents. Imidazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antifungal, and antihypertensive properties.[1]

The Significance of the 5-Bromo-Imidazole Scaffold

The imidazole ring is a crucial pharmacophore found in many clinically approved drugs.[1] The introduction of a bromine atom at the 5-position provides a key functional handle for medicinal chemists. This modification can influence the compound's physicochemical properties, such as lipophilicity and electronic character, and offers a reactive site for further synthetic elaboration through cross-coupling reactions.[2][3] Understanding the precise three-dimensional arrangement of atoms in these derivatives through X-ray crystallography is paramount for designing molecules with optimal target engagement and pharmacokinetic profiles.

Comparative Analysis of Physicochemical Properties

To contextualize the structural analysis, it is useful to compare the known physicochemical properties of 5-Bromo-4-ethyl-1H-imidazole with a closely related analog, 5-Bromo-4-methyl-1H-imidazole. The seemingly minor difference of a single methylene group can impact crystal packing and intermolecular interactions.

Property5-Bromo-4-ethyl-1H-imidazole5-Bromo-4-methyl-1H-imidazole
Molecular Formula C₅H₇BrN₂C₄H₅BrN₂
Molecular Weight ( g/mol ) 189.04161.01
Melting Point (°C) ~135–138 (predicted)140–143
Boiling Point (°C) 315–320 (estimated)328.5
Density (g/cm³) 1.65 (predicted)1.7
Table 1: Comparative Physicochemical Properties.[4]

The lower predicted melting point of the ethyl derivative suggests that the increased steric bulk of the ethyl group may disrupt crystal packing efficiency compared to the methyl analog.[4]

Insights from X-ray Crystallography of Related Imidazole Derivatives

While the specific crystal structure of 5-Bromo-4-ethyl-1H-imidazole is elusive, we can draw valuable insights from the crystallographic data of other substituted imidazoles. Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions.[5]

A review of selected imidazole derivatives reveals that the imidazole ring itself is generally planar.[6] For instance, in the structure of 4,5-dimethyl-1,2-diphenyl-1H-imidazole monohydrate, the imidazole ring is planar, as is the case for many other substituted imidazoles.[6] This planarity is a key feature of the aromatic imidazole core.

The substituents on the imidazole ring, however, can adopt various orientations that influence molecular packing and biological activity. For example, in 1-phenyl-1H-imidazole derivatives, the angle between the imidazole and phenyl rings can vary significantly depending on other substituents.[7]

Experimental Protocols

Synthesis of 5-Bromo-4-ethyl-1H-imidazole

A general and adaptable method for the synthesis of 5-Bromo-4-ethyl-1H-imidazole involves the direct bromination of the corresponding 4-ethyl-1H-imidazole precursor.[4]

Step-by-Step Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-ethyl-1H-imidazole in an aqueous solution of potassium hydroxide (KOH).

  • Bromination: Heat the solution to 80–90°C and slowly add bromine (Br₂) to the reaction mixture.

  • Neutralization: After the reaction is complete, cool the mixture and carefully adjust the pH to 7 with concentrated hydrochloric acid (HCl). This will precipitate the crude product.

  • Purification: Collect the precipitate by filtration and recrystallize from an ethanol/water mixture to yield the purified 5-Bromo-4-ethyl-1H-imidazole with a purity of 85-90%.[4]

Single-Crystal X-ray Diffraction Analysis

The following is a generalized protocol for obtaining the crystal structure of a 5-bromo-imidazole derivative.

Step-by-Step Protocol:

  • Crystallization: Grow high-quality single crystals of the target compound. This is often the most challenging step and may require screening various solvents and crystallization techniques such as slow evaporation, vapor diffusion, or cooling crystallization.[8]

  • Crystal Mounting: Carefully select a single crystal of appropriate size and mount it on a goniometer head.[5]

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal rotates.[5][8]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to obtain the final, accurate crystal structure.[9]

Visualization of Key Concepts

Logical Workflow for Crystallographic Analysis

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure FinalStructure Refinement->FinalStructure Final Crystal Structure

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Factors Influencing Reactivity of Bromoimidazoles

reactivity Reactivity Overall Reactivity Position Isomer Position (4-Bromo vs. 5-Bromo) Reactivity->Position ReactionType Reaction Type Reactivity->ReactionType N_Sub N-Substitution Reactivity->N_Sub Other_Sub Other Ring Substituents (e.g., -NO2) Reactivity->Other_Sub Electronics Electronic Effects Position->Electronics Sterics Steric Hindrance Position->Sterics

Caption: Key factors that determine the reactivity of bromoimidazole isomers in chemical synthesis.

Alternative and Complementary Techniques

While single-crystal X-ray diffraction provides unparalleled detail on the solid-state structure, other techniques are essential for a comprehensive understanding of a molecule's properties.

TechniquePrincipleAdvantagesDisadvantages
X-ray Crystallography Diffraction of X-rays by a single crystal.[8]Provides definitive 3D atomic arrangement.Requires high-quality single crystals, which can be difficult to grow.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides information about the structure in solution and molecular dynamics.Does not provide precise bond lengths and angles.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Determines the molecular weight and elemental composition.Does not provide information on the 3D structure.

Conclusion

The 5-bromo-imidazole scaffold is a valuable starting point for the development of novel therapeutics. While the specific crystal structure of 5-Bromo-4-ethyl-1H-imidazole remains to be determined, a comparative analysis of related structures provides crucial insights for drug design. The interplay of electronic and steric effects of substituents on the imidazole ring dictates not only the solid-state packing but also the potential for intermolecular interactions with biological targets. The experimental protocols outlined in this guide provide a framework for the synthesis and structural elucidation of new 5-bromo-imidazole derivatives, paving the way for the discovery of next-generation medicines.

References

  • A Comparative Guide to the Crystallographic Analysis of Substituted Imidazoles: A Focus on 2-Acetyl-4-Methylimidazole. Benchchem.
  • 5-Bromo-4-ethyl-1H-imidazole () for sale. Vulcanchem.
  • Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen.
  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). IUCr Journals.
  • Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles. Chemical Communications (RSC Publishing).
  • Synthesis, crystal structures and electrochemical properties of ferrocenyl imidazole derivatives. ScienceOpen.
  • A Comparative Guide to the Reactivity of 4-Bromo and 5-Bromo Imidazoles. Benchchem.
  • 5-Bromo-1H-thieno[2,3-d]imidazole. PMC.
  • 4-Bromo-1H-imidazole 97 2302-25-2. Sigma-Aldrich.
  • A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives. Benchchem.
  • 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis. chemicalbook.
  • An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applications in Drug Discovery. Benchchem.
  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses Procedure.
  • (PDF) Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. ResearchGate.
  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI.
  • Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis.
  • Exploring the Versatile Applications of Imidazole Derivatives: A Comprehensive Review on Synthesis, Properties and Biological Activities. IJNRD.

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Coupling with 5-Bromo-4-ethyl-1H-imidazole: A Comparative Catalyst Study

For Researchers, Scientists, and Drug Development Professionals The functionalization of the imidazole scaffold is a cornerstone of modern medicinal chemistry, with this heterocycle being a key component in numerous ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the imidazole scaffold is a cornerstone of modern medicinal chemistry, with this heterocycle being a key component in numerous therapeutic agents. 5-Bromo-4-ethyl-1H-imidazole, in particular, serves as a versatile building block, offering a reactive handle for the introduction of diverse molecular fragments through transition-metal-catalyzed cross-coupling reactions. The choice of catalyst is paramount in these transformations, directly influencing reaction efficiency, substrate scope, and ultimately, the viability of a synthetic route.

This guide provides a comparative analysis of various catalytic systems for the cross-coupling of 5-Bromo-4-ethyl-1H-imidazole, drawing upon experimental data from closely related systems to offer a framework for catalyst selection and optimization. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, providing not only a comparison of catalyst performance but also the mechanistic rationale behind these choices.

The Challenge of Unprotected Imidazoles in Cross-Coupling

A primary consideration when working with 5-Bromo-4-ethyl-1H-imidazole is the presence of the unprotected N-H group. This functionality can lead to catalyst inhibition or deactivation, as the imidazole can coordinate to the metal center.[1] This often necessitates the use of specialized ligands or reaction conditions to achieve high yields. While N-protection is a viable strategy, it adds steps to the synthesis, making direct coupling of the unprotected imidazole an attractive, albeit more challenging, approach.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds. For a substrate like 5-Bromo-4-ethyl-1H-imidazole, the choice of palladium catalyst and ligand is critical to achieving high yields and minimizing side reactions like debromination.[2]

Catalyst Performance Comparison for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
PdCl₂(dppf)dppfK₂CO₃Toluene/H₂O1001290-95A robust and widely used system for heteroaryl halides.[3][4]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane804~22Often less efficient for electron-rich heterocycles compared to more modern catalysts.[5]
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane808>90Bulky, electron-rich phosphine ligands like SPhos are excellent for challenging substrates.
Nickel-based(ligandless)K₃PO₄Acetonitrile10012~79A more cost-effective alternative, though may require higher temperatures.[6]

Expertise & Experience: The PdCl₂(dppf) system is a reliable starting point for the Suzuki-Miyaura coupling of bromoimidazoles.[3][7] The dppf ligand provides a good balance of electron-donating ability and steric bulk to facilitate both oxidative addition and reductive elimination. For more challenging couplings, or to improve yields, moving to a more electron-rich and bulky biarylphosphine ligand like SPhos is a logical next step. While nickel catalysts are economically attractive, they may require more rigorous optimization of reaction conditions.[6]

Causality Behind Experimental Choices: The base plays a crucial role in the Suzuki-Miyaura reaction, as it is required to activate the boronic acid for transmetalation.[8][9][10][11] For N-H containing substrates like our target molecule, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often preferred over stronger bases like alkoxides, which can promote side reactions. The use of a biphasic solvent system like toluene/water can be beneficial for the solubility of both the organic and inorganic reagents.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The formation of carbon-nitrogen bonds is another critical transformation in drug discovery. The Buchwald-Hartwig amination offers a direct route to N-arylated imidazoles. The choice of ligand is particularly important in this reaction to overcome the challenge of coupling an electron-rich heterocycle with an amine.

Catalyst Performance Comparison for Buchwald-Hartwig Amination
Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Pd₂(dba)₃BrettPhosNaOtBuTHF8012-24>85BrettPhos is a highly effective ligand for the amination of a variety of heteroaryl halides.[4]
Pd(OAc)₂BINAPCs₂CO₃Toluene1108VariableA classic system, but may require higher temperatures and can be less effective for challenging substrates.[12]
Copper(I) Iodide(ligandless)K₂CO₃DMF100-1301-3ModerateA palladium-free alternative, though often requiring higher temperatures and may have a more limited substrate scope.[13]

Expertise & Experience: For the Buchwald-Hartwig amination of bromoimidazoles, ligands from the biarylphosphine class, such as BrettPhos, have shown exceptional performance.[14] These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient catalysis. The use of a strong, non-nucleophilic base like sodium tert-butoxide is common, although care must be taken with base-sensitive functional groups.

Causality Behind Experimental Choices: The steric bulk and electronic properties of the phosphine ligand are critical for a successful Buchwald-Hartwig amination. Bulky ligands facilitate the reductive elimination step, which is often rate-limiting, and also prevent the formation of inactive dimeric palladium species.[15] The choice of base is also crucial for deprotonating the amine and facilitating its entry into the catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the go-to method for installing an alkyne group, providing a gateway to a wide range of further chemical transformations. This reaction typically employs a dual catalytic system of palladium and copper.

Catalyst Performance Comparison for Sonogashira Coupling
Palladium CatalystCopper Co-catalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
PdCl₂(PPh₃)₂CuIEt₃NTHFRoom Temp3-480-90The classic and a very reliable system for Sonogashira couplings.[16]
Pd(PPh₃)₄CuIDipeaTHF608>85Another effective traditional system.
Pd(OAc)₂ / PPh₃CuIEt₃NToluene7012~80In-situ generation of the active catalyst can be effective.

Expertise & Experience: The combination of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst is the workhorse for Sonogashira couplings.[13][17] The reaction is often run at room temperature, making it suitable for thermally sensitive substrates. An amine base, such as triethylamine or diisopropylethylamine, is typically used, which also serves as the solvent in some cases.

Causality Behind Experimental Choices: The Sonogashira reaction proceeds through two interconnected catalytic cycles.[16] The palladium cycle facilitates the oxidative addition of the aryl halide and the reductive elimination of the product. The copper cycle is responsible for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex. The amine base is essential for deprotonating the terminal alkyne.

Heck Reaction: Vinylation of the Imidazole Core

The Heck reaction allows for the coupling of the bromoimidazole with an alkene, leading to the formation of a new carbon-carbon double bond. The regioselectivity and stereoselectivity of the Heck reaction are important considerations.

Catalyst Performance Comparison for Heck Reaction
Palladium CatalystLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Pd(OAc)₂P(o-tolyl)₃Et₃NAcetonitrile80-10012-24VariableA traditional catalyst system for the Heck reaction.
Pd/C(ligandless)NaOAcDMF12012ModerateA heterogeneous option that can simplify product purification.
Pd(OAc)₂ / Imidazolium SaltNHCCs₂CO₃DMAc1204>90N-heterocyclic carbene (NHC) ligands can offer high stability and activity.[18]

Expertise & Experience: The Heck reaction often requires higher temperatures than other cross-coupling reactions.[19][20] The choice of base is important to neutralize the HBr formed during the reaction. For substrates like 5-Bromo-4-ethyl-1H-imidazole, catalyst systems employing N-heterocyclic carbene (NHC) ligands can be particularly effective due to their high thermal stability and strong electron-donating properties.[18]

Causality Behind Experimental Choices: The mechanism of the Heck reaction involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the product and regenerate the catalyst.[21] The choice of ligand can influence the rate of these steps and the overall efficiency of the reaction.

Experimental Protocols

General Workflow for Palladium-Catalyzed Cross-Coupling

G start Start: Bromoimidazole & Coupling Partner reagents Add Pd Catalyst, Ligand, & Base to Anhydrous Solvent start->reagents reaction Heat under Inert Atmosphere (e.g., N₂ or Ar) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Characterized Product purification->product

Caption: A typical experimental workflow for cross-coupling reactions.

Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromo-4-ethyl-1H-imidazole

This protocol is a representative procedure and may require optimization for specific arylboronic acids.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 5-Bromo-4-ethyl-1H-imidazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add PdCl₂(dppf) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a 4:1 mixture of toluene and water (5 mL).

  • Inert Atmosphere: Purge the vessel with nitrogen or argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mechanistic Insights: The Catalytic Cycles

Understanding the underlying mechanisms of these reactions is crucial for troubleshooting and optimization.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)2 Base PdII_Diaryl Ar-Pd(II)L2-R Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-R

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L-X OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [Ar-Pd(II)L(HNR'R'')]X Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)L(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The cross-coupling of 5-Bromo-4-ethyl-1H-imidazole is a versatile strategy for the synthesis of complex, biologically relevant molecules. While the presence of the unprotected N-H group presents a challenge, a range of effective catalytic systems are available to the modern chemist. For Suzuki-Miyaura couplings, PdCl₂(dppf) is a robust starting point, with more specialized biarylphosphine ligands offering improved performance. In Buchwald-Hartwig aminations, ligands such as BrettPhos have proven to be highly effective. The Sonogashira reaction is reliably carried out using a classic Pd/Cu co-catalytic system, while the Heck reaction may benefit from the use of thermally stable NHC ligands.

This guide provides a framework for navigating the catalyst landscape for the functionalization of 5-Bromo-4-ethyl-1H-imidazole. As with all catalytic reactions, empirical optimization is key to achieving the best results for a specific substrate combination.

References

  • Al-Masum, M., & El-Hiti, G. A. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. IntechOpen.
  • BenchChem. (2025). preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem.
  • Surry, D. S., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Cid, J., García-Álvarez, J., & Fernández-Rodríguez, M. A. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. The Journal of Organic Chemistry, 70(14), 5585-5588.
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 17(8), 2492-2503.
  • Lima, F., & da Silva, A. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(12), 2515-2523.
  • Semproni, M. J., & Mindiola, D. J. (2017). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 36(24), 4746-4750.
  • Abbiati, G., Arcadi, A., Marinelli, F., & Rossi, E. (2003). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 8(12), 931-942.
  • Wikipedia. (2024).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Bromo and 5-Bromo Imidazoles. BenchChem.
  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 15(3), 536-539.
  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543-8546.
  • Cacchi, S., Fabrizi, G., & Goggiamani, A. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 22(4), 534.
  • BenchChem. (n.d.). Cross-Coupling Reactions Guide. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. BenchChem.
  • BenchChem. (2026). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes. BenchChem.
  • Cambridge University Press & Assessment. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Sharma, S., & Van der Eycken, E. V. (2013). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society, 24(10), 1595-1613.
  • Nolan, S. P., & Cazin, C. S. J. (2011). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1523-1526.
  • Ananikov, V. P., & Orlov, N. V. (2018). Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis. Chemical Science, 9(1), 133-145.
  • Surry, D. S., & Buchwald, S. L. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 145(5), 3078-3084.
  • Karami, K., & Nasrabadi, H. (2019). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids in the presence of Pd−NHC−MIL‐101(Cr) catalyst under optimized reaction conditions. Applied Organometallic Chemistry, 33(11), e5179.
  • Colacot, T. J. (2021). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. Organic Process Research & Development, 25(5), 1063-1081.
  • Wikipedia. (2024). Sonogashira coupling.
  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003.
  • Sharma, A., & Rawal, R. K. (2017). Heck Reaction—State of the Art.
  • Li, J., & Chen, W. (2010). Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation.
  • Zhang, Y., & Liu, P. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald−Hartwig Amination Reaction Due to. The Journal of Physical Chemistry A, 124(35), 7088-7097.
  • Li, Y., Wang, Y., & Ma, D. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4475-4481.
  • Sharma, S., & Van der Eycken, E. V. (2014). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. John Wiley & Sons.
  • Fairlamb, I. J. S. (2005). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 34(12), 1041-1050.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Johnson, R. J., & Krska, S. W. (2017). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Thesis.
  • BenchChem. (2025). comparative analysis of catalysts for 5-bromoindole Suzuki coupling. BenchChem.
  • Whitcombe, N. J., & Hii, K. K. (2007). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Dalton Transactions, (41), 4737-4752.
  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2292-2303.
  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Organic Letters, 10(16), 3505-3508.

Sources

Validation

A Researcher's Guide to the Orthogonal Validation of 5-Bromo-4-ethyl-1H-imidazole Derivatives

In the realm of drug development and medicinal chemistry, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent biological and toxicological data stand. An error in s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug development and medicinal chemistry, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent biological and toxicological data stand. An error in structural assignment can lead to the invalidation of years of research and significant financial investment. Substituted imidazoles, such as 5-Bromo-4-ethyl-1H-imidazole, are a class of heterocyclic compounds prevalent in pharmacologically active molecules, valued for their diverse biological activities and their role as versatile synthetic intermediates.[1][2] However, their structural validation is not trivial. The potential for constitutional isomerism (e.g., 4-bromo-5-ethyl vs. 5-bromo-4-ethyl) and tautomerism necessitates a multi-faceted, orthogonal approach to structural elucidation.

This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to validate the structure of a 5-Bromo-4-ethyl-1H-imidazole derivative with the highest degree of confidence. We will move beyond simply listing techniques and delve into the causality behind experimental choices, presenting a logical workflow that ensures a self-validating system of analysis.

The Validation Workflow: A Multi-Technique Strategy

A robust structural validation does not rely on a single piece of evidence. Instead, it builds a case through a series of complementary, or "orthogonal," experiments. Each technique provides a different piece of the puzzle, and their collective agreement provides the confidence required for progression in a research and development pipeline.

ValidationWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Core Structure Confirmation cluster_2 Phase 3: Definitive Proof (If Required) cluster_3 Final Confirmation A Synthesis Product B LC-MS Analysis A->B Inject sample C 1D NMR (¹H, ¹³C) B->C Purity & Mass OK? D 2D NMR (HSQC, HMBC) C->D Ambiguity in connectivity? E Single Crystal X-Ray Diffraction D->E NMR ambiguity or crystalline material available? F Validated Structure D->F Unambiguous Correlations E->F Absolute Structure Determined

Caption: Overall workflow for validating the structure of a novel derivative.

Part 1: Initial Purity and Mass Confirmation

Before committing to more time-intensive analyses, a rapid assessment of purity and confirmation of the molecular weight is paramount. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the workhorse for this initial check.

Technique: Mass Spectrometry (MS)

Causality: The primary goal here is to confirm that the compound has the correct molecular formula (C₅H₇BrN₂). Mass spectrometry is the definitive tool for this. For a brominated compound, MS offers a unique and powerful validation feature: the isotopic pattern. Bromine exists naturally as two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[3] This results in a characteristic "doublet" for the molecular ion peak (M⁺) and any bromine-containing fragments, where an M⁺ peak is accompanied by an M+2 peak of almost equal intensity.[4][5]

Expected Data for 5-Bromo-4-ethyl-1H-imidazole:

  • Molecular Formula: C₅H₇BrN₂

  • Molecular Weight: 189.04 g/mol (using ⁷⁹Br) and 191.04 g/mol (using ⁸¹Br)

Ion SpeciesCalculated m/z (for ⁷⁹Br)Calculated m/z (for ⁸¹Br)Expected Intensity Ratio
[M+H]⁺ 190.98192.98~1:1

Interpretation: The observation of two peaks at m/z ≈ 191 and 193 with roughly equal intensity is strong evidence for the presence of a single bromine atom in the molecule and confirms the overall molecular weight.[4] The absence of other significant peaks in the chromatogram provides an initial indication of purity.

Part 2: Unambiguous Connectivity Mapping

With the molecular formula confirmed, the next critical step is to determine the precise arrangement of atoms—the connectivity. This is the domain of Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

Technique 1: 1D NMR (¹H and ¹³C)

Causality: ¹H NMR provides information on the number and chemical environment of all protons in the structure, while ¹³C NMR does the same for the carbon atoms.[8] For 5-Bromo-4-ethyl-1H-imidazole, we expect to see distinct signals for the ethyl group protons, the C2-proton of the imidazole ring, and the N-H proton.

Expected ¹H and ¹³C NMR Data: Based on known data for similar imidazole structures, the following chemical shifts (δ) can be predicted.[9][10]

Assignment¹H NMR (Predicted)¹³C NMR (Predicted)
Ethyl-CH₃ ~1.2 ppm (triplet)~15 ppm
Ethyl-CH₂ ~2.6 ppm (quartet)~20 ppm
Imidazole C2-H ~7.4 ppm (singlet)~135 ppm
Imidazole N-H Broad, variable (~10-12 ppm)N/A
Imidazole C4 N/A~125 ppm
Imidazole C5 N/A~110 ppm

Interpretation: The presence of a triplet and a quartet integrating to 3 and 2 protons, respectively, confirms the ethyl group. A singlet around 7.4 ppm confirms the C2-H. However, 1D NMR alone cannot definitively distinguish between the 5-bromo-4-ethyl and 4-bromo-5-ethyl isomers. For that, we need to establish long-range correlations.

Technique 2: 2D NMR (HSQC & HMBC)

Causality: Two-dimensional NMR experiments are essential for unambiguously connecting the atoms identified in 1D NMR.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the atom it is directly attached to.[11] It would confirm, for example, that the quartet at ~2.6 ppm is indeed attached to the carbon at ~20 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the substitution pattern. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[11][12]

The Decisive HMBC Correlations: To distinguish the 5-bromo-4-ethyl isomer, we look for specific long-range correlations that are only possible in this arrangement.

Sources

Comparative

A Comparative Analysis of the Biological Activity of 5-Bromo-4-ethyl-1H-imidazole and Other Halogenated Imidazoles: A Guide for Researchers

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its versatility allows for a wide range of substitutions, with halogenation being a key st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its versatility allows for a wide range of substitutions, with halogenation being a key strategy to modulate potency and selectivity. This guide provides a comparative analysis of the biological activity of 5-Bromo-4-ethyl-1H-imidazole alongside other halogenated imidazole derivatives, offering insights for researchers in drug discovery and development.

Introduction: The Significance of Halogenation in Imidazole-Based Drug Discovery

Halogen atoms, through their unique electronic and steric properties, profoundly influence the biological activity of heterocyclic compounds.[3] In the context of the imidazole ring, halogenation can impact:

  • Lipophilicity: Affecting cell membrane permeability and target engagement.

  • Target Binding: Halogen bonds can provide additional, specific interactions with biological targets.[4]

  • Metabolic Stability: Influencing the compound's pharmacokinetic profile.

This guide will explore these effects by comparing the known biological activities of various halogenated imidazoles, with a specific focus on the potential profile of 5-Bromo-4-ethyl-1H-imidazole. While direct experimental data for this specific compound is not extensively available in the public domain, we can infer its likely activities based on established structure-activity relationships (SAR) within this class of molecules.

Comparative Biological Activities of Halogenated Imidazoles

The biological landscape of halogenated imidazoles is vast, with significant activities reported in oncology, infectious diseases, and enzyme inhibition.

Anticancer Activity

The imidazole core is a prevalent feature in many anticancer agents.[5][6][7] Halogenation has been shown to be a critical factor in enhancing the cytotoxic effects of these compounds.

  • Bromo- and Chloro-substituted Imidazoles: Studies have consistently demonstrated that the presence of bromine or chlorine atoms on the imidazole or associated phenyl rings can lead to potent cytotoxic activity against various cancer cell lines.[8][9][10] For instance, certain dichloro and trichloro-derivatives have shown significant inhibitory effects.[11] The position of the halogen is also crucial; for example, a 4-chloro substitution on a phenyl ring attached to an imidazole-2-thione scaffold resulted in potent cytotoxicity against lung, cervical, and colorectal cancer cells.[12]

  • Structure-Activity Relationship (SAR): The anticancer potency is often dictated by the position and nature of the halogen. For example, in a series of imidazothiazole derivatives, the activity against colon cancer and melanoma cell lines was significantly influenced by the substitution pattern.[6] Similarly, for purine-containing imidazole compounds, fluorine substitution at the C2 position resulted in greater potency against several cancer cell lines compared to chlorine.[6]

Based on these trends, 5-Bromo-4-ethyl-1H-imidazole is predicted to exhibit cytotoxic properties. The bromine atom at the 5-position, coupled with the ethyl group at the 4-position, likely contributes to a favorable lipophilic profile for cell penetration and potential interactions with anticancer targets.

Table 1: Comparative Anticancer Activity of Halogenated Imidazoles

Compound ClassHalogen(s)Cancer Cell LinesObserved Activity (IC50/GI50)Reference
Imidazole-2-thiones4-ChloroLung (A-549), Cervical (HeLa), Colorectal (HT-29)Submicromolar IC50[12]
Imidazo[2,1-b][5][6][11]thiadiazolesVaries (F, Cl, Br)VariousModerate to good inhibitory effects[13]
Imidazole-pyrazole hybridsHalogens (Cl, Br)Breast (MCF-7, MDA-MB-231)GI50: 0.63 μM (MDA-MB-231)[8]
Imidazole-coumarin saltsBromoProstate, OvarianPotent cytotoxicity[6]
Antimicrobial and Antifungal Activity

Halogenated imidazoles are well-established as potent antimicrobial and antifungal agents.[9][14] The azole class of antifungals, which includes imidazole derivatives, often relies on halogenation to enhance efficacy.[15]

  • Mechanism of Action: A common mechanism for antifungal imidazoles is the inhibition of cytochrome P450 enzymes, such as lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[15]

  • Bromo and Chloro Substitutions: The introduction of bromine or chlorine has been shown to enhance antifungal effects.[11][16] Dichloro and trichloro-derivatives of certain imidazoles exhibited inhibitory effects against Candida albicans and Cryptococcus neoformans that were similar or superior to the reference drug bifonazole.[11] In some series, a bromo substituent on a coumaryl moiety was found to enhance antimicrobial potential.[10]

  • Activity Spectrum: Halogenated imidazoles have demonstrated activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, as well as various fungal strains.[11][17][18]

Given these findings, 5-Bromo-4-ethyl-1H-imidazole is anticipated to possess significant antifungal and antibacterial properties. The bromo-substitution is a key feature in many potent antimicrobial imidazoles.

Table 2: Comparative Antimicrobial/Antifungal Activity of Halogenated Imidazoles

Compound ClassHalogen(s)Target OrganismsObserved Activity (MIC)Reference
Imidazole-pyrazolesDichloro, TrichloroC. albicans, C. neoformans, S. aureusSimilar or superior to bifonazole[11]
Imidazo[4,5-b]pyridinesBromoS. aureus, B. subtilis, P. vulgaris, K. pneumoniae, A. niger, P. chrysogeniumPotent and significant results[19]
Imidazothiadiazoles4-BromoGram-negative and Gram-positive bacteriaStrongest activity in the series (MIC = 0.25 µg/mL)[13]
Amide Imidazoles6-BromoCandida albicansPotency comparable to fluconazole[15]
Enzyme Inhibition

Halogenated imidazoles have also been investigated as inhibitors of various enzymes.

  • Heme Oxygenase (HO) Inhibition: A series of imidazole-butanes with halogen substitutions on the phenyl ring were found to be highly active inhibitors of heme oxygenase, with bromine- and iodine-substituted derivatives being the most potent.[20]

  • Kinase Inhibition: Benzimidazole derivatives, which share the core imidazole ring, have been explored as protein kinase inhibitors.[21] Halogenated benzohydrazide hybrids of benzimidazole have shown potential as multi-kinase inhibitors.[21]

  • Other Enzymes: Halogenated chalcones, which can incorporate imidazole moieties, have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[22]

The bromine atom in 5-Bromo-4-ethyl-1H-imidazole could facilitate interactions within the active sites of various enzymes, suggesting its potential as an enzyme inhibitor.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activity of 5-Bromo-4-ethyl-1H-imidazole, the following standard experimental protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow:

MIC_Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate wells with a standardized microbial suspension A->B C Include positive and negative controls B->C D Incubate under appropriate conditions (e.g., 37°C for 24h) B->D C->D E Visually inspect for turbidity or use a plate reader D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The existing body of research strongly suggests that halogenation is a powerful tool for enhancing the biological activity of imidazole derivatives. While direct experimental data on 5-Bromo-4-ethyl-1H-imidazole is limited, the structure-activity relationships derived from analogous compounds indicate a high probability of it possessing significant anticancer, antimicrobial, and enzyme-inhibiting properties. The presence of the bromo group is a particularly promising feature.

Future research should focus on the synthesis and comprehensive biological evaluation of 5-Bromo-4-ethyl-1H-imidazole using the standardized protocols outlined in this guide. This will enable a direct comparison with other halogenated imidazoles and provide valuable data for the development of new therapeutic agents.

References

Sources

Validation

A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 5-Bromo-4-ethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Purity in Synthesis In the landscape of medicinal chemistry and materials science, imidazole derivatives are foundational sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Synthesis

In the landscape of medicinal chemistry and materials science, imidazole derivatives are foundational scaffolds for developing novel therapeutics and advanced polymers.[1][2] 5-Bromo-4-ethyl-1H-imidazole, in particular, serves as a versatile building block, with its bromine and ethyl functionalities providing strategic points for derivatization.[3] However, the utility of this key intermediate is directly contingent on its purity. For professionals in drug development, even trace impurities can alter pharmacological activity, introduce toxicity, or impede regulatory approval, making rigorous purity assessment a non-negotiable cornerstone of the synthetic workflow.[4][5][6]

This guide provides an in-depth comparison of essential analytical techniques for determining the purity of newly synthesized 5-Bromo-4-ethyl-1H-imidazole. As a Senior Application Scientist, my focus is not merely on the procedural steps but on the underlying scientific rationale—the "why" behind each experimental choice. We will explore how orthogonal methods, when used in concert, create a self-validating system that ensures the production of a high-purity compound suitable for the most demanding applications.

Context: Potential Impurities from Synthesis

A robust purity assessment begins with understanding the potential impurities that can arise during synthesis. A common route to 5-Bromo-4-ethyl-1H-imidazole involves the direct bromination of 4-ethyl-1H-imidazole.[7] This process can generate several impurities, including:

  • Unreacted Starting Material: Residual 4-ethyl-1H-imidazole.

  • Regioisomers: Formation of 2-bromo or other isomeric products.

  • Over-brominated Species: Di- or tri-brominated imidazoles.

  • Residual Solvents and Reagents: Process-related impurities.

A comprehensive analytical strategy must be capable of separating, identifying, and quantifying these potential contaminants.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is the workhorse of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[5] For a molecule like 5-Bromo-4-ethyl-1H-imidazole, a reversed-phase HPLC (RP-HPLC) method is the logical first choice.

Causality Behind Method Selection: RP-HPLC separates compounds based on their hydrophobicity.[4] The imidazole core provides some polarity, while the ethyl and bromo groups add non-polar character, making it ideally suited for retention on a C18 stationary phase. This method excels at separating the target molecule from more polar starting materials and less polar over-brominated impurities.

Experimental Protocol: RP-HPLC with UV Detection
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[4]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized 5-Bromo-4-ethyl-1H-imidazole in Mobile Phase A to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all integrated peaks in the chromatogram.[8]

Data Presentation: HPLC Purity Analysis
Sample IDRetention Time (min)Peak Area (%)Identity
SYNTH-B014.21.14-ethyl-1H-imidazole (Starting Material)
SYNTH-B0112.598.65-Bromo-4-ethyl-1H-imidazole
SYNTH-B0115.80.3Unknown Impurity (Likely Di-bromo)
REF-STD-0112.5>99.95-Bromo-4-ethyl-1H-imidazole (Reference)
Workflow Visualization: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Synthesized Compound B Dissolve in Mobile Phase A A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (215 nm) E->F G Integrate Chromatogram F->G H Calculate Area % G->H I Purity Report H->I NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Structural Analysis A Dissolve Sample in Deuterated Solvent B Acquire 1D ¹H Spectrum A->B C Acquire 1D ¹³C Spectrum B->C D Acquire 2D Spectra (COSY, HSQC) C->D E Assign Signals D->E F Compare to Expected Structure E->F G Identify Impurity Structures E->G

Sources

Comparative

A Researcher's Guide to the Elemental Analysis of 5-Bromo-4-ethyl-1H-imidazole: A Comparative Perspective

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. In this comprehensive guide, we delve into the elemental analysis of 5-Bromo-4-ethyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. In this comprehensive guide, we delve into the elemental analysis of 5-Bromo-4-ethyl-1H-imidazole, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide will provide a thorough comparison of analytical techniques, present theoretical versus expected experimental data, and offer a detailed protocol for achieving accurate and reliable results.

The imidazole nucleus is a cornerstone in the architecture of many biologically active molecules. The introduction of a bromine atom and an ethyl group to this scaffold, as in 5-Bromo-4-ethyl-1H-imidazole, can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with therapeutic targets. Consequently, unambiguous confirmation of its elemental composition is a critical first step in any research and development endeavor.

Theoretical Elemental Composition

The molecular formula for 5-Bromo-4-ethyl-1H-imidazole is C₅H₇BrN₂. With a molecular weight of 175.03 g/mol , its theoretical elemental composition is the bedrock against which all experimental data is compared.

Table 1: Theoretical Elemental Composition of 5-Bromo-4-ethyl-1H-imidazole

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01560.0534.31
HydrogenH1.0177.074.04
BromineBr79.90179.9045.65
NitrogenN14.01228.0216.00
Total 175.04 100.00

A Comparative Look at Structurally Similar Compounds

To provide a practical context for the elemental analysis of our target compound, we will compare its theoretical and expected experimental data with two structurally related molecules: 5-Bromo-4-methyl-1H-imidazole and 5-Bromo-1-ethyl-4-methyl-1H-imidazole. These compounds, differing by a methyl group and the position of the ethyl group, offer valuable insights into the expected analytical variance.

Table 2: Comparative Elemental Analysis of 5-Bromo-4-ethyl-1H-imidazole and Its Analogs

CompoundMolecular FormulaTheoretical C (%)Expected Experimental C (%)Theoretical H (%)Expected Experimental H (%)Theoretical N (%)Expected Experimental N (%)Theoretical Br (%)Expected Experimental Br (%)
5-Bromo-4-ethyl-1H-imidazoleC₅H₇BrN₂34.3134.31 ± 0.44.044.04 ± 0.416.0016.00 ± 0.445.6545.65 ± 0.4
5-Bromo-4-methyl-1H-imidazole[1]C₄H₅BrN₂29.8429.84 ± 0.43.133.13 ± 0.417.4017.40 ± 0.449.6349.63 ± 0.4
5-Bromo-1-ethyl-4-methyl-1H-imidazoleC₆H₉BrN₂38.1138.11 ± 0.44.804.80 ± 0.414.8214.82 ± 0.442.2742.27 ± 0.4

Note: Expected experimental values are based on the generally accepted tolerance of ±0.4% for combustion analysis.

Choosing the Right Analytical Technique: A Methodological Comparison

The accurate determination of the elemental composition of a halogenated organic compound like 5-Bromo-4-ethyl-1H-imidazole necessitates a combination of analytical techniques. The primary methods employed are combustion analysis for carbon, hydrogen, and nitrogen, and oxygen flask combustion followed by ion chromatography or potentiometric titration for bromine.

Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN)

This technique is the gold standard for determining the percentage of carbon, hydrogen, and nitrogen in organic compounds. The sample is combusted in a high-temperature furnace in the presence of excess oxygen. The resulting gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector, typically a thermal conductivity detector.

Causality Behind Experimental Choices: The high temperature and oxygen-rich environment ensure the complete conversion of the sample to its gaseous oxides. The use of specific catalysts can further aid in this process, particularly for nitrogen-containing compounds. The subsequent chromatographic separation is crucial for resolving the individual gases before they reach the detector, ensuring accurate quantification.

Oxygen Flask Combustion for Bromine

For the determination of halogens, a different approach is required. The sample is wrapped in a piece of filter paper and ignited within a sealed flask containing oxygen and an absorbing solution. The combustion converts the organically bound bromine into hydrogen bromide (HBr), which is then absorbed by the solution.

Causality Behind Experimental Choices: The sealed flask prevents the loss of the volatile combustion products. The choice of absorbing solution (e.g., a dilute solution of sodium hydroxide with a reducing agent like hydrazine) is critical to ensure the complete capture of the halogen and its conversion to the bromide ion (Br⁻).

The concentration of the resulting bromide ions can then be determined by one of two primary methods:

  • Ion Chromatography (IC): This method separates the bromide ions from other potential interfering ions in the solution based on their affinity for an ion-exchange resin. The separated ions are then detected and quantified. IC offers high sensitivity and selectivity.

  • Potentiometric Titration: This classic method involves titrating the sample solution with a standardized solution of silver nitrate (AgNO₃). The endpoint of the titration, where all the bromide ions have reacted to form silver bromide (AgBr), is detected by a change in the electrical potential of the solution. This method is robust and cost-effective.

Experimental Workflow for Elemental Analysis

The following diagram illustrates the logical flow of the elemental analysis process for 5-Bromo-4-ethyl-1H-imidazole.

Caption: Workflow for the complete elemental analysis of 5-Bromo-4-ethyl-1H-imidazole.

Detailed Experimental Protocol

The following is a step-by-step methodology for the elemental analysis of 5-Bromo-4-ethyl-1H-imidazole.

Part 1: CHN Analysis by Combustion
  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).

  • Sample Preparation: Accurately weigh 1-2 mg of the dried 5-Bromo-4-ethyl-1H-imidazole sample into a tin capsule using a microbalance.

  • Combustion: Place the sealed tin capsule into the autosampler of the CHN analyzer. The sample is dropped into a furnace heated to approximately 900-1000 °C and combusted in a stream of pure oxygen.

  • Gas Separation and Detection: The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a reduction tube to convert nitrogen oxides to N₂ and are then separated by a gas chromatography column. The concentration of each gas is measured by a thermal conductivity detector.

  • Data Analysis: The instrument's software calculates the percentage of carbon, hydrogen, and nitrogen in the sample based on the detector's response and the initial sample weight.

Part 2: Bromine Analysis by Oxygen Flask Combustion and Ion Chromatography
  • Sample Preparation: Accurately weigh 3-5 mg of the 5-Bromo-4-ethyl-1H-imidazole sample onto a piece of ashless filter paper. Fold the paper to enclose the sample, leaving a fuse strip.

  • Combustion: Add 10 mL of an absorbing solution (e.g., 0.1 M NaOH with 0.5% hydrazine) to a 500 mL thick-walled combustion flask. Flush the flask with pure oxygen for 1-2 minutes. Ignite the filter paper fuse and immediately insert the sample holder into the flask, sealing it tightly.

  • Absorption: Once combustion is complete, allow the flask to cool. Shake the flask vigorously for 10-15 minutes to ensure complete absorption of the combustion products.

  • Sample Dilution: Quantitatively transfer the contents of the flask to a volumetric flask and dilute to a known volume with deionized water.

  • Ion Chromatography Analysis:

    • Calibrate the ion chromatograph using a series of standard solutions of known bromide concentrations.

    • Inject an aliquot of the diluted sample solution into the ion chromatograph.

    • The bromide peak is identified and quantified based on the calibration curve.

  • Data Analysis: Calculate the percentage of bromine in the original sample based on the measured bromide concentration, the dilution factor, and the initial sample weight.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the results, several measures should be implemented:

  • Certified Reference Materials: The analysis of a certified reference material with a known halogen content alongside the unknown sample provides a crucial quality control check.

  • Blank Analysis: A blank analysis, running the entire procedure without a sample, should be performed to account for any background contamination.

  • Duplicate or Triplicate Analyses: Performing the analysis in duplicate or triplicate and ensuring the results are within an acceptable range of precision validates the reproducibility of the method.

  • Summation of Percentages: The sum of the percentages of all elements (C, H, N, Br) should ideally be between 99.5% and 100.5%. Significant deviations may indicate the presence of other elements (e.g., oxygen) or impurities.

By adhering to these rigorous analytical practices, researchers can have high confidence in the elemental composition data for 5-Bromo-4-ethyl-1H-imidazole, a critical step in advancing its potential applications in drug discovery and materials science.

References

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Bromo-4-ethyl-1H-imidazole

As a Senior Application Scientist, it is imperative to extend our commitment to scientific integrity beyond the laboratory bench to include the entire lifecycle of the chemical compounds we utilize. The proper disposal o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is imperative to extend our commitment to scientific integrity beyond the laboratory bench to include the entire lifecycle of the chemical compounds we utilize. The proper disposal of specialized reagents like 5-Bromo-4-ethyl-1H-imidazole is not merely a regulatory obligation but a cornerstone of responsible research and development. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Key Considerations

Key hazards associated with similar compounds include skin and eye irritation, and potential toxicity if ingested or inhaled.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, preferably a chemical fume hood.[3][4]

A summary of the key physicochemical properties and hazard classifications, based on structurally related compounds, is presented below:

PropertyValue/ClassificationSource
Molecular Formula C₅H₇BrN₂[5]
Molecular Weight 175.03 g/mol [5]
Appearance Solid (predicted)N/A
Solubility Limited in water, soluble in organic solvents like ethanol and DMSO[5]
Hazard Classification Halogenated Organic Hazardous Waste[3][6]
Potential Hazards Skin Irritant, Eye Irritant, Harmful if Swallowed/Inhaled[1][2][7]
Personal Protective Equipment (PPE)

Before initiating any disposal procedures, the following minimum PPE must be worn:

  • Eye Protection: Chemical safety goggles or a face shield.[2][8]

  • Hand Protection: Nitrile or other chemically resistant gloves.[8]

  • Body Protection: A fully buttoned laboratory coat.[4]

Spill Management

In the event of a small spill of solid 5-Bromo-4-ethyl-1H-imidazole:

  • Evacuate and Ventilate: If not already in a fume hood, ensure the area is well-ventilated.

  • Contain: Prevent the powder from becoming airborne.

  • Clean-up: Carefully sweep the solid material into a designated hazardous waste container.[1] Avoid creating dust. If necessary, lightly moisten the material with a suitable solvent to prevent it from becoming airborne.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[3]

For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[4]

Waste Disposal Procedures

The guiding principle for the disposal of 5-Bromo-4-ethyl-1H-imidazole is its classification as a halogenated organic hazardous waste.[6] As such, it must be segregated from non-halogenated waste streams to ensure proper final disposal, which typically involves incineration at a licensed facility.[6]

Step-by-Step Disposal Protocol

  • Waste Identification and Classification:

    • Identify all waste containing 5-Bromo-4-ethyl-1H-imidazole, including pure compound, contaminated labware (e.g., weigh boats, gloves), and solutions.

    • Classify this waste as "Halogenated Organic Hazardous Waste".[3][6]

  • Waste Container Selection:

    • Select a dedicated, compatible, and sealable waste container.[3][4] The container must be in good condition and free of leaks.[9]

    • For solid waste, a clearly labeled, sealable bag or a wide-mouthed plastic container is suitable.

    • For solutions, use a chemically resistant bottle with a secure screw-top cap.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[3][9]

    • List the full chemical name: "5-Bromo-4-ethyl-1H-imidazole".[3]

    • Indicate the approximate quantity or concentration of the waste.

  • Waste Segregation and Accumulation:

    • Store the waste container in a designated satellite accumulation area.[9]

    • Crucially, do not mix halogenated organic waste with non-halogenated organic solvents, as this can complicate and increase the cost of disposal.[10]

    • Store the container away from incompatible materials such as strong oxidizing agents.[1][4]

  • Final Disposal:

    • Once the waste container is full or no longer in use, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3][4]

    • Ensure all required waste disposal forms and manifests are completed accurately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Bromo-4-ethyl-1H-imidazole.

DisposalWorkflow Start Waste Generation (5-Bromo-4-ethyl-1H-imidazole) Classify Classify as Halogenated Organic Hazardous Waste Start->Classify Spill Spill Occurs Start->Spill Potential Event SelectContainer Select Compatible & Labeled Waste Container Classify->SelectContainer Segregate Segregate from Non-Halogenated Waste SelectContainer->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store FinalDisposal Arrange for Pickup by Licensed Disposal Vendor Store->FinalDisposal SpillProcedure Follow Spill Management Protocol Spill->SpillProcedure SpillProcedure->SelectContainer

Caption: Decision workflow for the disposal of 5-Bromo-4-ethyl-1H-imidazole.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of 5-Bromo-4-ethyl-1H-imidazole, upholding the highest standards of laboratory safety and chemical handling.

References

  • Benchchem. Essential Disposal Procedures for 2-Chloro-4,5-dimethyl-1H-imidazole.
  • Fisher Scientific. SAFETY DATA SHEET: 4-Bromo-1H-imidazole.
  • University of Washington. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS: Imidazole.
  • Vulcanchem. 5-Bromo-4-ethyl-1H-imidazole for sale.
  • NextSDS. ethyl 5-bromo-1H-imidazole-4-carboxylate — Chemical Substance Information.
  • Lookchem. 5-bromo-1H-imidazole-4-carbaldehyde Safety Data Sheets(SDS).
  • Fisher Scientific. SAFETY DATA SHEET: 5-Bromo-2-methyl-4-nitro-1H-imidazole.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Bucknell University. HAZARDOUS WASTE SEGREGATION.
  • Environmental Health and Safety. Hazardous Waste Reduction.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling and Disposal of 5-Bromo-4-ethyl-1H-imidazole

Anticipated Hazard Profile The hazard profile for 5-Bromo-4-ethyl-1H-imidazole is extrapolated from safety data for analogous compounds, including various brominated imidazoles and the parent imidazole ring. The core imi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Anticipated Hazard Profile

The hazard profile for 5-Bromo-4-ethyl-1H-imidazole is extrapolated from safety data for analogous compounds, including various brominated imidazoles and the parent imidazole ring. The core imidazole structure is known to be corrosive and can cause skin and eye irritation[1][2]. The addition of a bromine atom introduces further potential for toxicity and irritation, a common feature of halogenated organic compounds[3][4]. Therefore, a high degree of caution is warranted.

Hazard CategoryAnticipated RiskRationale & Supporting Compounds
Acute Oral Toxicity Category 4: Harmful if swallowed. Based on data for 4-Bromo-1H-imidazole (Toxic if swallowed) and 2-Bromo-4,5-dichloro-1H-imidazole (Harmful if swallowed)[5][6].
Skin Corrosion/Irritation Category 2: Causes skin irritation. Imidazole and its derivatives are well-documented skin irritants[1][5][7][8][9].
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation. Expected based on the severe irritation/damage warnings for nearly all studied imidazole analogs[1][5][7][8].
Respiratory Irritation May cause respiratory irritation. A common hazard for powdered heterocyclic compounds, noted for 5-Bromo-2-methyl-4-nitro-1H-imidazole and others[5][7][8].
Long-Term Hazards Data not available. Handle as potentially hazardous. Some imidazoles have shown cellular toxicity by impairing redox balance and mitochondrial function[10]. Brominated compounds can have environmental persistence and toxicity[4].

Part 1: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure through inhalation, dermal contact, or eye contact. The selection of PPE is based on established standards for handling corrosive and irritating chemical solids[1][2][11].

Core PPE Requirements
PPE ItemSpecificationRationale
Hand Protection Nitrile Rubber Gloves (EN 374 compliant) Provides chemical resistance against heterocyclic compounds. Always inspect gloves prior to use and use proper removal technique to avoid skin contact[1][11].
Eye & Face Protection Chemical safety goggles with side shields (EN166 compliant) Essential to protect against airborne dust particles and splashes. A full-face shield should be worn when handling larger quantities (>1g) or when there is a significant risk of splashing[1][2][8][11].
Body Protection Chemical-resistant lab coat Protects against incidental contact. Should be fully buttoned.
Respiratory Protection Use in a certified chemical fume hood is mandatory. To control exposure to dust and vapors. If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator with a particulate filter (P2 or better) is required[1][2][5].

Part 2: Operational Handling & Emergency Workflow

Handling this compound requires a systematic workflow to minimize the generation of dust and prevent cross-contamination. All operations must be performed within a certified chemical fume hood[2].

Step-by-Step Handling Protocol
  • Pre-Handling Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Designate a specific area within the hood for handling the compound.

    • Pre-label all necessary vials and containers.

    • Assemble all required equipment (spatulas, weigh boats, solvents, vortexer) within the designated area.

    • Ensure an appropriate chemical spill kit and emergency eyewash/shower station are accessible[5][12].

  • Weighing and Aliquoting (Solid):

    • Perform all weighing operations on an anti-vibration table inside the fume hood.

    • Use a micro-spatula to carefully transfer the solid from the stock bottle to a weigh boat. Avoid any actions that could generate dust.

    • Close the primary container immediately after dispensing.

    • Carefully transfer the weighed solid into the receiving vessel.

  • Dissolving and Solution Handling:

    • Add solvent to the solid in the vessel slowly to avoid splashing.

    • Cap the vessel securely before mixing or vortexing.

    • If heating is required, use a controlled heating mantle and ensure proper ventilation.

Emergency Procedures: Exposure & Spills
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[7][12].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[5][7][8].

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention[5][7][12].

  • Small Spill (Solid): With appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material and place it into a suitable, labeled container for hazardous waste disposal. Do not generate dust[5][6][11]. Ventilate the area and decontaminate the surface.

  • Large Spill: Evacuate the immediate area and alert laboratory personnel and safety officers. Prevent entry and await response from a trained emergency team.

Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase cluster_emergency Emergency Actions prep_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_area Designate & Prepare Work Area prep_ppe->prep_area weigh Weigh Compound Carefully prep_area->weigh Begin Handling transfer Transfer to Reaction Vessel weigh->transfer spill Spill Occurs weigh->spill dissolve Add Solvent & Dissolve transfer->dissolve exposure Exposure Occurs transfer->exposure decon Decontaminate Equipment & Area dissolve->decon Procedure Complete waste Segregate & Label Waste decon->waste dispose Transfer Waste to Storage waste->dispose spill_response Follow Spill Protocol spill->spill_response exposure_response Follow Exposure Protocol exposure->exposure_response

General workflow for handling 5-Bromo-4-ethyl-1H-imidazole.

Part 3: Decontamination & Disposal Plan

Proper disposal is critical to ensure environmental safety and regulatory compliance. As a halogenated organic compound, 5-Bromo-4-ethyl-1H-imidazole must be treated as hazardous chemical waste[3][13].

Decontamination
  • All non-disposable equipment (spatulas, glassware) that has come into contact with the compound must be decontaminated.

  • Rinse equipment with a suitable organic solvent (e.g., ethanol or acetone) in the fume hood. Collect this rinse as hazardous waste.

  • Follow the solvent rinse with a standard wash using soap and water.

Waste Disposal
  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, and absorbent materials from spill cleanups, must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solids."[6][7][11]

  • Liquid Waste: Unused solutions and solvent rinsates containing the compound must be collected in a sealed, properly labeled hazardous waste container for "Halogenated Organic Liquids." Do not mix with non-halogenated waste streams[13].

  • Empty Containers: The original product container should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated liquid waste. The rinsed container can then be disposed of according to institutional guidelines, which may include puncturing to prevent reuse[13].

Disposal Decision Pathway

G start Waste Generated is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? is_solid->is_liquid No solid_waste_bin Place in 'Halogenated Organic Solid Waste' Container is_solid->solid_waste_bin Yes (Gloves, contaminated labware) is_container Is it the empty primary container? is_liquid->is_container No liquid_waste_bin Place in 'Halogenated Organic Liquid Waste' Container is_liquid->liquid_waste_bin Yes (Unused solutions, rinsates) rinse_container Triple-rinse with solvent is_container->rinse_container Yes rinse_container->liquid_waste_bin Collect rinsate dispose_container Dispose of rinsed container per institutional policy rinse_container->dispose_container

Decision workflow for the proper segregation of waste.

By adhering to these rigorous safety protocols, researchers can confidently handle 5-Bromo-4-ethyl-1H-imidazole, ensuring personal safety and maintaining the integrity of their invaluable work.

References

  • Benchchem. (n.d.). Synthesis of Halogenated Imidazoles.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2-methyl-4-nitro-1H-imidazole.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-1H-imidazole.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride.
  • LookChem. (n.d.). 5-bromo-1H-imidazole-4-carbaldehyde Safety Data Sheets(SDS).
  • Acros PharmaTech Limited. (n.d.). SAFETY DATA SHEET: 2,5-dibromo-4-nitro-1H-imidazole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Imidazole.
  • Kanto Chemical Co., Inc. (2020). Safety Data Sheet: Ammonium iron(III) sulfate solution.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 1-(2-Hydroxyethyl)imidazole, 95%.
  • Li, X. Y., Zhou, J., Yu, M., Wang, J. J., & Pei, Y. C. (2009). Toxic effects of 1-methyl-3-octylimidazolium bromide on the early embryonic development of the frog Rana nigromaculata. Ecotoxicology and Environmental Safety, 72(2), 545-549.
  • ChemicalBook. (2025). 1H-IMIDAZOLE-4-BROMO-2-CARBOXYLIC ACID, ETHYL ESTER - Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 2-Bromo-4,5-dichloro-1H-imidazole.
  • Adeyemi, O. S., Eseola, A. O., Plass, W., Otuechere, C. A., & Elebiyo, T. C. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications, 529(1), 23-27.
  • Anonymous. (n.d.). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. [Source not further specified].
  • Anonymous. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.